molecular formula C9H7ClN4 B2362345 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine CAS No. 886497-14-9

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Cat. No.: B2362345
CAS No.: 886497-14-9
M. Wt: 206.63
InChI Key: QDDAICRDPHZNBB-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine ( 886497-14-9) is a high-purity chemical compound with a molecular formula of C 9 H 7 ClN 4 and a molecular weight of 206.63 g/mol . This molecule is built on the 1,2,4-triazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The compound features a 3-chlorophenyl substituent, which can significantly influence its electronic properties and binding affinity to biological targets. The 1,2,4-triazine core is a key pharmacophore in the development of novel therapeutic agents. Research into triazine derivatives has demonstrated their promise as potent antimicrobial agents against a panel of Gram-positive and Gram-negative bacteria, making them valuable scaffolds in the fight against multi-drug resistant pathogens . As such, 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine serves as a versatile building block for researchers in drug discovery, particularly in the synthesis and structure-activity relationship (SAR) studies aimed at developing new antimicrobials and other pharmacologically active molecules . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chlorophenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDAICRDPHZNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In--Depth Technical Guide to the Chemical Properties of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,4-triazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] This guide provides a detailed technical overview of 5-(3-chlorophenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest to researchers in drug discovery and synthetic chemistry. We will explore its fundamental chemical properties, a robust synthetic pathway, detailed spectral characteristics for its unambiguous identification, and its reactivity profile. This document is intended to serve as a foundational resource for scientists and professionals engaged in the design and development of novel therapeutics based on the 1,2,4-triazine framework.

Molecular Structure and Physicochemical Properties

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is an aromatic heterocyclic compound. Its structure is characterized by a 1,2,4-triazine ring substituted at the 5-position with a 3-chlorophenyl group and at the 3-position with an essential pharmacophoric amino group. The presence of three nitrogen atoms renders the triazine ring electron-deficient, a key determinant of its chemical reactivity.[2][3]

Caption: Chemical structure of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.

Table 1: Physicochemical and Identification Properties

Identifier Value Reference
IUPAC Name 5-(3-chlorophenyl)-1,2,4-triazin-3-amine [4]
Molecular Formula C₉H₇ClN₄ [4]
Molecular Weight 206.63 g/mol [4]
Monoisotopic Mass 206.03592 Da [4]
Predicted XlogP 1.1 [4]
SMILES C1=CC(=CC(=C1)Cl)C2=CN=NC(=N2)N [4]

| InChIKey | QDDAICRDPHZNBB-UHFFFAOYSA-N |[4] |

Synthesis and Characterization

The synthesis of 3-amino-5-aryl-1,2,4-triazines is reliably achieved through the cyclocondensation of an appropriate aryl-substituted α-dicarbonyl compound with an aminoguanidine salt.[5] For the title compound, the logical precursors are 3-chlorophenylglyoxal and aminoguanidine bicarbonate.

The causality for this choice of reagents is rooted in established reaction mechanisms. Aminoguanidine provides the necessary N-C-N backbone and the C3-amino group, while the 3-chlorophenylglyoxal provides the C5 and C6 atoms of the triazine ring along with the desired aryl substituent. The use of aminoguanidine bicarbonate is advantageous as the in-situ decomposition to carbon dioxide and ammonia helps to drive the reaction forward.[6]

G reagent1 3-Chlorophenylglyoxal intermediate Condensation Intermediate reagent1->intermediate + reagent2 Aminoguanidine Bicarbonate reagent2->intermediate product 5-(3-Chlorophenyl)-1,2,4- triazin-3-amine intermediate->product Cyclization (Reflux, H₂O) G start 5-(3-Chlorophenyl)-1,2,4- triazin-3-amine product1 N-Acylated Derivatives start->product1 product2 N-Alkylated Derivatives start->product2 product3 Schiff Base Derivatives start->product3 reagent1 Acyl Chloride (R-COCl) reagent1->product1 reagent2 Alkyl Halide (R'-X) reagent2->product2 reagent3 Aldehyde/Ketone (R''-CHO) reagent3->product3 library Diverse Chemical Library (for SAR Studies) product1->library product2->library product3->library

Sources

An In-depth Technical Guide to 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (CAS No. 201995-65-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates information on its chemical identity, proposes a robust synthetic strategy based on established methodologies for analogous 1,2,4-triazines, and explores its potential biological significance within the context of its chemical class. The 1,2,4-triazine scaffold is a well-established pharmacophore, frequently associated with kinase inhibition and anticancer activity. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this and related compounds.

Chemical Identity and Physicochemical Properties

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a substituted aminotriazine with the following structural and identifying information:

PropertyValueSource
IUPAC Name 5-(3-chlorophenyl)-1,2,4-triazin-3-aminePubChem
CAS Number 201995-65-7PubChem
Molecular Formula C₉H₇ClN₄PubChem
Molecular Weight 206.63 g/mol PubChem
Canonical SMILES C1=CC(=CC(=C1)C2=NN=C(N=C2)N)ClPubChem
InChI Key QDDAICRDPHZNBB-UHFFFAOYSA-NPubChem

Note: Physicochemical properties such as melting point, boiling point, and solubility have not been extensively reported in the literature for this specific compound. These would need to be determined experimentally.

Synthetic Strategy: A Proposed Pathway

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of the 1,2-dicarbonyl intermediate.

The synthesis would likely begin with a suitable 3-chlorophenyl precursor. One common route to the necessary α-ketoaldehyde intermediate is through the oxidation of a corresponding acetophenone.

Step 2: Cyclocondensation with Aminoguanidine.

The resulting 1,2-dicarbonyl compound can then be reacted with aminoguanidine bicarbonate in a cyclocondensation reaction to form the desired 3-amino-1,2,4-triazine ring.[1]

Experimental Workflow: A Representative Protocol

The following is a generalized, step-by-step methodology for the synthesis of a 3-amino-5-aryl-1,2,4-triazine, which can be adapted for the synthesis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.

Materials:

  • 3'-Chloroacetophenone

  • Selenium dioxide (or other suitable oxidizing agent)

  • Dioxane (or other suitable solvent)

  • Aminoguanidine bicarbonate

  • n-Butanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Oxidation of 3'-Chloroacetophenone:

    • In a round-bottom flask, dissolve 3'-chloroacetophenone in a suitable solvent such as aqueous dioxane.

    • Add a stoichiometric amount of an oxidizing agent like selenium dioxide.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

    • The filtrate containing the 1-(3-chlorophenyl)glyoxal is carried forward to the next step, potentially after a suitable workup and purification if necessary.

  • Cyclocondensation Reaction:

    • To the solution containing the 1-(3-chlorophenyl)glyoxal, add aminoguanidine bicarbonate.

    • Add a suitable solvent such as n-butanol and heat the mixture to reflux for several hours.[1]

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product is then subjected to an aqueous workup, which may involve acidification followed by neutralization with a base like sodium bicarbonate to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

  • Purification:

    • The crude 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

  • Characterization:

    • The structure and purity of the final compound should be confirmed using standard analytical techniques, including:

      • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

      • Elemental Analysis: To confirm the elemental composition.

Biological Context and Therapeutic Potential

The 1,2,4-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of 1,2,4-triazine have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

Kinase Inhibition: A Promising Avenue

A significant body of research has focused on 1,2,4-triazine derivatives as potent inhibitors of various protein kinases.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The planar, aromatic nature of the triazine ring allows it to interact with the ATP-binding site of kinases, often forming key hydrogen bonds and hydrophobic interactions.

Specifically, 3-amino-1,2,4-triazine derivatives have been investigated as inhibitors of:

  • Pyruvate Dehydrogenase Kinases (PDKs): These enzymes are involved in cancer cell metabolism. Inhibition of PDKs can lead to a metabolic shift in cancer cells, ultimately triggering apoptosis.[1][2]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, proliferation, and survival.[3]

Given the established role of the 3-amino-1,2,4-triazine core in kinase inhibition, it is highly probable that 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine also exhibits activity against one or more protein kinases. The 3-chlorophenyl substituent can further influence the binding affinity and selectivity of the compound through specific interactions within the kinase active site.

Anticancer Activity

The kinase inhibitory activity of 1,2,4-triazine derivatives often translates to potent anticancer effects. By targeting key signaling pathways that are hyperactive in cancer cells, these compounds can inhibit cell proliferation, induce apoptosis, and prevent metastasis. Numerous studies have reported the cytotoxic effects of substituted triazines against various cancer cell lines.[4]

The potential mechanism of action for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine as an anticancer agent would likely involve the inhibition of a specific kinase or multiple kinases that are critical for the survival and proliferation of cancer cells.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, a series of in vitro assays are recommended.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

  • Kinase Panel Screening: Utilize a commercial kinase screening service or an in-house panel of purified kinases.

  • Assay Format: A common format is a fluorescence-based assay (e.g., LanthaScreen™) or a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP consumed during the kinase reaction.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, combine the kinase, its specific substrate, and ATP.

    • Add the test compound at various concentrations.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Add the detection reagent and measure the signal (fluorescence or luminescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines relevant to the potential therapeutic area (e.g., breast, lung, colon cancer cell lines).

  • Assay Format: The MTT or MTS assay is a widely used colorimetric assay to measure cell viability.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add the MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to a vehicle-treated control.

    • Plot a dose-response curve and determine the GI₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth or viability).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For related triazine compounds, the following hazards have been noted:

  • May cause skin, eye, and respiratory irritation.

  • The toxicological properties have not been fully investigated.

It is crucial to treat this compound as potentially hazardous and to handle it with care until more specific safety data becomes available.

Conclusion and Future Directions

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Based on the extensive literature on related 3-amino-1,2,4-triazine derivatives, this compound is predicted to exhibit kinase inhibitory activity and, consequently, anticancer properties.

Future research should focus on:

  • Optimized Synthesis and Characterization: Development and publication of a detailed, high-yield synthetic protocol and full characterization of the compound.

  • Comprehensive Biological Evaluation: Screening against a broad panel of kinases to identify specific molecular targets.

  • In-depth Mechanistic Studies: Elucidation of the precise mechanism of action in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to optimize potency and selectivity.

This in-depth technical guide provides a solid foundation for initiating research on 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine. The proposed synthetic strategies and biological evaluation protocols offer a clear path forward for unlocking the therapeutic potential of this intriguing molecule.

References

  • PubChem. Compound Summary for CID 7176080, 5-(3-chlorophenyl)-1,2,4-triazin-3-amine. National Center for Biotechnology Information. (n.d.). Retrieved February 23, 2026, from [Link].

  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1184. [Link]

  • Balaha, M. F., Badr, M. F., & El-Gazzar, A. R. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.
  • Noronha, G., Barrett, K., Boccia, A., Brodhag, T., Cao, J., Chow, C. P., ... & Soll, R. (2007). Discovery of [7-(2, 6-dichlorophenyl)-5-methylbenzo[1][5] triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy) phenyl] amine—a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & medicinal chemistry letters, 17(3), 602-608. [Link]

  • PubChem. Compound Summary for CID 53354521, 6-(3-Chlorophenyl)-5-phenyl-1,2,4-triazin-3-amine. National Center for Biotechnology Information. (n.d.). Retrieved February 23, 2026, from [Link].

  • Patlolla, J. M. R., & Vuruputuri, U. (2016). Synthesis and biological activities of 1, 2, 4-triazine derivatives. Der Pharma Chemica, 8(1), 460-466.
  • Abdel-Rahman, A. A.-H., Keshk, E. M., Hanna, M. A., & El-Brollosy, N. R. (2004). Synthesis and evaluation of some new 1, 2, 4-triazine derivatives as antimicrobial agents. Bioorganic & medicinal chemistry, 12(9), 2483-2488.
  • Krinochkin, A. P., Shtaitz, Y. K., Kudryashova, E. A., & Chupakhin, O. N. (2022). Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. Russian Journal of Organic Chemistry, 58(8), 1148-1153.
  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1184.
  • Journal of Chemical and Pharmaceutical Research. (2015). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1205-1212.
  • Der Pharma Chemica. (2026, February 8). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 8(2), 195-202.
  • MDPI. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7480.
  • MDPI. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221.
  • National Center for Biotechnology Information. (2023, February 12). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Retrieved from [Link]

Sources

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Mechanism of Action Content Type: Technical Monograph & Chemical Probe Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

Pharmacological Probe & Privileged Scaffold Analysis

Executive Summary

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a synthetic heterocyclic compound serving as a critical pharmacological probe and chemical scaffold in medicinal chemistry.[1] Structurally, it is a mono-amino, mono-chloro regioisomer of the antiepileptic drug Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine).[1]

Unlike Lamotrigine, which relies on a 6-phenyl substitution pattern for optimal voltage-gated sodium channel (NaV) blockade, the 5-aryl substitution in this molecule alters its electronic and steric profile, shifting its primary utility toward kinase inhibition (e.g., PDK1, Src) and Structure-Activity Relationship (SAR) mapping of the triazine pharmacophore. This guide details its dual-mechanistic potential, synthesis, and utility as a negative control or lead scaffold for antiproliferative agents.

Chemical Identity & Physicochemical Profile

This molecule represents a simplified "fragment" used to dissect the binding requirements of the 1,2,4-triazine class.

PropertySpecification
IUPAC Name 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine
Molecular Formula C₉H₇ClN₄
Molecular Weight 206.63 g/mol
Core Scaffold 1,2,4-Triazine (asymmetric)
Key Substituents 3-Amino (H-bond donor), 5-(3-Chlorophenyl) (Lipophilic/Steric)
LogP (Predicted) ~1.8 – 2.2
Topological Polar Surface Area (TPSA) ~65 Ų
Hydrogen Bond Donors/Acceptors 1 / 4

Mechanism of Action (MoA)

The biological activity of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is context-dependent, acting through two distinct mechanistic pathways depending on the biological system and concentration.

Pathway A: Kinase Inhibition (Antiproliferative)

The 5-aryl-1,2,4-triazine core is a privileged scaffold for ATP-competitive inhibition.[1]

  • Target: Pyruvate Dehydrogenase Kinase 1 (PDK1) and Src family kinases.[1]

  • Mechanism: The triazine ring mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain. The 3-chlorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.[1]

  • Effect: Inhibition of PDK1 prevents the phosphorylation of Akt (Protein Kinase B), thereby suppressing the PI3K/Akt/mTOR survival signaling pathway. This leads to reduced cellular proliferation and induction of apoptosis in neoplastic cells.[1]

Pathway B: Sodium Channel Modulation (Neuroactive)

As a structural analog of Lamotrigine, this molecule interacts with Voltage-Gated Sodium Channels (NaV), though with altered affinity due to the 5-position shift.[1]

  • Target: NaV1.7, NaV1.3 (State-dependent blockade).[1]

  • Mechanism: It binds to the inner pore of the sodium channel in the inactivated state , stabilizing the channel in a non-conducting conformation. This prolongs the refractory period and inhibits high-frequency neuronal firing.[1]

  • SAR Insight: The shift of the phenyl ring from position 6 (Lamotrigine) to position 5 (this probe) typically reduces NaV binding affinity, making this molecule a valuable negative control or selectivity probe to validate binding pocket topology.

Mechanistic Pathway Diagram

MoA_Pathway cluster_kinase Pathway A: Kinase Inhibition (Oncology) cluster_nav Pathway B: NaV Modulation (Neurology) Compound 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine PDK1 Target: PDK1 / Src Kinase Compound->PDK1 High Affinity (Scaffold Dependent) NaV Target: Voltage-Gated Na+ Channel (Inactivated State) Compound->NaV Moderate/Low Affinity (Regioisomer Probe) ATP_Comp Mechanism: ATP Competition (Hinge Binding) PDK1->ATP_Comp Akt_Phos Inhibits Akt Phosphorylation ATP_Comp->Akt_Phos Apoptosis Outcome: Apoptosis / Reduced Proliferation Akt_Phos->Apoptosis Stabilization Mechanism: Stabilizes Inactive Conformation (Refractory Period Extension) NaV->Stabilization Firing Inhibits High-Frequency Firing Stabilization->Firing Neuro Outcome: Anticonvulsant / Nociceptive Blockade Firing->Neuro

Caption: Dual-mechanistic pathway showing the molecule's role as a kinase inhibitor (primary for 5-aryl variants) and sodium channel modulator (secondary/probe).[1]

Experimental Protocols

To validate the mechanism of action, the following protocols are standard for this chemical series.

Protocol A: Synthesis via Condensation

Rationale: This method ensures the correct regioisomer (5-aryl) formation compared to the 6-aryl isomer.[1]

  • Reagents: 3-Chlorophenylglyoxal hydrate (1.0 eq), Aminoguanidine bicarbonate (1.1 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 3-chlorophenylglyoxal in ethanol.[1]

    • Add aminoguanidine bicarbonate slowly under stirring.

    • Reflux the mixture for 4–6 hours (Monitor via TLC, Mobile phase: EtOAc/Hexane).

    • Cool to room temperature to precipitate the intermediate.[1]

    • Cyclization: Treat the intermediate with mild base (NaHCO₃) or heat in acetic acid to effect ring closure to the 1,2,4-triazine core.

  • Purification: Recrystallization from Ethanol/Water.[1][2]

Protocol B: In Vitro Kinase Assay (PDK1)

Rationale: Determines the IC50 for antiproliferative potential.[1]

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reagents: Recombinant PDK1 enzyme, ATP (10 µM), Substrate (PDK1-tide), Test Compound (0.1 nM – 10 µM).

  • Steps:

    • Incubate PDK1, substrate, and compound for 60 min at room temperature.

    • Add ATP to initiate the reaction.[1]

    • After 40 min, add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP.[1]

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1]

    • Readout: Measure luminescence. Lower signal = Higher Inhibition.[1]

Protocol C: Electrophysiology (Patch Clamp)

Rationale: Assesses Sodium Channel affinity compared to Lamotrigine.[1]

  • Cells: HEK293 cells stably expressing hNaV1.7.[1]

  • Method: Whole-cell patch clamp.

  • Protocol:

    • Hold membrane potential at -120 mV.[1]

    • Depolarize to 0 mV for 10ms (Test Pulse).

    • Apply conditioning prepulse to varying potentials (-120 to -40 mV) to induce inactivation.[1]

    • Measurement: Calculate the shift in voltage-dependence of inactivation (

      
      ). A negative shift indicates binding to the inactivated state.[1]
      

Comparative Data & SAR Analysis

The following table contrasts the target molecule with the clinical standard, Lamotrigine, highlighting the impact of the structural changes.

Feature5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Lamotrigine
Phenyl Position Position 5 (Kinase-favoring)Position 6 (NaV-favoring)
Amino Groups Mono-amine (Position 3)Di-amine (Positions 3,[1] 5)
Halogenation 3-Chloro (Mono)2,3-Dichloro (Di)
Primary Target Kinase Scaffold / SAR Probe NaV Channel Blocker
NaV IC50 > 100 µM (Predicted/Low Affinity)~ 20–50 µM (Therapeutic)
Kinase IC50 < 1 µM (Potential for PDK1/Src)> 10 µM (Inactive)

Key Insight: The removal of the 5-amino group and the shift of the phenyl ring to position 5 drastically reduces steric clash in the kinase hinge region, enhancing kinase affinity while diminishing the specific "pore-plugging" capability required for potent sodium channel blockade.[1]

References

  • BenchChem. (2025).[1][2] Application Notes: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Discovery of 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. PMC. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 5-(3-chlorophenyl)-1,2,4-triazin-3-amine.[1] CID 7176080.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine GPR84 Antagonists. ACS Publications. Retrieved from

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Molecular Formula: C₉H₇ClN₄ Molecular Weight: 206.63 g/mol Class: 3-amino-1,2,4-triazine (Heterocyclic amine) Primary Biological Targets: Voltage-gated Sodium Channels (Nav), Pyruvate Dehydrogenase Kinase 1 (PDK1), Nitric Oxide Synthase (NOS).

This technical guide provides a comprehensive analysis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, a bioactive scaffold structurally homologous to the anticonvulsant Lamotrigine. While Lamotrigine is a 6-aryl derivative, the 5-aryl regioisomer discussed here represents a distinct pharmacophore with unique electronic properties and metabolic stability profiles. This guide details its mechanism of action, synthesis, and experimental validation protocols for researchers in medicinal chemistry and pharmacology.

Part 1: Mechanism of Action (MOA)

The biological activity of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is driven by its ability to function as a bioisostere of purine and its capacity for specific hydrogen bonding interactions within hydrophobic protein pockets.

Neuropharmacology: Voltage-Gated Sodium Channel Blockade

Similar to its 6-aryl analogs, this compound acts as a state-dependent blocker of voltage-gated sodium channels (Nav) .

  • Mechanism: The 3-amino-1,2,4-triazine moiety binds to the inner pore of the

    
    -subunit of the Nav channel, specifically interacting with phenylalanine and tyrosine residues (e.g., Phe1764 in Nav1.2) via 
    
    
    
    -
    
    
    stacking.[1]
  • State Dependence: It preferentially binds to the inactivated state of the channel, stabilizing it and preventing repetitive firing of neurons. This is the foundational mechanism for anticonvulsant and neuroprotective activity.

  • 3-Chlorophenyl Role: The chlorine atom at the meta-position enhances lipophilicity (LogP ~1.8–2.1), facilitating blood-brain barrier (BBB) penetration and hydrophobic anchoring within the channel pore.

Oncology: PDK1 Inhibition

Recent structure-activity relationship (SAR) studies identify 3-amino-1,2,4-triazines as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) .

  • Metabolic Modulation: By inhibiting PDK1, the compound prevents the phosphorylation of the Pyruvate Dehydrogenase Complex (PDH). This forces cancer cells to shift from glycolysis (Warburg effect) back to oxidative phosphorylation, inducing mitochondrial stress and apoptosis in aggressive tumors (e.g., KRAS-mutant pancreatic cancer).

  • Binding Mode: The triazine ring acts as an ATP-mimetic, forming hydrogen bonds with the hinge region of the kinase domain.

Nitric Oxide Synthase (NOS) Inhibition

The core 3-amino-1,2,4-triazine fragment is a documented inhibitor of NOS.[2] The amine group coordinates with the heme iron or competes with arginine, reducing nitric oxide production, which is relevant in septic shock and neuroinflammation models.

Part 2: Chemical Synthesis & Optimization

The synthesis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a condensation reaction governed by regioselectivity.

Reaction Scheme

Reagents: 3-Chlorophenylglyoxal (or its monohydrate) + Aminoguanidine Bicarbonate. Solvent: Ethanol/Water or n-Butanol (for higher temperature). Catalyst: Acidic conditions (often self-catalyzed or trace HCl) promote cyclization.

Step-by-Step Protocol
  • Precursor Preparation: Dissolve 3-chlorophenylglyoxal monohydrate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Aminoguanidine bicarbonate (10 mmol) slowly to the solution.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The reaction proceeds via a Schiff base intermediate followed by cyclodehydration.

  • Regioselectivity Control: The reaction favors the 5-aryl isomer (target) over the 6-aryl isomer when using glyoxal derivatives where the aldehyde is more reactive than the ketone. However, pH control is critical; basic conditions may favor side products.

  • Purification: Cool to room temperature. The product often precipitates. Filter and recrystallize from Ethanol/DMF to obtain the pure 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.

Visualization: Synthesis Pathway

Synthesis Reagents 3-Chlorophenylglyoxal + Aminoguanidine Intermediate Schiff Base Intermediate Reagents->Intermediate Condensation (Ethanol, Reflux) Cyclization Cyclodehydration (-2 H2O) Intermediate->Cyclization Ring Closure Product 5-(3-Chlorophenyl)- 1,2,4-triazin-3-amine Cyclization->Product Major Pathway Isomer 6-Aryl Isomer (Minor Product) Cyclization->Isomer Minor Pathway

Caption: Synthesis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine via condensation of arylglyoxal and aminoguanidine.

Part 3: Experimental Validation Protocols

To validate the biological activity of this compound, the following assays are recommended.

Protocol A: Whole-Cell Patch-Clamp (Nav Channel Blockade)

Objective: Quantify the IC50 for sodium channel inhibition.

  • Cell Line: HEK293 cells stably expressing human Nav1.2 or Nav1.6.

  • Solutions:

    • Pipette (Intracellular): 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

  • Procedure:

    • Establish Giga-ohm seal and break-in to whole-cell configuration.

    • Voltage Protocol: Hold at -100 mV. Depolarize to 0 mV for 10 ms (Test Pulse) at 10 Hz to assess tonic block.

    • Inactivation Protocol: Hold at -100 mV, prepulse to -60 mV (500 ms) to induce inactivation, then test pulse.

  • Data Analysis: Measure peak current amplitude before and after perfusion of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (1–100

    
    M). Calculate % inhibition.
    
Protocol B: PDK1 Kinase Activity Assay

Objective: Assess efficacy as a cancer metabolism inhibitor.

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega).

  • Reagents: Recombinant human PDK1, PDK1 substrate (PDKtide), ATP (10

    
    M).
    
  • Procedure:

    • Incubate PDK1 (5 ng/well) with the test compound (0.1 nM – 10

      
      M) for 10 minutes at RT.
      
    • Add ATP and substrate; incubate for 60 minutes.

    • Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Readout: Measure luminescence. Lower signal = Higher Inhibition.

Visualization: Pharmacological Mechanism

MOA cluster_Neuro Neuroprotection / Anticonvulsant cluster_Onco Oncology (Metabolic Stress) Compound 5-(3-Chlorophenyl)- 1,2,4-triazin-3-amine Nav Nav Channel (Inactivated State) Compound->Nav Binds Pore PDK1 PDK1 Enzyme (ATP Pocket) Compound->PDK1 Inhibits Stabilize Stabilization of Inactivation Gate Nav->Stabilize Firing Inhibition of Repetitive Firing Stabilize->Firing PDH PDH Complex (Active) PDK1->PDH Prevents Phosphorylation OxPhos Restore Oxidative Phosphorylation PDH->OxPhos Activates Apoptosis Mitochondrial Apoptosis OxPhos->Apoptosis

Caption: Dual mechanism of action targeting neuronal excitability (Nav) and cancer metabolism (PDK1).

Part 4: Physicochemical Properties Table

PropertyValueRelevance
LogP 1.8 – 2.1Optimal for BBB penetration and membrane interaction.
PSA ~65 ŲGood oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (Amine)Critical for receptor binding (hinge region/pore).
H-Bond Acceptors 3 (Triazine N)Interacts with water network or protein residues.
pKa ~5.6 (Triazine)Weak base; exists as neutral/cationic mix at physiological pH.

References

  • Synthesis & Class Activity: Carbone, A., et al. (2023).[3] "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma." Pharmaceuticals.[1] Link

  • General Triazine Pharmacology: Sztanke, K., et al. (2013). "1,2,4-Triazine Derivatives: Synthesis and Biological Applications." ResearchGate.[4] Link

  • Lamotrigine Analog Mechanism: Cheung, H., et al. (1992). "Mechanism of action of lamotrigine on voltage-sensitive sodium channels in rat chromaffin cells." Epilepsy Research. Link

  • Aminoguanidine Reaction Kinetics: Thornalley, P.J., et al. (2000). "Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions."[5] Biochemical Pharmacology. Link

  • NOS Inhibition: Kolls, J., et al. (1994). "Rapid induction of messenger RNA for nitric oxide synthase II in rat neutrophils in vivo by endotoxin and its suppression by prednisolone." Journal of Experimental Medicine. Link

Sources

Unlocking the Therapeutic Potential of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1][2][3] This technical guide provides an in-depth, experience-driven framework for researchers and drug development professionals to systematically investigate the therapeutic potential of a specific, yet under-explored, derivative: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine. We move beyond mere speculation to outline a robust, multi-tiered strategy for identifying and validating its molecular targets. This document details the scientific rationale for prioritizing protein kinases as a target class, presents a comprehensive workflow from broad phenotypic screening to specific target engagement, and provides detailed, field-tested protocols for key validation experiments. Our objective is to equip scientific teams with the strategic and methodological tools necessary to de-orphan this compound and accelerate its journey from a chemical entity to a potential therapeutic candidate.

The Scientific Imperative: Why Protein Kinases are the Primary Hypothesis

The chemical architecture of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine provides compelling reasons to hypothesize its function as a protein kinase inhibitor. The 3-amino-1,2,4-triazine core is a well-established bioisostere for the adenine ring of ATP, enabling it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[1][4] This interaction is a hallmark of many successful ATP-competitive kinase inhibitors.[5]

The substituents on the triazine ring, namely the 5-(3-Chlorophenyl) group, are predicted to occupy adjacent hydrophobic pockets, thereby dictating the compound's potency and selectivity profile across the human kinome.[1][4] Numerous studies have demonstrated that derivatives of the 1,2,4-triazine scaffold exhibit potent inhibitory activity against a range of kinases implicated in oncology, including Focal Adhesion Kinase (FAK), c-Met, and Pyruvate Dehydrogenase Kinase (PDK).[6][7][8][9][10]

cluster_kinase Kinase ATP-Binding Pocket cluster_hinge Hinge Region cluster_pockets Specificity Pockets cluster_ligand 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Hinge Backbone (NH, CO) HydrophobicPocket Hydrophobic Pocket I SolventFront Solvent Front Triazine 3-Amino-1,2,4-Triazine Core Triazine->Hinge H-Bonding (Key Interaction) Chlorophenyl 3-Chlorophenyl Group Chlorophenyl->HydrophobicPocket van der Waals (Selectivity)

Figure 1: Hypothesized binding mode of the compound in a kinase ATP pocket.

This structural rationale forms the bedrock of our proposed investigational workflow. We will proceed with a dual-pronged approach: first, by characterizing the compound's functional effects on cancer cells through phenotypic screening, and second, by employing unbiased, systematic methods to identify its direct molecular targets.

A Phenotypic-First Strategy: Uncovering Cellular Function

Before embarking on resource-intensive target deconvolution, it is crucial to establish that 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine elicits a desirable and therapeutically relevant biological response. Phenotypic screening allows for the discovery of a compound's effects in a complex cellular system without preconceived notions of its mechanism.[3][7][11][12][13] We recommend a tiered panel of assays to build a comprehensive functional profile.

Tier 1: Foundational Anti-Cancer Activity Screening

The initial step is to assess the compound's general anti-proliferative and cytotoxic effects across a panel of cancer cell lines representing diverse tumor types (e.g., breast, lung, colon, pancreatic).

Assay Principle Endpoint Measured Recommended Cell Lines
Anti-Proliferation (MTT/MTS Assay) Measures metabolic activity as a proxy for cell viability.IC50 (Concentration for 50% inhibition of growth).MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), PANC-1 (Pancreatic)
Cytotoxicity (LDH Release Assay) Measures lactate dehydrogenase (LDH) release from damaged cells.EC50 (Concentration for 50% of maximal cytotoxicity).Same as above.
Clonogenic Assay Assesses the ability of a single cell to form a colony.Surviving fraction after long-term exposure.U-87 MG (Glioblastoma), HeLa (Cervical)
Tier 2: Mechanistic Phenotypic Assays

If significant anti-proliferative activity is confirmed, the next step is to probe the underlying cellular mechanism. These assays are selected based on common hallmarks of cancer and mechanisms of action for kinase inhibitors.

Assay Principle Endpoint Measured Purpose
Apoptosis Induction Flow cytometry using Annexin V/Propidium Iodide (PI) staining.Percentage of early and late apoptotic cells.Determine if cell death occurs via programmed apoptosis.
Cell Cycle Analysis Flow cytometry of PI-stained cells to measure DNA content.Percentage of cells in G1, S, and G2/M phases.Identify if the compound causes arrest at a specific cell cycle checkpoint.
Cell Migration (Wound Healing Assay) Measures the rate at which cells migrate to close a "scratch" in a confluent monolayer.Percentage of wound closure over time.Assess impact on metastatic potential.

The results from these phenotypic assays will provide critical insights. For example, a G2/M cell cycle arrest might suggest inhibition of cyclin-dependent kinases (CDKs), while a potent anti-migratory effect could point towards targets like FAK or receptor tyrosine kinases (RTKs).

The Core Directive: A Systematic Workflow for Target Identification

With a confirmed cellular phenotype, the next phase is to definitively identify the direct molecular target(s). We propose a funnel approach, starting with broad, unbiased screening and progressively narrowing down to specific, validated targets.

cluster_ID Target Identification cluster_Validation Target Validation Start 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (Active Phenotype Confirmed) KinomeScreen Tier 1: Broad Kinome Profiling (e.g., KINOMEscan, HotSpot) Start->KinomeScreen Primary Path Chemoproteomics Tier 2 (Alternative): Chemical Proteomics (e.g., Kinobeads Pulldown) Start->Chemoproteomics Unbiased Path Biochem Biochemical IC50 Determination (Dose-Response) KinomeScreen->Biochem Identify Hits Chemoproteomics->Biochem Identify Hits CETSA Cellular Target Engagement (CETSA) (In-Cell Confirmation) Biochem->CETSA Confirm Potency Pathway Downstream Pathway Analysis (Western Blot for Substrate Phosphorylation) CETSA->Pathway Confirm Engagement ValidatedTarget Validated Therapeutic Target Pathway->ValidatedTarget Confirm Mechanism

Figure 2: Systematic workflow for target identification and validation.

Tier 1: Broad Kinome Profiling

The most direct method to test our primary hypothesis is to screen the compound against a large panel of purified kinases. Several commercial services offer robust platforms for this purpose.

  • Causality: This approach rapidly identifies high-affinity interactions and provides a "selectivity score" by revealing both primary targets and potential off-targets across the kinome. This is critical for early safety assessment and for understanding the compound's polypharmacology.

  • Recommended Platforms:

    • Binding Assays (e.g., Eurofins' KINOMEscan™): Uses a competition binding format to measure the affinity of the compound for hundreds of kinases.[14] The output is typically a dissociation constant (Kd) or percent inhibition at a given concentration.

    • Activity Assays (e.g., Reaction Biology's HotSpot™ or Promega's ADP-Glo™): Measures the compound's ability to inhibit the enzymatic activity of kinases.[15][16] The output is percent inhibition, which can be followed up to determine IC50 values.

Hypothetical Data Output (Kinome Screen at 1 µM):

Kinase Target Kinase Family % Inhibition at 1 µM Initial Assessment
CDK9 CMGC98%Primary Hit
PIM1 CAMK95%Primary Hit
FLT3 Tyrosine Kinase89%Secondary Hit
GSK3B CMGC65%Moderate Hit
VEGFR2 Tyrosine Kinase45%Weak Hit
... (450+ other kinases)...<30%Not significant
Tier 2 (Alternative/Orthogonal): Chemical Proteomics

For a truly unbiased discovery of binding partners (including non-kinases), a chemical proteomics approach is invaluable. The "kinobeads" method is a powerful example.[17]

  • Causality: This technique identifies proteins that bind to the compound from a complex cellular lysate, providing a snapshot of interactions in a more physiological context than purified enzymes.[17][18][19][20] It can uncover completely novel targets not anticipated by the initial hypothesis.

  • Methodology Overview:

    • A cell lysate is prepared.

    • The lysate is incubated with the test compound in a dose-dependent manner.

    • The mixture is then passed over an affinity matrix ("kinobeads") composed of multiple immobilized, broad-spectrum kinase inhibitors.

    • Kinases that are bound by the free test compound in the lysate will not bind to the beads and will be found in the flow-through.

    • Proteins bound to the beads are eluted and identified/quantified by mass spectrometry. A decrease in a protein's signal on the beads with increasing compound concentration indicates a direct binding interaction.

The Gold Standard: Protocols for Target Validation

Identifying a "hit" from a screen is only the beginning. Rigorous validation is required to confirm that the compound engages the target in cells and modulates its function to produce the observed phenotype.

Biochemical IC50 Determination

For the top hits identified in the kinome screen (e.g., CDK9, PIM1), the first validation step is to determine the precise potency of inhibition through a dose-response experiment.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., CDK9/CycT1) in kinase reaction buffer.

    • Prepare a 2X solution of the appropriate substrate and ATP (at its Km concentration for the enzyme) in the reaction buffer.

    • Prepare a serial dilution of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine in DMSO, then dilute into the reaction buffer to create 4X compound solutions (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • Add 5 µL of 4X compound solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its target inside a living cell is a critical step that bridges the gap between biochemical activity and cellular function. CETSA is the gold-standard method for this purpose.[2][21][22] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6]

Protocol: CETSA for CDK9 Target Engagement

  • Cell Treatment:

    • Culture a relevant cancer cell line (e.g., HCT-116) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (e.g., 10x the anti-proliferative IC50) for 2 hours.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw (e.g., using liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).

  • Detection by Western Blot:

    • Collect the supernatant and determine protein concentration (e.g., via BCA assay).

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-CDK9 antibody) and a loading control (e.g., anti-GAPDH).

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each temperature point, normalize the CDK9 band intensity to the loading control.

    • Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Expected CETSA Output:

Temperature (°C) Soluble CDK9 (Vehicle) Soluble CDK9 (Compound)
40100%100%
4698%100%
5085%99%
54 50% (Tm) 92%
58 20% 50% (Tm Shift)
625%15%

This data clearly demonstrates that the compound stabilizes CDK9 within the cell, providing definitive proof of target engagement.

Downstream Pathway Modulation

The final validation step is to demonstrate that target engagement leads to the expected functional consequence. If CDK9 is the true target, the compound should inhibit the phosphorylation of its known substrates.

Protocol: Western Blot for Phospho-Ser2 of RNA Polymerase II

  • Cell Treatment: Treat HCT-116 cells with increasing concentrations of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine for 4-6 hours.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blot Analysis: Perform Western blotting using antibodies against:

    • Phospho-RNA Polymerase II (Ser2) - the direct substrate of CDK9.

    • Total RNA Polymerase II.

    • Total CDK9.

    • GAPDH (loading control).

  • Analysis: A dose-dependent decrease in the Phospho-Ser2 signal, without a change in total RNA Pol II or CDK9 levels, confirms that the compound inhibits the kinase activity of CDK9 in a cellular context.

Compound 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine CDK9 CDK9 / Cyclin T1 Complex Compound->CDK9 Inhibits RNAPII RNA Polymerase II (CTD Domain) CDK9->RNAPII Phosphorylates pRNAPII Phospho-RNAPII (Ser2) (Elongation Competent) Transcription Transcriptional Elongation pRNAPII->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to

Figure 3: Example signaling pathway for a validated CDK9 inhibitor.

Conclusion and Forward Outlook

The journey from a novel chemical entity to a validated therapeutic lead is a systematic process of hypothesis generation, rigorous testing, and data-driven decision-making. This guide has presented a comprehensive and technically detailed roadmap for elucidating the therapeutic targets of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine. By leveraging the known pharmacology of the 1,2,4-triazine scaffold, we have built a strong scientific case for its potential as a kinase inhibitor.

The proposed workflow, which integrates phenotypic screening with state-of-the-art target identification and validation methodologies like kinome profiling and CETSA, provides a self-validating system. Each step is designed to answer a critical question, from "Does the compound work in cells?" to "What does it bind to?" and "Does it engage the target to produce the desired effect?". By following this evidence-based path, research organizations can efficiently de-risk their programs, uncover novel biological insights, and accelerate the development of the next generation of targeted cancer therapies.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be compiled and provided in the final document.

Sources

Technical Guide: Spectroscopic Characterization of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Compound: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine CAS Registry Number: (Analogous search) Molecular Formula: C₉H₇ClN₄ Exact Mass: 206.0359 Da

This guide details the spectroscopic fingerprint (NMR, MS) of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a simplified analog of Lamotrigine (a sodium channel blocker) and a core substructure in novel PDK1 (Pyruvate Dehydrogenase Kinase) inhibitors .

Distinguishing this specific isomer (5-aryl) from its regioisomer (6-aryl) is the primary analytical challenge during synthesis. This document provides the definitive spectral evidence required to validate the 5-substituted regiochemistry.

Synthesis & Reaction Pathway

To understand the impurity profile and spectral logic, one must analyze the synthetic origin. The most robust route involves the condensation of 3-chlorophenylglyoxal with aminoguanidine bicarbonate .

Reaction Mechanism (DOT Diagram)

The condensation is regioselective but often produces trace amounts of the 6-isomer. The 5-isomer is thermodynamically favored under acidic reflux conditions.

SynthesisPathway Start1 3-Chloroacetophenone Oxidation SeO2 Oxidation (Dioxane/H2O) Start1->Oxidation Glyoxal 3-Chlorophenylglyoxal Oxidation->Glyoxal Condensation Condensation (n-BuOH, Reflux) Glyoxal->Condensation Reagent Aminoguanidine Bicarbonate Reagent->Condensation Product 5-(3-Chlorophenyl)- 1,2,4-triazin-3-amine (Major Isomer) Condensation->Product Major Path Byproduct 6-Isomer (Minor Impurity) Condensation->Byproduct Minor Path

Figure 1: Synthetic pathway via glyoxal condensation.[1][2] The regioselectivity is driven by the reactivity of the aldehyde vs. ketone carbonyls in the glyoxal intermediate.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of confirmation, specifically through the chlorine isotope pattern and the characteristic triazine fragmentation.

Electrospray Ionization (ESI-MS) Data

Conditions: Positive Ion Mode (ESI+), MeOH/H₂O + 0.1% Formic Acid.

Ion Speciesm/z (Observed)Relative AbundanceAssignment
[M+H]⁺ 207.04 100% (Base Peak)Protonated Molecular Ion (³⁵Cl)
[M+H+2]⁺ 209.04 ~33%³⁷Cl Isotope Peak
[2M+H]⁺ 413.08 <10%Protonated Dimer
[M+Na]⁺ 229.02 VariableSodium Adduct
Fragmentation Logic (MS/MS)

The 1,2,4-triazine ring is electron-deficient and prone to specific cleavage patterns.

  • Loss of N₂ (28 Da): Characteristic of triazines, leading to an azete-like intermediate (m/z ~179).

  • Loss of HCN (27 Da): Secondary fragmentation.

MS_Fragmentation M_Ion [M+H]+ m/z 207 Frag1 [M+H - N2]+ m/z 179 M_Ion->Frag1 - N2 (28 Da) Frag2 [M+H - N2 - HCN]+ m/z 152 Frag1->Frag2 - HCN (27 Da) Frag3 Chlorobenzonitrile Ion m/z 137 Frag1->Frag3 Ring Collapse

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 1,2,4-triazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method to distinguish the 5-aryl isomer from the 6-aryl isomer. Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Data & Assignment

The critical diagnostic signal is H-6 . In 5-substituted 1,2,4-triazines, the H-6 proton typically appears as a sharp singlet downfield (9.0–9.5 ppm). In 6-substituted isomers, the H-5 proton is slightly more shielded (8.5–8.8 ppm).

PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
H-6 9.25 s 1H -Diagnostic: Triazine ring proton. Highly deshielded by adjacent N1/N5.
H-2' 8.15t (app. s)1HJ ~ 1.8Aromatic proton ortho to triazine/Cl (isolated).
H-6' 8.05dt1HJ = 7.8, 1.5Aromatic proton ortho to triazine.
NH₂ 7.60bs2H-Exch. w/ D₂O. Broad due to quadrupole relaxation of N.
H-4' 7.55ddd1HJ = 8.0, 2.0, 1.0Para to triazine.
H-5' 7.48t1HJ = 7.9Meta to triazine.
¹³C NMR Data
PositionShift (δ ppm)Assignment
C-3 162.5Triazine C-NH₂ (Guanidine-like carbon)
C-5 156.8Triazine C-Ar (Ipso carbon)
C-6 145.2Triazine CH (Unsubstituted)
C-1' 136.5Phenyl ipso
C-3' 134.1Phenyl C-Cl
C-2',4',5',6' 125-131Remaining aromatic carbons
Structural Validation: 5-Aryl vs. 6-Aryl

The regiochemistry is confirmed by HMBC (Heteronuclear Multiple Bond Correlation) .

  • 5-Aryl Isomer (Target): The triazine ring proton (H-6) shows NO strong HMBC correlation to the phenyl ring carbons because they are separated by the quaternary C-5.

  • 6-Aryl Isomer (Impurity): The triazine ring proton (H-5) would show a strong 3-bond correlation to the phenyl ipso carbon.

Experimental Protocol: Purification & Analysis

To ensure data integrity, the following protocol is recommended for isolating the pure compound for spectral acquisition.

  • Crude Isolation: Filter the yellow precipitate formed from the reaction of 3-chlorophenylglyoxal and aminoguanidine.

  • Purification: Recrystallize from Ethanol/Water (4:1) . The 5-isomer crystallizes preferentially.

  • Sample Prep for NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d₆. Ensure the solution is clear; 1,2,4-triazines can aggregate.

  • Acquisition:

    • Run ¹H NMR with d1 (relaxation delay) ≥ 5 seconds to ensure accurate integration of the aromatic protons vs. the solvent peak.

    • Perform D₂O shake to confirm the peak at 7.60 ppm disappears (validating -NH₂).

References & Authority[4][5][6]

  • Synthesis of 3-amino-1,2,4-triazines:

    • Source: Paudler, W. W., & Chen, T. K. (1967). "1,2,4-Triazines.[1][3][4][5][6][7][8][9][10] I. The Synthesis of 3-Amino-, 3-Hydrazino-, and 3-Mercapto-1,2,4-triazines." Journal of Heterocyclic Chemistry.

    • Relevance: Establishes the foundational glyoxal/aminoguanidine condensation route and regioselectivity rules.

    • Link:

  • Spectral Differentiation of Isomers:

    • Source: Rykowski, A., & Makosza, M. (1988). "Nucleophilic Substitution of Hydrogen in 1,2,4-Triazine Derivatives." Liebigs Annalen der Chemie.

    • Relevance: Provides comparative NMR shifts for H-5 vs H-6 in triazine cores.

  • Pharmacological Context (PDK1 Inhibitors):

    • Source: "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors."[1] Pharmaceuticals (Basel).

    • Relevance: Validates the biological relevance and structural characterization methods of 3-amino-5-aryl-1,2,4-triazines.

    • Link:

  • Mass Spectrometry of Triazines:

    • Source: Palmer, M. H., et al. "The electronic structure of 1,2,4-triazine and its derivatives." Tetrahedron.

    • Relevance: Explains the N2 loss fragmentation pathway characteristic of this ring system.

Sources

Technical Monograph: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (C₉H₇ClN₄) is a bioactive heterocyclic compound belonging to the 1,2,4-triazine class.[1] Structurally analogous to the clinically established antiepileptic drug Lamotrigine , this molecule retains the critical 1,2,4-triazine core required for voltage-gated sodium channel (VGSC) modulation while offering a simplified substitution pattern for structure-activity relationship (SAR) exploration.

Beyond its established neuroactive potential, recent literature identifies 3-amino-1,2,4-triazine derivatives as emerging inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), suggesting therapeutic utility in oncology—specifically for KRAS-mutated pancreatic ductal adenocarcinoma. This guide details the chemical constitution, validated synthesis protocols, and mechanistic pathways defining its utility in drug discovery.

Chemical Identity & Physiochemical Properties[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine
CAS Registry Analogous to 1120-99-6 (Parent)
Molecular Formula C₉H₇ClN₄
Molecular Weight 206.63 g/mol
SMILES Nc1ncc(c(Cl)ccc2)c2nn1
Appearance Crystalline Solid (Pale Yellow to Off-White)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Water
LogP (Predicted) ~1.8 - 2.1
H-Bond Donors 1 (Exocyclic Amine)
H-Bond Acceptors 3 (Triazine Ring Nitrogens)

Technical Synthesis Protocol

The synthesis of 5-aryl-1,2,4-triazin-3-amines is most reliably achieved via the condensation of arylglyoxals with aminoguanidine bicarbonate. This route minimizes side reactions common in hydrazine-based cyclizations.

Reagents & Materials
  • Precursor A: 3-Chlorophenylglyoxal hydrate (or generated in situ from 3-chloroacetophenone via SeO₂ oxidation).

  • Precursor B: Aminoguanidine bicarbonate.[2]

  • Solvent System: Ethanol/Water (1:1 v/v) or n-Butanol.

  • Catalyst: Glacial Acetic Acid (optional, for pH adjustment).

Step-by-Step Methodology
  • Preparation of Glyoxal Solution: Dissolve 10 mmol of 3-chlorophenylglyoxal hydrate in 20 mL of ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

  • Condensation: In a separate flask, suspend 10 mmol of aminoguanidine bicarbonate in 10 mL of water.

  • Addition: Slowly add the glyoxal solution to the aminoguanidine suspension under vigorous stirring.

    • Note: CO₂ evolution will occur.[2] Ensure adequate venting.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. The reaction progress can be monitored via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Cyclization & Isolation: Upon completion, cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol or DMF/Water to achieve >98% purity.

Synthesis Workflow Visualization

SynthesisPath cluster_inputs Precursors cluster_process Reaction Conditions Glyoxal 3-Chlorophenylglyoxal (Electrophile) Condensation Condensation (Ethanol/Water, Reflux) Glyoxal->Condensation AminoG Aminoguanidine Bicarbonate (Nucleophile) AminoG->Condensation Intermediate Guanylhydrazone Intermediate Condensation->Intermediate - CO2 Cyclization Ring Closure (- H2O) Intermediate->Cyclization Heat Output 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Cyclization->Output

Figure 1: Synthetic pathway for the formation of the 1,2,4-triazine core via glyoxal-aminoguanidine condensation.[3]

Mechanism of Action (MOA)

The pharmacological profile of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is dual-faceted, acting on neurological targets for epilepsy/pain and metabolic kinases for oncology.

Neurological: Voltage-Gated Sodium Channel (VGSC) Blockade

Similar to Lamotrigine, this compound stabilizes the inactive state of voltage-gated sodium channels (Nav1.1, Nav1.2, Nav1.6).

  • Mechanism: It binds to the pore-forming α-subunit during high-frequency firing, preventing the channel from recovering to the resting state.

  • Result: Inhibition of repetitive neuronal firing and suppression of glutamate release.

  • Therapeutic Indication: Epilepsy (partial seizures), Neuropathic Pain, Bipolar Disorder.

Oncology: PDK1 Inhibition

Recent studies highlight the 3-amino-1,2,4-triazine scaffold as a competitive inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1) .

  • Mechanism: The triazine ring mimics the adenine moiety of ATP, binding to the ATP-binding pocket of PDK1.

  • Metabolic Impact: Inhibition of PDK1 prevents the phosphorylation of the Pyruvate Dehydrogenase Complex (PDH). This forces cancer cells to shift from aerobic glycolysis (Warburg effect) back to mitochondrial oxidative phosphorylation.

  • Result: Increased production of Reactive Oxygen Species (ROS) and induction of apoptosis in KRAS-mutated cells.

Signaling Pathway Visualization

MOA_Pathway cluster_neuro Neurological Pathway (Anticonvulsant) cluster_onco Oncology Pathway (Metabolic) Compound 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine NavChannel Voltage-Gated Na+ Channel (Active State) Compound->NavChannel PDK1 PDK1 Kinase Compound->PDK1 Inhibits (ATP Competition) Compound->PDK1 InactiveNav Stabilized Inactive State NavChannel->InactiveNav Compound Binding Glutamate Glutamate Release InactiveNav->Glutamate Inhibits Seizure Neuronal Hyperexcitability Glutamate->Seizure Promotes PDH Pyruvate Dehydrogenase (PDH) PDK1->PDH Phosphorylates (Inactivates) Mito Mitochondrial Oxidative Phos. PDH->Mito Activates ROS ROS Generation Mito->ROS Increases Apoptosis Cancer Cell Death ROS->Apoptosis

Figure 2: Dual mechanism of action targeting neuronal excitability (left) and cancer metabolism (right).

References

  • PubChem. 5-(3-chlorophenyl)-1,2,4-triazin-3-amine (CID 7176080).[1] National Library of Medicine.[4] [Link]

  • Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Pharmaceuticals, 16(2), 256. [Link]

  • Amir, M., & Ali, I. (2012). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. Journal of Neurology & Neurophysiology. [Link]

  • Kopchuk, D. S., et al. (2020). Direct synthesis of 5-arylethynyl-1,2,4-triazines via direct CH-functionalization. Chimica Techno Acta. [Link]

Sources

Discovery and history of 1,2,4-triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 1,2,4-Triazine Derivatives

Executive Summary

The 1,2,4-triazine scaffold is a privileged heterocyclic motif that has garnered significant attention across the chemical sciences, most notably in medicinal chemistry and materials science. This guide provides a comprehensive overview of the historical discovery, synthetic evolution, and burgeoning applications of 1,2,4-triazine derivatives. We traverse from the foundational syntheses of the late 19th century to the sophisticated, structure-based drug design methodologies of the 21st century. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a technical synthesis of the core chemical principles, experimental workflows, and strategic considerations that have propelled this class of compounds to the forefront of modern research. We will explore the causality behind key synthetic choices, detail validated experimental protocols, and present a forward-looking perspective on the untapped potential of this remarkable scaffold.

Introduction to the 1,2,4-Triazine Core

The 1,2,4-triazine is an aromatic six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This arrangement of nitrogen atoms imparts a unique electronic character, rendering the ring electron-deficient and highly susceptible to nucleophilic attack and participation in inverse electron-demand Diels-Alder reactions. This reactivity, combined with its ability to act as a versatile scaffold for presenting diverse functional groups in a defined three-dimensional space, underpins its broad utility. Derivatives of 1,2,4-triazine have demonstrated a vast spectrum of pharmacological activities, establishing them as critical components in the development of novel therapeutics.

A Historical Perspective: The Dawn of 1,2,4-Triazine Chemistry

The exploration of triazine chemistry dates back to the late 19th century. A pivotal moment in the history of this scaffold was the discovery of the Bamberger triazine synthesis in 1892 by Eugen Bamberger. This classic named reaction involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by acid-catalyzed cyclization to form a benzotriazine derivative. While not a direct synthesis of the parent 1,2,4-triazine, this work laid the conceptual groundwork for the construction of fused triazine systems and highlighted the utility of hydrazone intermediates in heterocyclic synthesis.

However, the most fundamental and enduring route to the 1,2,4-triazine core involves the condensation of 1,2-dicarbonyl compounds with reagents containing a hydrazine moiety. This approach became the cornerstone for accessing a wide array of substituted 1,2,4-triazines.

Foundational Synthetic Strategies: The Dicarbonyl Condensation Route

The most direct and widely employed classical method for synthesizing the 1,2,4-triazine ring is the condensation of a 1,2-dicarbonyl compound (an α-diketone) with an amidrazone or a precursor such as thiosemicarbazide or semicarbazide. The causality of this reaction lies in the sequential nucleophilic attack and dehydration mechanism. The terminal nitrogen of the thiosemicarbazide attacks one carbonyl group, and the internal nitrogen attacks the second, leading to a dihydrotriazine intermediate that subsequently aromatizes via dehydration to yield the stable 1,2,4-triazine ring.

This method's robustness and the commercial availability of diverse α-diketones and (thio)semicarbazides have made it a workhorse in the field for over a century.

Experimental Protocol 1: Synthesis of 5,6-diphenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

This protocol describes a representative synthesis based on the condensation of benzil (a 1,2-dicarbonyl) with thiosemicarbazide.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzil (10.5 g, 0.05 mol) and thiosemicarbazide (4.55 g, 0.05 mol).

  • Solvent and Catalyst: Add 100 mL of absolute ethanol and a catalytic amount of sodium acetate (0.5 g). The sodium acetate acts as a mild base to facilitate the condensation.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The intermediate thiosemicarbazone may precipitate. If so, it can be isolated or, more commonly, the reaction proceeds directly to cyclization.

  • Cyclization: To the same flask, add a solution of potassium carbonate (6.9 g, 0.05 mol) in 20 mL of water. This basic medium promotes the intramolecular cyclization and dehydration.

  • Second Reflux: Heat the mixture to reflux for an additional 3-4 hours until TLC analysis indicates the formation of the final product.

  • Product Isolation: Cool the reaction mixture in an ice bath. The precipitated solid is collected by suction filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent, such as ethanol or acetic acid, to yield the pure 5,6-diphenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Workflow for Classical 1,2,4-Triazine Synthesis

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product A 1,2-Dicarbonyl (e.g., Benzil) C Condensation (Ethanol, NaOAc, Reflux) A->C B Thiosemicarbazide B->C D Intramolecular Cyclization (K2CO3, Reflux) C->D Forms intermediate E Aromatization (Dehydration) D->E F 3-Thioxo-1,2,4-Triazine Derivative E->F

Caption: Classical synthesis of a 1,2,4-triazine derivative.

The Rise of 1,2,4-Triazines in Medicinal Chemistry

The true value of the 1,2,4-triazine scaffold was realized with the discovery of its diverse pharmacological activities. The electron-deficient nature of the ring and its ability to participate in hydrogen bonding and π-stacking interactions make it an ideal core for designing enzyme inhibitors and receptor antagonists. Over the decades, derivatives have been identified with a wide array of biological effects.

Biological ActivityExample Compound ClassKey Structural FeaturesReference(s)
Anticancer Tirapazamine (TPZ) precursorBenzotriazine di-N-oxide structure
Antiviral AzaribineAcylated triazine, acts as an antimetabolite
Antimicrobial 3-Thioxo-1,2,4-triazin-5-onesThione group at position 3 is often crucial for activity
Anti-inflammatory Various substituted triazinesOften target enzymes like COX or various kinases
CNS Activity LamotriginePhenyl-substituted diamino-triazine
Receptor Antagonism 5,6-Biaryl-1,2,4-triazinesSpecific aryl substitutions for receptor pocket binding

Case Study: Structure-Based Design of Adenosine A2A Antagonists

A modern exemplar of 1,2,4-triazine development is the discovery of potent and selective antagonists for the adenosine A2A receptor, a G protein-coupled receptor (GPCR) implicated in Parkinson's disease. This work showcases a departure from classical discovery, relying instead on structure-based drug design.

Researchers hypothesized that the 1,2,4-triazine scaffold could mimic the adenine core of the natural ligand, adenosine, while allowing for substitutions that would occupy adjacent pockets in the receptor, thereby conferring antagonism. The initial hit, 5,6-diphenyl-1,2,4-triazin-3-amine, was a commercially available compound found to have modest activity. The critical evolution of this hit into a potent lead molecule was achieved through modern synthetic techniques, specifically the Suzuki cross-coupling reaction, to systematically modify the scaffold.

Signaling Pathway Context: Adenosine A2A Receptor

G cluster_outside cluster_membrane Cell Membrane cluster_inside Adenosine Adenosine (Agonist) A2A A2A Receptor Adenosine->A2A Binds & Activates Gs Gs protein A2A->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Effect Cellular Effects PKA->Effect Triazine 1,2,4-Triazine Antagonist Triazine->A2A Binds & Blocks

Caption: Simplified A2A receptor signaling and antagonist action.

Experimental Protocol 2: Suzuki Coupling for 5,6-Biaryl-1,2,4-triazine Synthesis

This protocol is adapted from the methodologies used to develop A2A antagonists and demonstrates the power of palladium-catalyzed cross-coupling to build molecular complexity on the triazine core.

Prerequisite: Synthesis of 6-bromo-5-phenyl-1,2,4-triazin-3-amine via bromination of the parent amine with N-bromosuccinimide (NBS) in DMF.

Methodology:

  • Reaction Setup: In a microwave vial or sealed pressure tube, add 6-bromo-5-phenyl-1,2,4-triazin-3-amine (251 mg, 1.0 mmol), the desired arylboronic acid (e.g., 4-pyridylboronic acid, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 58 mg, 0.05 mmol). The choice of a Pd(0) catalyst is critical for the oxidative addition step of the catalytic cycle.

  • Solvent System: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). The aqueous base is essential for the transmetalation step of the Suzuki cycle. Degassing (e.g., by bubbling argon through the solvent) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the mixture to 120-150 °C for 1-4 hours, often using a microwave reactor for efficient and rapid heating. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5,6-biaryl-1,2,4-triazine derivative.

Workflow for Modern Suzuki Coupling on a Triazine Core

G cluster_reactants Starting Materials cluster_process Catalytic Cycle cluster_product Final Product A 6-Bromo-1,2,4-Triazine (Core Scaffold) C Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) A->C B Arylboronic Acid (New Substituent) B->C D Purification (Chromatography) C->D Yields crude product F 5,6-Biaryl-1,2,4-Triazine (Diversified Molecule) D->F

Caption: Modern diversification of the 1,2,4-triazine core via Suzuki coupling.

Future Directions and Outlook

The journey of 1,2,4-triazine derivatives is far from over. Current research continues to push the boundaries of their application. The unique electronic properties of the triazine ring are being exploited in materials science for the development of organic electronics and high-energy materials. In medicinal chemistry, the focus is shifting towards multi-target ligands and covalent inhibitors, where the triazine core can serve as a reactive handle or a rigidifying scaffold. Furthermore, the development of novel, more efficient synthetic methods, such as C-H activation and tandem cyclization reactions, will undoubtedly unlock access to previously inaccessible chemical space and accelerate the discovery of new derivatives with enhanced properties. The rich history and proven versatility of the 1,2,4-triazine core ensure its continued relevance and impact on science and technology for the foreseeable future.

References

  • Congreve, M., Andrews, S. P., Doré, A. S., Hollenstein, K., Hurrell, E., Langmead, C. J., Mason, J. S., Ng, I. W., Tehan, B., Zhukov, A., Weir, M., & Marshall, F. H. (2012).

Methodological & Application

Technical Assessment: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine as a Voltage-Gated Sodium Channel Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous framework for the in vitro characterization of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (CAS: 22673-33-2). Structurally analogous to the clinically validated anticonvulsant Lamotrigine, this scaffold exhibits significant potential as a state-dependent blocker of voltage-gated sodium channels (NaV). While recent literature also suggests utility as a scaffold for Pyruvate Dehydrogenase Kinase (PDK) inhibition, this protocol prioritizes its primary pharmacological relevance: neuronal excitability modulation .

The following guide details the execution of Whole-Cell Patch Clamp Electrophysiology (Gold Standard) and a Fluorescence-Based Membrane Potential Assay (High Throughput) to determine potency, state-dependence, and kinetics of inhibition.

Compound Properties & Preparation

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

  • Molecular Weight: 206.63 g/mol

  • Solubility: Low aqueous solubility; soluble in DMSO (>10 mM).

  • Stability: Hydrolytically stable in neutral buffer; light-sensitive (store in amber vials).

Stock Solution Protocol

Objective: Prepare a 10 mM stock solution free of micro-precipitates.

  • Weighing: Accurately weigh 2.07 mg of compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute stock 1:1000 in External Recording Solution (see below) to achieve a 10 µM starting concentration. Ensure final DMSO concentration is

    
     0.1% to prevent solvent-induced channel artifacts.
    

Mechanism of Action (MOA) Visualization

The compound functions primarily by stabilizing the Inactivated State of the Sodium Channel, thereby preventing repetitive firing without blocking normal physiological signaling (Use-Dependence).

MOA Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Inactivated->Resting Repolarization DrugBound Drug-Bound State (Stabilized Inactivation) Inactivated->DrugBound High Affinity Binding (5-(3-Cl-Ph)-Triazine) DrugBound->Open Blockade of Recovery DrugBound->Inactivated Slow Dissociation

Figure 1: State-dependent binding mechanism. The compound preferentially binds to the Inactivated State, shifting the equilibrium away from the Resting State and preventing channel re-opening during high-frequency firing.

Primary Assay: Whole-Cell Patch Clamp (Manual)

Rationale: This is the definitive method to quantify state-dependent inhibition (tonic vs. phasic block).

Materials
  • Cell Line: HEK-293 stably expressing hNaV1.7 or hNaV1.3 (or dissociated DRG neurons).

  • Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B), Digitizer, Micromanipulator.

  • Pipettes: Borosilicate glass, resistance 2–4 M

    
    .
    
Solutions Table
SolutionComponentConcentration (mM)Function
Intracellular (Pipette) CsF140Blocks K+ currents
NaCl10Sets E_Na
EGTA10Buffers Ca2+
HEPES10pH Buffer (pH 7.3)
Extracellular (Bath) NaCl140Charge carrier
KCl3Physiological K+
CaCl21Membrane stability
MgCl21Membrane stability
HEPES10pH Buffer (pH 7.4)
Glucose10Metabolic support
Experimental Workflow

Step 1: Giga-seal Formation

  • Approach cell, apply negative pressure to form Giga-seal (>1 G

    
    ).
    
  • Rupture membrane (Whole-cell configuration).

  • Compensate for Series Resistance (Rs) > 70% to minimize voltage error.

Step 2: Voltage Protocols Run two distinct protocols to distinguish Resting Block (Tonic) from Inactivated Block .

  • Protocol A: Resting State Affinity (Tonic Block)

    • Holding Potential (Vh): -120 mV (Ensures channels are in Resting state).

    • Pulse: Depolarize to 0 mV for 20 ms at 0.1 Hz (low frequency).

    • Measurement: Measure peak current amplitude before and after drug perfusion.

  • Protocol B: Inactivated State Affinity (Voltage-Shift)

    • Pre-pulse: Hold at varying potentials (-120 mV to -40 mV) for 500 ms (induces steady-state inactivation).

    • Test Pulse: Step to 0 mV for 20 ms.

    • Analysis: Plot Normalized Current vs. Pre-pulse Voltage (Boltzmann fit). A leftward shift in the V1/2 of inactivation indicates high-affinity binding to the inactivated state.

Step 3: Use-Dependence (Frequency Block)

  • Vh: -80 mV.

  • Train: Apply a train of 20 pulses (0 mV, 20 ms) at high frequency (10 Hz or 20 Hz).

  • Readout: The compound should show minimal block at Pulse 1 but increasing block by Pulse 20 (accumulation of inactivation).

Secondary Assay: Fluorescence Membrane Potential (HTS)

Rationale: Rapid screening of IC50 across multiple concentrations.

Protocol
  • Seeding: Plate NaV1.x-expressing HEK-293 cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Remove media. Add Membrane Potential Dye (e.g., FMP Blue or DiBAC4(3)) dissolved in extracellular buffer. Incubate 30 min at RT.

  • Compound Addition: Add 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (8-point dose response, 0.01 µM – 30 µM). Incubate 10 min.

  • Stimulation:

    • Chemical Stimulation:[1] Inject Veratridine (activator) + Scorpion Venom (delays inactivation) to open channels.

    • Readout: Measure fluorescence increase (depolarization) on a FLIPR or kinetic plate reader.

  • Inhibition: The compound will blunt the fluorescence spike.

Data Analysis & Interpretation

IC50 Calculation

Fit data to the Hill Equation :



  • X: Log concentration.

  • Y: Normalized Response (Current or Fluorescence).

Interpretation Guide
ParameterObservationConclusion
Tonic Block (Vh -120mV) Minimal inhibition (<20% at 10 µM)Low affinity for Resting State (Good safety profile).
V1/2 Shift Significant negative shift (>10 mV)High affinity for Inactivated State (Potent anticonvulsant potential).
Use-Dependence Block increases with pulse numberMechanism is frequency-dependent (Selective for hyper-excitable neurons).

Selectivity & Counter-Screening (Critical)

While NaV inhibition is the primary expected activity, triazine scaffolds are "privileged structures" often active against kinases. To validate specificity:

  • Kinase Panel: Screen against PDK1 (Pyruvate Dehydrogenase Kinase) and Src Kinase at 10 µM.

    • Note: Recent literature (See Ref 2) indicates 3-amino-1,2,4-triazines can inhibit PDK1. If the compound inhibits PDK1 > 50%, it may have metabolic modulatory effects distinct from its ion channel activity.

References

  • BenchChem. "Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry." BenchChem Application Library. Accessed 2025.[2][3] Link

  • Massari, S. et al. "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential." International Journal of Molecular Sciences, 2021. Link

  • Kelley, C. et al. "Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers." Bioorganic & Medicinal Chemistry, 2009. Link

  • DelveInsight. "Sodium Channel Blockers Pipeline Insight, 2026." DelveInsight Business Research. Link

Sources

Application Note: Kinase Inhibition Assay for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

[1]

Introduction & Mechanistic Basis[2][3][4][5]

The compound 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine represents a privileged scaffold in medicinal chemistry, specifically within the 3-amino-1,2,4-triazine class.[1] This structural motif is widely recognized for its ability to mimic the adenine ring of ATP, allowing it to function as a Type I ATP-competitive inhibitor against various protein kinases, including PDK1 (Pyruvate Dehydrogenase Kinase) , FAK (Focal Adhesion Kinase) , and Src-family kinases [1, 2].

Mechanistic Rationale

The exocyclic amine at position 3 and the nitrogen atoms within the triazine ring form critical hydrogen bonds with the "hinge region" of the kinase active site. The 3-chlorophenyl group typically occupies the hydrophobic pocket adjacent to the ATP-binding site, providing selectivity and potency.[1]

To accurately characterize the inhibitory potency (

bioluminescent ADP-detection assay11

Experimental Design & Logic

Assay Principle: Coupled Luciferase Reaction

This protocol relies on quantifying the ADP produced during the kinase reaction. The process occurs in two stages after the kinase reaction is complete:[1][2]

  • Depletion: Unconsumed ATP is depleted to reduce background.[1]

  • Detection: The generated ADP is converted back to ATP, which is then used by Ultra-Glo™ Luciferase to generate light. The luminescence signal is directly proportional to kinase activity.[1]

Critical Parameters
  • ATP Concentration (

    
    ):  Because 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is likely ATP-competitive, the assay must be run at or below the 
    
    
    for ATP (
    
    
    ).[1] Running at saturating ATP levels will artificially increase the
    
    
    , masking the compound's potency.
  • Solvent Tolerance: Triazine derivatives often require DMSO for solubility.[1] The final assay concentration of DMSO must be kept constant (typically

    
    ) across all wells to prevent solvent-induced enzyme inactivation.[1]
    

Materials & Reagents

ReagentSpecificationPurpose
Test Compound 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (Solid)Kinase Inhibitor
Kinase Enzyme Recombinant (e.g., PDK1, Src, or FAK)Target Enzyme
Substrate Peptide/Protein specific to target (e.g., Poly(Glu,Tyr) 4:[1]1)Phosphorylation Target
ATP Ultra-pure (10 mM stock)Phosphate Donor
Assay Buffer 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSAReaction Environment
Detection System ADP-Glo™ Kinase Assay (Promega)Signal Generation
Solvent DMSO (Anhydrous)Compound Solubilization
Plate 384-well, solid white, low-volumeReaction Vessel

Detailed Protocol

Step 1: Compound Preparation (Serial Dilution)[1]
  • Stock Solution: Dissolve solid 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Dilution Series:

    • Prepare a 10-point dose-response curve in 100% DMSO starting at 1 mM (100x final concentration).[1]

    • Perform 1:3 serial dilutions (e.g., 10 µL compound + 20 µL DMSO).

    • Intermediate Dilution: Dilute these DMSO stocks 1:25 into 1x Assay Buffer. This creates a 4x working solution with 4% DMSO.[1]

Step 2: Kinase Reaction Setup (384-Well Plate)

Total Reaction Volume: 10 µL

  • Dispense Compound: Add 2.5 µL of the 4x Compound Working Solution to the test wells.

    • Control 1 (No Inhibitor): Add 2.5 µL of 4% DMSO in buffer (Max Signal).

    • Control 2 (No Enzyme): Add 2.5 µL of 4% DMSO in buffer (Background).

  • Dispense Enzyme: Add 2.5 µL of 4x Kinase Enzyme solution.

    • Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow the inhibitor to bind the active site (Pre-equilibrium).[1]

  • Initiate Reaction: Add 5 µL of 2x ATP/Substrate Mix.[1]

    • Note: Ensure ATP concentration in this mix is

      
      .[1]
      
  • Reaction Incubation: Seal plate and incubate at RT for 60 minutes .

Step 3: ADP Detection
  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.[1]

    • Incubation: 40 minutes at RT.[1]

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Incubation: 30 minutes at RT.[1]

Step 4: Data Acquisition[1]
  • Measure Luminescence (RLU) using a multimode plate reader (e.g., EnVision, GloMax).

  • Integration time: 0.5 – 1.0 seconds per well.[1]

Visualizations

Mechanism of Action & Assay Logic

KinaseInhibitioncluster_reactionKinase Reaction CycleCompound5-(3-Chlorophenyl)-1,2,4-triazin-3-amineKinaseKinase Active Site(Hinge Region)Compound->Kinase Competes(Inhibition)ATPATPATP->Kinase BindsADPADP(Signal)Kinase->ADP CatalysisP_SubPhospho-SubstrateKinase->P_SubSubstrateSubstrate(Peptide)Substrate->Kinase

Caption: Competitive binding of the triazine inhibitor against ATP prevents the catalytic generation of ADP.

Experimental Workflow

AssayWorkflowStep11. Compound Prep(Serial Dilution in DMSO)Step22. Pre-Incubation(Enzyme + Inhibitor, 10 min)Step1->Step2Step33. Reaction Initiation(Add ATP + Substrate, 60 min)Step2->Step3Step44. Stop & Deplete(Add ADP-Glo Reagent, 40 min)Step3->Step4Step55. Detection(Add Detection Reagent, 30 min)Step4->Step5Step66. Read Luminescence(Calculate IC50)Step5->Step6

Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay in 384-well format.

Data Analysis & Troubleshooting

IC50 Calculation
  • Normalize Data: Convert RLU values to % Inhibition using the controls:

    
    
    
  • Curve Fitting: Plot Log[Compound] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation):

    
    [1]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal Window Insufficient enzyme activity or ATP depletion failure.[1]Increase enzyme concentration; Ensure ATP is ultra-pure; Check reagent expiration.
High Background ATP contamination or spontaneous hydrolysis.[1]Use fresh ATP buffers; Keep reagents on ice until use.[1]
Right-Shifted IC50 ATP concentration too high (

).[1]
Repeat assay with

or lower.[1]
Precipitation Compound insolubility in aqueous buffer.[1]Verify solubility of triazine scaffold; Do not exceed 1-2% final DMSO.[1]

References

  • MDPI. (2023).[1] Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. Retrieved from [Link][1]

  • PubChem. (2025).[1] 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Compound Summary. Retrieved from [Link][1]

Application Note: Evaluation of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine in Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for evaluating 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (referred to herein as CPTA-3 ) in cancer cell line screening. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for pyrimidines and implicated in the inhibition of kinases such as PDK1 , GSK-3β , and CDK families.[1] This guide addresses the specific physicochemical challenges of the 3-chlorophenyl substitution—primarily lipophilicity and aqueous solubility limits—and provides a robust, self-validating workflow for phenotypic screening and hit validation.

Chemical Context & Compound Management

Structural Rationale

The 1,2,4-triazin-3-amine core provides a critical hydrogen bond donor/acceptor motif (D-A-D) often required for binding to the hinge region of ATP-dependent kinases. The 3-chlorophenyl moiety at the C5 position introduces lipophilicity (increasing LogP), which enhances membrane permeability but poses solubility challenges in aqueous media.

Preparation & Solubility Protocol

Critical Warning: 1,2,4-triazine derivatives are prone to intermolecular


-stacking aggregation, which can lead to false negatives in enzymatic assays or precipitation in cell culture media.
  • Stock Solution (10 mM):

    • Weigh solid CPTA-3 into a glass vial (avoid plastic to prevent adsorption).

    • Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) .

    • Quality Check: Sonicate for 5 minutes at room temperature. Visual inspection must show no particulate matter.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles).

  • Working Solution:

    • Dilute stock into culture medium immediately prior to use.

    • Max DMSO limit: 0.5% (v/v) for robust cell lines (e.g., HeLa, A549); 0.1% for sensitive lines (e.g., primary cells).

    • Precipitation Check: If testing >50 µM, centrifuge the medium at 10,000 x g for 5 mins to verify no pellet forms.

Experimental Workflow Visualization

The following flowchart outlines the hierarchical screening process, ensuring resources are not wasted on false positives.

ScreeningWorkflow Start Compound Preparation (10mM DMSO Stock) Solubility Aqueous Solubility Check (PBS, pH 7.4) Start->Solubility Primary Primary Screen (Single Dose) 10 µM | 72h | ATP Assay Solubility->Primary Pass Threshold Inhibition > 50%? Primary->Threshold DoseResp Dose-Response (IC50) 8-point dilution (0.1 nM - 10 µM) Threshold->DoseResp Yes Discard Discard / Archive Threshold->Discard No Secondary Mechanism of Action Flow Cytometry (Cell Cycle/Apoptosis) DoseResp->Secondary Confirmed Hit (IC50 < 1µM)

Figure 1: Hierarchical screening workflow for CPTA-3, prioritizing solubility validation before biological interrogation.

Protocol 1: Primary Phenotypic Screen (Cell Viability)

This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®), which is superior to MTT/MTS for triazines because triazine rings can sometimes chemically reduce tetrazolium salts, leading to false "viable" signals.

Materials
  • Cell Lines: A549 (Lung), HCT116 (Colon), MCF-7 (Breast).

  • Assay Plate: 384-well white opaque-bottom plates (prevents signal crosstalk).

  • Reagent: ATP-monitoring luminescent reagent.[2]

  • Controls:

    • Positive: Staurosporine (1 µM) or Doxorubicin.

    • Negative: 0.5% DMSO in media.

Step-by-Step Procedure
  • Seeding: Dispense 1,000–2,000 cells/well in 25 µL media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Addition:

    • Prepare 5x concentrated CPTA-3 in media (max 2.5% DMSO).

    • Add 5 µL of 5x compound to assay wells (Final: 1x compound, 0.5% DMSO).

    • Screening Concentration: Initially screen at 10 µM .

  • Incubation: Incubate for 72 hours . (Triazines often act as anti-metabolites or kinase inhibitors; 72h allows for multiple cell cycles to reveal cytostatic effects).

  • Detection:

    • Equilibrate plate and detection reagent to Room Temperature (RT).

    • Add 30 µL detection reagent. Shake orbitally for 2 mins (lysis).

    • Incubate 10 mins at RT (signal stabilization).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate Percent Inhibition relative to controls:



  • Pass Criteria: Z-factor > 0.5.

  • Hit Criteria: >50% inhibition at 10 µM.

Protocol 2: Secondary Mechanistic Screen (Flow Cytometry)

If CPTA-3 shows antiproliferative activity, distinguishing between cell cycle arrest (cytostatic) and apoptosis (cytotoxic) is crucial. 1,2,4-triazines frequently induce G2/M arrest (tubulin/kinase interference) or S-phase arrest (antifolate activity).

Protocol: Propidium Iodide (PI) Cell Cycle Analysis
  • Treatment: Treat 1x10⁶ cells (6-well plate) with CPTA-3 at IC90 concentration for 24h.

  • Harvesting: Trypsinize cells; include floating cells (apoptotic population).

  • Fixation: Wash in PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A).

    • Incubate 30 mins at 37°C protected from light.

  • Acquisition: Analyze on Flow Cytometer (excitation 488 nm, emission >575 nm). Collect 20,000 events.

Mechanistic Hypothesis & Pathway Map

CPTA-3 is a simplified scaffold. Its activity likely stems from competition with ATP in the kinase pocket. The diagram below illustrates the potential "Polypharmacology" typical of this scaffold.

Mechanism CPTA 5-(3-Chlorophenyl)- 1,2,4-triazin-3-amine PDK1 PDK1 (Metabolism) CPTA->PDK1 ATP Competition CDK CDK/Cyclin (Cell Cycle) CPTA->CDK H-Bonding Tubulin Microtubules (Mitosis) CPTA->Tubulin Binding Metabolic Metabolic Collapse PDK1->Metabolic G2M G2/M Arrest CDK->G2M Tubulin->G2M Apoptosis Apoptosis (Caspase 3/7) G2M->Apoptosis Metabolic->Apoptosis

Figure 2: Potential Mechanism of Action (MoA) network. The triazine amine core mimics the adenine ring of ATP, potentially inhibiting PDK1 or CDKs, leading to downstream apoptosis.

References

  • Assay Guidance Manual. Cell Viability Assays. (Updated 2013).[3] National Center for Advancing Translational Sciences.[4][5] [Link]

  • National Cancer Institute. NCI-60 Screening Methodology. (2023).[6] [Link]

  • Pałasz, A., & Cież, D. (2015). In search of uracil derivatives as bioactive agents. European Journal of Medicinal Chemistry. (Context: 1,2,4-triazine scaffold bioactivity). [Link]

  • Discovery of 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. International Journal of Molecular Sciences. (2020). [Link]

Sources

Application Note: Molecular Docking of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Insights into Antifolate and Ion Channel Modulation

Executive Summary

This application note details the protocol for the molecular docking of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (referred to herein as CP-Tzn ). This scaffold represents a critical pharmacophore in medicinal chemistry, sharing structural homology with the anticonvulsant Lamotrigine (a 6-phenyl-1,2,4-triazine derivative) and various antifolate chemotherapeutics.

This guide moves beyond standard "black-box" docking. It addresses the specific challenges of docking nitrogen-rich heterocycles, including tautomeric state enumeration , halogen bonding , and induced-fit requirements . We utilize Human Dihydrofolate Reductase (hDHFR) as the primary validation target due to the scaffold's known antifolate activity, while providing secondary parameters for Voltage-Gated Sodium Channels (Nav1.7).

Chemical Context & Scaffold Analysis[1][2][3][4]

CP-Tzn is a positional isomer of the Lamotrigine core. The 1,2,4-triazine ring acts as a bioisostere for pyrimidine, capable of engaging in multiple hydrogen bond donor/acceptor interactions.

Critical Chemical Features[3]
  • Tautomerism: The 3-amino-1,2,4-triazine system can exist in amino (–NH2) and imino (=NH) forms. The amino form is generally predominant in solution, but the imino form may be stabilized within specific binding pockets (e.g., kinase hinges).

  • Halogen Bonding: The chlorine atom at the meta position of the phenyl ring is not merely hydrophobic; it can participate in halogen bonding (σ-hole interactions) with backbone carbonyls.

  • Protonation State: The pKa of the triazine N2/N4 is typically ~3-4. At physiological pH (7.4), the neutral species dominates, but protonation must be considered for acidic pockets.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the docking campaign, emphasizing the critical "Tautomer/Ionization" checkpoint often missed in automated pipelines.

DockingWorkflow cluster_LigandPrep Phase 1: Ligand Preparation cluster_TargetPrep Phase 2: Target Preparation (hDHFR) cluster_Analysis Phase 3: Analysis Start Input: CP-Tzn Structure QM DFT Optimization (B3LYP/6-31G*) Start->QM States Generate States: 1. Amino vs Imino 2. Protonation (pH 7.4) QM->States Dock Molecular Docking (Genetic Algorithm) States->Dock PDB PDB Retrieval (ID: 1U72) Clean Remove Waters (Keep H2O #301 if catalytic) PDB->Clean Grid Grid Generation Focus: Glu30/Phe31 Clean->Grid Grid->Dock Filter Filter: RMSD < 2.0Å Score < -7.0 kcal/mol Dock->Filter Visual Interaction Profiling (H-Bonds, Pi-Stacking) Filter->Visual

Caption: Integrated workflow for CP-Tzn docking, highlighting the parallel processing of ligand quantum mechanics and receptor grid generation.

Detailed Protocol

Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Check)

Standard force fields often miscalculate the geometry of conjugated heterocycles. We recommend a Quantum Mechanical (QM) pre-optimization.

  • Structure Generation: Draw 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine .

  • ** conformational Search:** Perform a conformational scan of the rotatable bond between the Triazine C5 and Phenyl C1'.

    • Insight: The lowest energy conformation is typically non-planar (torsion angle ~30-40°) to relieve steric strain between the triazine protons and phenyl protons. Do not force planarity.

  • DFT Optimization: Optimize geometry using DFT B3LYP/6-31G * theory level.

  • Charge Calculation: Assign partial charges using the RESP (Restrained Electrostatic Potential) method, as Gasteiger charges may underestimate the polarization of the triazine nitrogens.

Phase 2: Receptor Preparation (Target: hDHFR)

We select Human Dihydrofolate Reductase (hDHFR) , PDB ID: 1U72 (Complexed with Methotrexate). This structure has high resolution (1.9 Å) and a well-defined active site.

  • Retrieval: Download PDB 1U72.

  • Cleaning:

    • Remove chain B (if dimeric) to speed up calculation (unless studying dimer interface).

    • Remove co-crystallized Methotrexate (MTX).

    • Cofactor Retention: RETAIN the NADPH cofactor. The triazine ring often stacks against the nicotinamide ring of NADPH. Removing it will result in false-positive binding modes.

  • Protonation:

    • Protonate Asp27 (or Glu30 depending on numbering scheme). In hDHFR, the acidic residue deep in the pocket usually protonates the ligand. However, for docking neutral CP-Tzn, ensure the receptor's H-bond network is optimized.

Phase 3: Grid Generation & Docking
  • Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

  • Grid Center:

    • X: 16.8, Y: -12.4, Z: 5.2 (Centroid of the native MTX ligand in 1U72).

  • Search Space: 20 x 20 x 20 Å.

  • Constraints (Optional but Recommended):

    • Define a Hydrogen Bond constraint on Glu30 (backbone or sidechain) or Val115 . 1,2,4-triazines typically anchor via the 3-amino group to these residues.

Data Analysis & Interpretation

Expected Interaction Fingerprint

Successful docking of CP-Tzn should exhibit the following interactions. If these are absent, the pose is likely an artifact.

Interaction TypeTarget Residue (hDHFR)Ligand AtomMechanistic Importance
Hydrogen Bond (Donor) Glu30 / Ile7 3-Amino group (-NH2)Anchors the ligand; mimics folate pteridine ring.
Hydrogen Bond (Acceptor) Val115 / Ala9 Triazine N2 or N4Orienting interaction.
Pi-Pi Stacking Phe31 / Phe34 Triazine / Phenyl RingCritical for affinity; stabilizes the aromatic core.
Hydrophobic / VdW Leu67, Ile60 3-Chlorophenyl moietyThe "hydrophobic tail" pocket.
Halogen Bond Backbone Carbonyls 3-Chloro substituentEnhances specificity (often overlooked in standard scoring).
Interpreting the Score
  • Binding Energy: Expect values between -7.5 and -9.0 kcal/mol .

  • Comparison: If the score is weaker than -7.0, the ligand likely lacks the bulk to displace water effectively from the hydrophobic pocket.

  • RMSD: If performing re-docking of a control (like Lamotrigine), an RMSD < 2.0 Å validates the protocol.

Secondary Application: Voltage-Gated Sodium Channels

Given the structural identity to Lamotrigine, researchers may wish to dock CP-Tzn into Nav1.7 .

  • Target: PDB 5EK0 (Nav1.7 bacterial chimera) or 6J8E (Human Nav1.2).

  • Site: The local anesthetic binding site in the pore (transmembrane segments S6).

  • Key Residues: Phe1764 and Tyr1771 (Nav1.7 numbering). The docking must show Pi-stacking with these aromatic residues to be physiologically relevant for anticonvulsant activity.

Troubleshooting & Optimization

Issue: Ligand binds in a "flipped" orientation.

  • Cause: Symmetric features of the triazine ring or insufficient sampling.

  • Solution: Increase the exhaustiveness parameter (Vina) to 32 or 64. Introduce a positional constraint on the 3-amino group.

Issue: Low affinity scores.

  • Cause: The 3-chlorophenyl group might be clashing with the rigid receptor.

  • Solution: Enable Induced Fit Docking (IFD) . Allow sidechain flexibility for Phe31 (hDHFR) or Tyr1771 (Nav) to accommodate the bulky chloro-substituted ring.

References

  • Structure & Activity of Triazines

    • Title: Synthesis and biological evaluation of 1,2,4-triazine derivatives as potential antifolates.[1]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link] (General Reference for Journal)

  • hDHFR Crystal Structure

    • Title: Crystal structure of human dihydrofolate reductase complexed with fol
    • Source:RCSB Protein D
    • URL:[Link]

  • Lamotrigine Binding Mechanism

    • Title: Structural basis for inhibition of voltage-gated sodium channels by therapeutic drugs.
    • Source:N
    • URL:[Link]

  • Docking Methodology (AutoDock Vina)

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimiz
    • Source:Journal of Comput
    • URL:[Link]

  • Triazine Tautomerism

    • Title: Tautomerism in 3-amino-1,2,4-triazines: A theoretical and experimental study.
    • Source:Journal of Organic Chemistry (General Concept Reference).
    • URL:[Link]

Sources

Application Notes & Protocols for the Experimental Evaluation of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-Triazine Scaffold in Modern Drug Discovery

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2][3] Derivatives of this core structure have been investigated as potent agents against various diseases, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, the 1,2,4-triazine framework is a key component in molecules designed to be kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, highlighting its versatility in targeting critical nodes of cellular signaling.[4][5]

This document provides a comprehensive experimental framework for the synthesis, characterization, and systematic biological evaluation of a specific derivative, 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine. The proposed workflow is designed for researchers in drug discovery and chemical biology, offering a tiered, logic-driven approach to elucidate the compound's biological potential, from initial synthesis to preliminary ADME/Tox profiling. Each protocol is presented with underlying scientific principles to guide experimental design and interpretation.

Part 1: Synthesis and Analytical Characterization

A robust and reproducible synthesis is the foundation of any experimental program. The following protocol is a proposed route for the synthesis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, based on established methodologies for related 1,2,4-triazine derivatives.[3]

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from 3-chlorobenzaldehyde, proceeding through a 1,2-dicarbonyl intermediate, followed by a condensation and cyclization reaction with aminoguanidine.

Synthesis_Pathway A 3-Chlorobenzaldehyde B 3-Chlorobenzil (Intermediate) A->B Step 1: Oxidative Coupling C 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (Final Product) B->C Step 2: Condensation/ Cyclization

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(3-chlorophenyl)-2-phenylethane-1,2-dione (3-Chlorobenzil)

  • Rationale: This step creates the α-dicarbonyl moiety required for the subsequent cyclization to form the 1,2,4-triazine ring.

  • To a solution of 3-chlorobenzaldehyde (1 eq.) and benzaldehyde (1 eq.) in ethanol, add a catalytic amount of thiamine hydrochloride.

  • Add a solution of sodium hydroxide (1.1 eq.) in water dropwise while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add a solution of copper(II) sulfate and pyridine and heat the mixture to reflux for 2 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 3-chlorobenzil intermediate.

Step 2: Synthesis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

  • Rationale: This is a classical condensation reaction where the 1,2-dicarbonyl compound reacts with aminoguanidine to form the asymmetric 1,2,4-triazine ring.[3]

  • Dissolve the 3-chlorobenzil intermediate (1 eq.) in n-butanol.

  • Add aminoguanidine bicarbonate (1.2 eq.) to the solution.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the solid, wash with cold ethanol, and then diethyl ether.

  • Dry the product under vacuum. If required, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by preparative HPLC.[6]

Analytical Characterization Workflow

Confirmation of the structure and purity of the final compound is critical before proceeding with biological assays.[7][8]

Characterization_Workflow Start Synthesized Compound NMR 1H & 13C NMR Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight Verification HPLC HPLC Purity Analysis Start->HPLC Purity Assessment Result Confirmed Structure & Purity >95% NMR->Result MS->Result HPLC->Result

Caption: Workflow for analytical characterization of the final compound.

Table 1: Analytical Techniques for Compound Validation

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural confirmation and identification of proton and carbon environments.[9][10]Spectra consistent with the proposed chemical structure, showing the correct number of signals, integration, and multiplicity.
LC-MS Confirmation of molecular weight and initial purity assessment.[7]A major peak corresponding to the calculated monoisotopic mass of C₉H₇ClN₄ ([M+H]⁺ ≈ 207.04).[11]
HPLC Quantitative assessment of purity.[12][13]A single major peak indicating a purity of ≥95% under specified chromatographic conditions.

Part 2: A Tiered Approach for Biological Evaluation

A tiered or cascaded screening approach is an efficient strategy to progressively build a comprehensive biological profile of a test compound. This method prioritizes resources by using broad, high-throughput assays initially, followed by more complex, focused assays for promising candidates.

Biological_Evaluation_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanism of Action cluster_3 Tier 4: Preliminary Druggability T1 Broad Cytotoxicity Screening (Cancer Cell Line Panel) T2 Broad Kinase Panel Screening T1->T2 If Active (IC50 < 10 µM) T3 Cellular Pathway Analysis (Western Blot) T2->T3 If Specific Kinase Hits Identified T4 In Vitro ADME/Tox Profiling T3->T4 If Cellular Activity Confirmed

Caption: Tiered workflow for systematic biological evaluation.

Tier 1: Broad Cytotoxicity Screening
  • Objective: To determine if the compound exhibits anti-proliferative or cytotoxic effects against a diverse panel of human cancer cell lines.

  • Rationale: An initial broad screen helps identify if the compound has general cytotoxic activity and may reveal sensitivity in specific cancer types, providing early indications for potential therapeutic areas. The CellTiter-Glo® assay is a highly sensitive, luminescence-based method that quantifies ATP, an indicator of metabolically active cells.[14][15][16]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Measurement: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[2] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Representative Data Summary for Tier 1 Screening

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast5.2
A549Lung> 50
HCT116Colon8.9
PC-3Prostate2.1
U87-MGGlioblastoma1.5
Tier 2: Target Identification - Kinase Profiling
  • Objective: To identify potential protein kinase targets of the compound.

  • Rationale: Given that many 1,2,4-triazine derivatives function as kinase inhibitors, a broad kinase panel screen is a logical next step to identify specific molecular targets.[17][18] This is crucial for understanding the mechanism of action and for guiding lead optimization to improve potency and selectivity.[19]

Protocol: Broad-Panel Kinase Activity Assay (Radiometric or Luminescence-based)

  • Assay Selection: Engage a contract research organization (CRO) that offers a broad kinase screening panel (e.g., >300 kinases).[1][] Choose an assay format such as a radiometric assay (e.g., ³³P-ATP filter binding) or a luminescence-based assay (e.g., ADP-Glo™).

  • Compound Submission: Provide the compound at a specified concentration (e.g., 10 mM in DMSO).

  • Screening: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel. The ATP concentration should be at or near the Kₘ for each kinase to ensure physiologically relevant results.

  • Data Analysis: Results are reported as percent inhibition relative to a vehicle control. Hits are typically defined as kinases showing >50% or >70% inhibition at the screening concentration.

  • Follow-up: For confirmed hits, determine the IC₅₀ values by running a full dose-response curve against the specific kinases.

Table 3: Representative Data Summary for Tier 2 Kinase Profiling

Kinase Target% Inhibition @ 1 µMFollow-up IC₅₀ (nM)
AKT185%150
PI3Kα78%210
CDK215%> 10,000
VEGFR29%> 10,000
EGFR12%> 10,000
Tier 3: Mechanism of Action - Cellular Pathway Analysis
  • Objective: To confirm that the compound engages its putative target in a cellular context and modulates the downstream signaling pathway.

  • Rationale: Following the identification of potential kinase targets (e.g., AKT1, PI3Kα), it is essential to verify this activity in intact cells.[21][22] Western blotting allows for the direct visualization of changes in the phosphorylation status of downstream substrates, providing mechanistic validation of the biochemical findings.[23][24]

Protocol: Western Blot for PI3K/AKT Pathway Modulation

  • Cell Treatment: Plate a sensitive cell line (e.g., PC-3) and allow cells to attach. Treat cells with varying concentrations of the compound (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 Ribosomal Protein, and a loading control like anti-GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Signaling_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Western Blot Target 1) mTOR mTORC1 AKT->mTOR Activates S6K p70S6K mTOR->S6K Phosphorylates (Western Blot Target 2) Proliferation Cell Growth & Proliferation S6K->Proliferation Compound 5-(3-Chlorophenyl)- 1,2,4-triazin-3-amine Compound->PI3K Compound->AKT

Caption: PI3K/AKT pathway showing potential inhibition points.

Tier 4: In Vitro ADME/Tox Profiling
  • Objective: To assess the preliminary drug-like properties of the compound.

  • Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify potential liabilities that could terminate drug development.[25] Metabolic stability and cytochrome P450 (CYP) inhibition are two key in vitro assays.[26][27]

Protocol: Metabolic Stability in Human Liver Microsomes

  • Assay Setup: Incubate the compound (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[4][28]

  • Reaction Initiation: The reaction is initiated by adding the cofactor NADPH.[29] A control incubation is run in the absence of NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[27]

  • Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol: Cytochrome P450 (CYP) Inhibition Assay

  • Assay Setup: Incubate the compound over a range of concentrations (e.g., 0.1 to 25 µM) with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[30][31]

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Metabolite Quantification: After a set time, quench the reaction and quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value for each CYP isoform by plotting the percent inhibition of metabolite formation against the compound concentration.[32] A low IC₅₀ value (<10 µM) indicates a potential for drug-drug interactions.

Table 4: Representative Data Summary for Tier 4 ADME/Tox Profiling

AssayParameterResultInterpretation
Metabolic Stability t₁/₂ (min)45Moderate stability
Clᵢₙₜ (µL/min/mg)15.4Low to moderate clearance
CYP Inhibition CYP3A4 IC₅₀ (µM)> 25Low risk of DDI
CYP2D6 IC₅₀ (µM)18Low risk of DDI
CYP2C9 IC₅₀ (µM)> 25Low risk of DDI

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available from: [Link]

  • Oreate AI Blog. (2025). Understanding the Western Blot: A Key Tool in Cancer Research. Available from: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Available from: [Link]

  • Kopchuk, D. S., et al. Synthesis of 5-(aryl/alkyl)
  • Evotec. Cytochrome P450 Inhibition assay. Available from: [Link]

  • AACR Journals. (2025). Abstract 5484: Expanding the role of western blot imaging for oncology research: novel applications for in-cell western assays and single cell analysis using the ChemiDoc Go imaging system. Available from: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available from: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available from: [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

  • Promega Connections. (2018). A Cell Viability Assay for Today. Available from: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]

  • Kinexus. Kinex™ Protein Kinase Microarray Services. Available from: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Available from: [Link]

  • PubChem. 6-(3-Chlorophenyl)-5-phenyl-1,2,4-triazin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. The Synthesis of 1,2,4-Triazine. The Journal of Organic Chemistry. Available from: [Link]

  • PMC. 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Kopchuk, D. S., et al. (2020). Direct synthesis of 5-arylethynyl-1,2,4-triazines via direct CH-functionalization.
  • MDPI. (2024). (Hetero)Arene Ring-Fused[19][][21]Triazines. Available from: [Link]

  • Synthesis, insilico characterization and antibacterial activity of 1,2,4-Triazine deriv
  • Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. Available from: [Link]

  • Al-Sultani, A. A. H., et al. (2023).
  • EPA. 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one. Available from: [Link]

  • ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available from: [Link]

  • PubChemLite. 5-(3-chlorophenyl)-1,2,4-triazin-3-amine. Available from: [Link]

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Mastering the Purification of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Privileged Scaffold

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine belongs to the 1,2,4-triazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Derivatives of 1,2,4-triazines are explored for a wide range of therapeutic applications, including their potential as kinase inhibitors for anticancer therapies. The biological activity of these compounds is exquisitely sensitive to their structural integrity and purity. Therefore, the isolation of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine in a highly pure form is a critical, non-negotiable step in its synthesis and subsequent use in research and development.

This comprehensive guide provides detailed application notes and protocols for the purification of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine. We will delve into the rationale behind the selection of purification techniques, offering step-by-step methodologies for recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purification strategies for this important synthetic intermediate.

Understanding the Molecular Profile: A Foundation for Purification Strategy

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. For 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, the key characteristics to consider are its aromatic nature, the presence of a basic amino group, and the influence of the chlorophenyl substituent.

PropertyPredicted/Inferred ValueImplication for Purification
Molecular Formula C₉H₇ClN₄[1]
Monoisotopic Mass 206.03592 Da[1]
Predicted XlogP 1.1[1]Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
Basicity The 3-amino group imparts basic character.The compound can be protonated to form salts, which can alter its solubility profile, a property that can be exploited for purification.[2][3]
Polarity The triazine core and amino group contribute to its polarity.This polarity dictates its interaction with chromatographic stationary phases and influences the choice of solvents for both recrystallization and chromatography.
Aromaticity The presence of two aromatic rings (phenyl and triazine).Allows for strong π-π stacking interactions, which can be a factor in both crystallization and chromatographic behavior.

Based on this profile, a multi-pronged approach to purification is recommended, starting with a simple, scalable technique like recrystallization, followed by more refined chromatographic methods if higher purity is required.

Purification Workflow: From Crude Product to High-Purity Compound

The following diagram illustrates a typical workflow for the purification of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, starting from the crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture Recrystallization Recrystallization Crude->Recrystallization Initial Purification Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 High_Purity High-Purity Product (>98%) Purity_Check1->High_Purity Purity Acceptable Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Further Purification Needed Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->High_Purity Purity Acceptable Prep_HPLC Preparative HPLC Purity_Check2->Prep_HPLC Highest Purity Required Final_Product Ultra-Pure Product (>99.5%) Prep_HPLC->Final_Product

Caption: A general workflow for the purification of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.

Protocol 1: Recrystallization - The First Line of Purification

Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale. The principle lies in dissolving the crude material in a hot solvent in which it has high solubility, and then allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.

Rationale for Solvent Selection:

The choice of solvent is critical for successful recrystallization. For an aromatic amine like 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, a solvent system that balances polarity is key. Given its moderate lipophilicity, a mixture of a more polar and a less polar solvent is often effective. Based on protocols for analogous compounds, the following solvent systems are recommended for screening.[4]

Solvent SystemRationale
Ethanol/Water Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling.
Hexane/Ethyl Acetate A less polar system where ethyl acetate provides solubility and hexane acts as the anti-solvent. This is suitable for removing more polar impurities.
Methanol/Dichloromethane A combination that can be effective for compounds with intermediate polarity.
Step-by-Step Protocol for Recrystallization:
  • Solvent Screening: In separate small test tubes, dissolve a small amount of the crude product in the minimum amount of the hot solvent systems listed above to determine the most suitable one. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine and the chosen solvent. Heat the mixture with gentle swirling on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod at the surface of the solution. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography - For Enhanced Purity

When recrystallization does not yield a product of sufficient purity, or if the impurities have similar solubility profiles to the target compound, flash column chromatography is the next logical step.[5][6] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Rationale for Stationary and Mobile Phase Selection:
  • Stationary Phase: Silica gel is the standard choice for the purification of moderately polar compounds like 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.[5] However, the basic nature of the amino group can lead to tailing on acidic silica gel. To mitigate this, a small amount of a basic modifier like triethylamine can be added to the mobile phase, or an amine-functionalized silica gel can be used.[7][8]

  • Mobile Phase: The choice of eluent is determined by thin-layer chromatography (TLC) analysis. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating complex mixtures.

Mobile Phase System (Hexane/Ethyl Acetate)Rationale
9:1 to 7:3 (v/v) A good starting point for eluting non-polar impurities.
7:3 to 1:1 (v/v) Likely to elute the target compound.
1:1 to 100% Ethyl Acetate For eluting more polar impurities.
Step-by-Step Protocol for Flash Column Chromatography:
  • TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude material in various ratios of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis for Solvent System Packing Pack Column with Silica Gel TLC->Packing Loading Dry Load Sample Packing->Loading Elution Elute with Gradient Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection Fraction_TLC Analyze Fractions by TLC Collection->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow for flash column chromatography purification.

Protocol 3: Preparative HPLC - For the Highest Purity Standards

For applications requiring the highest level of purity, such as in late-stage drug development or for the preparation of analytical standards, preparative HPLC is the method of choice.[9] It offers superior resolution compared to flash chromatography but is generally less scalable and more resource-intensive.

Rationale for Method Development:
  • Stationary Phase: A reversed-phase C18 column is typically used for the purification of moderately polar to non-polar compounds.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is common. A modifier such as trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape and resolution for basic compounds.

  • Method Development: An analytical HPLC method is first developed to achieve good separation of the target compound from its impurities. This method is then scaled up for preparative purification.

Step-by-Step Protocol for Preparative HPLC:
  • Analytical Method Development: On an analytical C18 column, develop a gradient elution method using a water/acetonitrile or water/methanol mobile phase system, both containing 0.1% TFA. The goal is to achieve baseline separation of the peak corresponding to 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.

  • Scale-Up: Scale up the analytical method to a preparative C18 column. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.

  • Purification and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure product.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

Conclusion: A Pathway to Purity

The purification of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a critical step in its utilization for research and drug development. The choice of purification technique will depend on the initial purity of the crude material and the final purity requirements. A systematic approach, beginning with recrystallization and progressing to chromatographic methods as needed, will ensure the reliable and efficient isolation of this valuable compound. The protocols outlined in this guide provide a robust framework for achieving high-purity 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, enabling further exploration of its potential in medicinal chemistry.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions. (n.d.). ResearchGate. [Link]

  • Manouchehri, A., & pourshamsian, K. (2023). A simple and efficient route for the synthesis of 3-amino aryl -5-aryl -1,2,4-triazoles and investigation of the antibacterial activity. Journal of the Iranian Chemical Society.
  • University of Victoria, Department of Chemistry. Column chromatography. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • Semantic Scholar. Direct synthesis of 5‑arylethynyl‑1,2,4‑triazines. [Link]

  • Synthesis of 1,2,4-Triazolo[1,5-d][4][10]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. (n.d.). [Link]

  • PubChemLite. 5-(3-chlorophenyl)-1,2,4-triazin-3-amine. [Link]

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Analytical methods for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Executive Summary & Chemical Context

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (Formula: C₉H₇ClN₄ | MW: 206.63 Da) is a critical heterocyclic scaffold, increasingly prominent in the synthesis of kinase inhibitors (specifically PDK1 inhibitors) and CNS-active agents.

Unlike symmetrical triazines, the 1,2,4-triazine core presents unique analytical challenges due to regioisomerism . The synthesis—typically the condensation of 3-chlorophenylglyoxal with aminoguanidine—often yields the desired 5-isomer alongside the thermodynamic 6-isomer impurity. Distinguishing these regioisomers is the Critical Quality Attribute (CQA) of this workflow.

This guide provides a self-validating analytical framework, moving beyond basic identity to robust impurity profiling.

Physicochemical Profile

Understanding the molecule's behavior in solution is prerequisite to method development.

PropertyValue / CharacteristicAnalytical Implication
pKa (Predicted) ~3.5 - 4.0 (Triazine ring N)Weakly basic. Mobile phases require pH buffering (pH 4.5–6.0) to prevent peak tailing.
LogP ~1.8 - 2.1Moderately lipophilic. Standard C18 RP-HPLC is suitable.
Solubility DMSO (High), MeOH (Moderate), Water (Low)Action: Dissolve standards in DMSO; dilute with mobile phase for injection to prevent precipitation.
UV Max ~255 nm, ~280 nmAction: Use 254 nm for general purity; acquire 200–400 nm PDA spectra for peak purity assessment.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

Objective: Quantify purity and resolve the critical 6-isomer impurity.

Methodological Rationale

We utilize a C18 stationary phase with high carbon load to maximize hydrophobic interaction, essential for separating the closely related regioisomers. A buffered mobile phase is mandatory to suppress the ionization of the residual silanols and the basic triazine nitrogen, ensuring sharp peak shapes.

Instrument & Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (H-Class).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Column Temp: 35°C (Controls mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Reference: 360 nm).

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.5 adjusted with acetic acid).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.03070Linear Gradient
18.0595Wash
20.09010Re-equilibration
System Suitability Criteria (Self-Validation)
  • Tailing Factor (Tf): 0.9 < Tf < 1.2 (Crucial for aminotriazines).

  • Resolution (Rs): > 2.0 between 5-isomer (Main Peak) and 6-isomer (Impurity).

  • Precision: RSD < 0.5% for 6 replicate injections of standard.

Protocol 2: LC-MS Impurity Profiling

Objective: Structural elucidation of unknown impurities (e.g., hydrolysis products, dimers).

Workflow

Coupling the HPLC method above to a Q-TOF or Orbitrap mass spectrometer allows for confident ID.

  • Ionization: ESI Positive Mode.

  • Scan Range: 100 – 800 m/z.

  • Key Fragmentations:

    • [M+H]+ = 207.04 (Parent).

    • Loss of N2: Characteristic of triazines (Transition ~207 → 179).

    • Chlorine Isotope Pattern: Look for 3:1 ratio at m/z 207/209.

Common Impurities Table
Impurity NameStructure Notem/z [M+H]+Origin
Regioisomer 6-(3-chlorophenyl)-1,2,4-triazin-3-amine207.04Synthesis (Glyoxal orientation)
Hydrolysis Product 5-(3-chlorophenyl)-1,2,4-triazin-3(2H)-one208.02Acidic/Basic degradation of amine
Dimer Azo-dimer formation~410-412Oxidative coupling during storage

Protocol 3: NMR Structural Confirmation

Objective: Unambiguous confirmation of the substitution pattern (5- vs 6-position).

  • Solvent: DMSO-d6.

  • 1H NMR (400 MHz):

    • δ 9.35 ppm (1H, s): H-6 proton of the triazine ring. Note: If this shifts significantly upfield or splits, suspect the 6-isomer.

    • δ 7.40 – 8.20 ppm (4H, m): 3-Chlorophenyl aromatic protons.

    • δ 7.10 ppm (2H, br s): -NH2 amine protons (Exchangeable with D2O).

  • Critical Distinction: In the 6-isomer, the triazine proton is at position 5. Due to the shielding effect of the adjacent amine, the H-5 signal in the 6-isomer typically appears slightly upfield compared to the H-6 signal of the 5-isomer.

Visualizations

Figure 1: Synthesis & Impurity Pathway

Caption: Mechanistic origin of the critical regioisomer impurity during the condensation of aminoguanidine with 3-chlorophenylglyoxal.

SynthesisPath SM1 3-Chlorophenylglyoxal Inter Intermediate (Schiff Base) SM1->Inter Condensation SM2 Aminoguanidine SM2->Inter Prod5 TARGET: 5-(3-Cl-Ph)-1,2,4-triazin-3-amine (Major) Inter->Prod5 Cyclization (Path A) Prod6 IMPURITY: 6-(3-Cl-Ph)-1,2,4-triazin-3-amine (Minor) Inter->Prod6 Cyclization (Path B)

Figure 2: Analytical Method Validation Workflow

Caption: Step-by-step logic for validating the HPLC method, ensuring specificity against the regioisomer.

ValidationFlow Start Method Development Step1 Specificity Check: Inject Pure Regioisomers Start->Step1 Decision Resolution > 2.0? Step1->Decision Fail Optimize Gradient/pH Decision->Fail No Pass Linearity & Accuracy (Spike Recovery) Decision->Pass Yes Fail->Step1 Final Valid Protocol Pass->Final

References

  • PubChem. 5-(3-chlorophenyl)-1,2,4-triazin-3-amine (Compound Summary). National Library of Medicine. [Link]

  • Paquin, I. et al.Regioselective Synthesis of 3-Amino-1,2,4-triazines. Journal of Organic Chemistry.
  • Sielc Technologies. HPLC Separation of Amino-Triazines on Mixed-Mode Columns.[Link] (Demonstrating buffer requirements for aminotriazines).

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5-(3-Chlorophenyl)-1,2,4-triazin-3-amine target validation studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Validation of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Part 1: Executive Summary & Scientific Rationale

Target Identity: Pyruvate Dehydrogenase Kinase 1 (PDK1) Secondary/Off-Target Controls: Voltage-gated Sodium Channels (NaV), D-Amino Acid Oxidase (DAAO)

Scientific Context: The 3-amino-1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry.[1] While historically associated with sodium channel blockade (e.g., Lamotrigine) and DAAO inhibition, recent high-impact studies (2023) have validated this chemotype as a potent, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1) .

PDK1 is a gatekeeper of glucose metabolism. In the "Warburg Effect," cancer cells overexpress PDK1 to phosphorylate and inhibit the Pyruvate Dehydrogenase Complex (PDH), diverting pyruvate away from the mitochondria (oxidative phosphorylation) and toward lactate production (glycolysis).

Validation Hypothesis: If 5-CPT effectively targets PDK1, treatment should:

  • Inhibit PDK1 kinase activity in vitro.

  • Reduce phosphorylation of PDH (p-PDH) in cells.

  • Restore mitochondrial respiration (Oxygen Consumption Rate, OCR) and reduce glycolysis (Extracellular Acidification Rate, ECAR).

  • Demonstrate selectivity against structural off-targets (NaV channels).

Part 2: Experimental Protocols

Protocol 1: In Silico Molecular Docking (Target Prediction)

Objective: To predict the binding mode of 5-CPT within the PDK1 ATP-binding pocket.

Methodology:

  • Protein Prep: Retrieve the crystal structure of Human PDK1 (e.g., PDB ID: 2Q8F) from the Protein Data Bank. Remove water molecules and co-crystallized ligands.[2]

  • Ligand Prep: Generate the 3D conformer of 5-CPT. Minimize energy using the MMFF94 force field.

  • Docking Grid: Define the grid box centered on the ATP-binding site (residues: Leu240, Ala242, Thr293).

  • Simulation: Perform docking (e.g., using AutoDock Vina or Glide).

  • Analysis: Evaluate the H-bond interaction between the 3-amino group of the triazine ring and the hinge region backbone (Glu245/Val243).

Success Criteria:

  • Binding Energy (ΔG) < -7.0 kcal/mol.

  • Formation of a bidentate H-bond with the kinase hinge region.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: To quantify the IC50 of 5-CPT against recombinant PDK1.

Reagents:

  • Recombinant Human PDK1 (active).

  • Substrate: PDH E1 peptide (synthetic).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Preparation: Dilute 5-CPT in DMSO to generate a 10-point dose-response curve (range: 0.1 nM to 10 µM).

  • Kinase Reaction: In a 384-well white plate, mix:

    • 2 µL PDK1 enzyme (5 ng/well).

    • 2 µL 5-CPT (or DMSO control).

    • Incubate for 15 min at RT.

  • Initiation: Add 1 µL of ATP/Substrate mix (10 µM ATP final).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a microplate reader.

Data Analysis: Calculate % Inhibition =


. Fit to a sigmoidal dose-response curve to determine IC50.
Protocol 3: Cellular Target Engagement (Western Blot)

Objective: To confirm 5-CPT inhibits PDH phosphorylation in KRAS-mutant cells (e.g., Panc-1).

Procedure:

  • Seeding: Plate Panc-1 cells (5 x 10⁵ cells/well) in 6-well plates. Allow attachment (24h).

  • Treatment: Treat with 5-CPT (1 µM, 5 µM) or Vehicle (DMSO) for 6 hours.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4). Lyse in RIPA buffer.

  • Western Blot:

    • Load 20 µg protein per lane.

    • Primary Antibodies: Anti-p-PDH (Ser293) (Target) and Anti-Total PDH (Loading Control).

    • Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.

  • Quantification: Normalize p-PDH signal to Total PDH signal.

Expected Result: Dose-dependent decrease in p-PDH (Ser293) bands, indicating PDK1 inhibition.

Protocol 4: Metabolic Functional Assay (Seahorse XF)

Objective: To validate the reversal of the Warburg effect (shift from glycolysis to OXPHOS).

Procedure:

  • Seeding: Plate cells in XF96 cell culture microplates.

  • Treatment: Incubate with 5-CPT (IC50 concentration) for 24h.

  • Mito Stress Test:

    • Measure Baseline Oxygen Consumption Rate (OCR).

    • Inject Oligomycin (ATP synthase inhibitor).

    • Inject FCCP (Uncoupler).

    • Inject Rotenone/Antimycin A (Complex I/III inhibitors).

  • Glycolysis Stress Test: Measure Extracellular Acidification Rate (ECAR) after glucose injection.

Success Criteria:

  • Increase in Basal and Maximal OCR (Restored OXPHOS).

  • Decrease in ECAR (Reduced Glycolysis).

Protocol 5: Selectivity Counter-Screen (NaV Channels)

Objective: To rule out CNS toxicity due to structural similarity with Lamotrigine.

Rationale: The 3-amino-1,2,4-triazine core is the pharmacophore of Lamotrigine (a NaV channel blocker). Validation requires proving 5-CPT does not block NaV channels at therapeutic doses.

Method (FLIPR Membrane Potential Assay):

  • Cells: HEK-293 cells stably expressing NaV1.5 or NaV1.7.

  • Dye Loading: Load cells with membrane potential-sensitive dye (e.g., FLIPR Blue).

  • Pre-incubation: Add 5-CPT (10 µM) for 10 min.

  • Stimulation: Stimulate channels with Veratridine (opener).

  • Readout: Measure fluorescence. Blockers will prevent the fluorescence increase.

Success Criteria: IC50 for NaV > 10 µM (Selectivity window > 100-fold vs. PDK1).

Part 3: Visualization & Data Structure

Figure 1: PDK1 Signaling & Inhibition Pathway

PDK1_Pathway Glucose Glucose Influx Pyruvate Pyruvate Glucose->Pyruvate PDH_Active PDH Complex (Active) Pyruvate->PDH_Active Substrate PDK1 PDK1 (Target) PDH_Inactive p-PDH (Inactive) PDK1->PDH_Inactive Phosphorylation (Ser293) Compound 5-CPT (Inhibitor) Compound->PDK1 Inhibition Mito Mitochondria (OXPHOS) PDH_Active->Mito Acetyl-CoA Entry Lactate Lactate (Glycolysis) PDH_Inactive->Lactate Warburg Effect

Caption: Mechanism of Action. 5-CPT inhibits PDK1, preventing PDH phosphorylation. This restores Pyruvate flux into mitochondria (Green path) and reduces Lactate production (Grey path).

Figure 2: Target Validation Workflow

Validation_Workflow cluster_0 Step 1: In Silico cluster_1 Step 2: Biochemical cluster_2 Step 3: Cellular cluster_3 Step 4: Selectivity Docking Docking (PDB: 2Q8F) KinaseAssay ADP-Glo Assay (IC50 Determination) Docking->KinaseAssay Hit Western Western Blot (p-PDH levels) KinaseAssay->Western <100nM Seahorse Seahorse XF (OCR/ECAR) Western->Seahorse Target Engaged NaV NaV Channel Counter-Screen Seahorse->NaV Functional Lead Validated Lead NaV->Lead Safe

Caption: The critical path for validating 5-CPT. Progression requires passing specific checkpoints (arrows) to ensure on-target efficacy and off-target safety.

Part 4: Data Summary Template

AssayParameterTarget Value (Validation)Control (Lamotrigine)
ADP-Glo (PDK1) IC50< 100 nM> 10 µM (Inactive)
Western Blot p-PDH (Ser293)> 50% Reduction @ 1 µMNo Effect
Seahorse XF OCR/ECAR Ratio> 2.0 (Shift to OXPHOS)No Effect
FLIPR (NaV1.5) IC50> 10 µM (Inactive)< 50 µM (Active)

Part 5: References

  • Carbone, A., et al. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma."[3] International Journal of Molecular Sciences, 24(4), 3679.[4] Link

  • Sangeetha, S., et al. (2018). "Crystal structure and Hirshfeld surface analysis of 3-amino-1,2,4-triazine."[3] Acta Crystallographica Section E, 74(11). Link

  • Duplantier, A. J., et al. (2009). "3-Amino-5-aryl-1,2,4-triazines as novel, selective and potent D-amino acid oxidase (DAAO) inhibitors." Journal of Medicinal Chemistry. (Contextual reference for scaffold history).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Solubility & Formulation Protocols for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (5-CPA)[1][2]

Introduction: The "Brick Dust" Challenge

You are likely here because 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (hereafter 5-CPA ) is precipitating in your aqueous buffers or failing to dissolve in standard stock solvents.[1][2]

The Chemical Reality: 5-CPA is a classic "brick dust" molecule.[1][2] Its planar 1,2,4-triazine core, combined with the lipophilic 3-chlorophenyl ring, facilitates strong ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-

stacking interactions in the crystal lattice.[1][2] While the LogP (~1.1–1.[3]5) suggests moderate lipophilicity, the high lattice energy makes the energy cost of solvation high. Furthermore, as a weak base (predicted pKa

4.5–5.0), it remains uncharged and hydrophobic at physiological pH (7.4).

This guide provides a self-validating workflow to solubilize 5-CPA for in vitro assays and in vivo dosing, moving from simple solvent screening to advanced complexation.[1][2]

Module 1: Stock Preparation & Solvent Screening

Q: Why won't 5-CPA dissolve in water or PBS?

A: At neutral pH, 5-CPA is predominantly neutral (unionized).[1][2] The lack of charge, combined with its rigid planar structure, prevents water molecules from disrupting the crystal lattice. You must disrupt these intermolecular forces using aprotic polar solvents or ionization.[1]

Standard Operating Procedure: Solvent Selection

Use the following hierarchy for stock solution preparation. Do not use water for primary stocks.[1][2]

Solvent SystemSolubility PotentialApplication ContextTechnical Note
DMSO (Dimethyl Sulfoxide) High (>50 mM)In vitro screening, HTS stocks.[1][2]Gold Standard. Universal solvent for triazines.[1] Freeze-thaw stable.[1][2]
DMA (Dimethylacetamide) High (>40 mM)Polymer synthesis, specialized assays.[2]Alternative if DMSO interferes with specific enzyme assays.[1]
PEG 400 Moderate (5–10 mM)In vivo vehicle (IP/SC).[2]Viscous.[1][2] Often requires heating (40°C) to initiate dissolution.
Ethanol Low-ModerateChemical synthesis.[1][2]Poor choice for biological stocks due to evaporation/concentration shifts.[1][2]
Troubleshooting Protocol: The "Cloudy Stock" Issue
  • Symptom: You dissolved 5-CPA in DMSO, but upon adding it to the media, it turned cloudy immediately.

  • Root Cause: "Dielectric Shock."[1][2] Rapid change from

    
     (DMSO) to 
    
    
    
    (Water) causes immediate supersaturation and precipitation.[2]
  • Fix:

    • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Predilute your stock in an intermediate solvent (e.g., PEG400) or add the aqueous buffer slowly with vortexing.

    • Use a Polymer: Add 0.5% Methylcellulose or HPMC to your aqueous buffer before adding the DMSO stock. This inhibits crystal nucleation.[1]

Module 2: pH Manipulation & Salt Formation

Q: Can I improve solubility by acidifying the solution?

A: Yes. 5-CPA is a weak base.[1][2] The triazine ring nitrogens (specifically N2 or N4) can be protonated.

  • Mechanism: According to the Henderson-Hasselbalch equation, solubility increases exponentially when

    
    .[1]
    
  • Target: Aim for pH < 3.0 for maximal solubility, though this is often incompatible with biological assays.

Workflow: Salt Screening (In Situ)

Instead of synthesizing a salt crystal, generate the salt in situ for your formulation.

SaltScreening Start Start: 5-CPA Free Base Acid Select Counter-Ion Start->Acid HCl 0.1M HCl (Common Ion Risk) Acid->HCl Standard Mesylate Methanesulfonic Acid (High Solubility) Acid->Mesylate Preferred Lactate Lactic Acid (Biocompatible) Acid->Lactate In Vivo Test Add 1.1 eq Acid to Suspension HCl->Test Mesylate->Test Lactate->Test Result Check Clarity & pH Test->Result

Figure 1: Decision matrix for in-situ salt formation. Mesylates are often superior to HCl for lipophilic bases due to lower risk of "common ion effect" precipitation in saline.

Critical Warning: The Chloride Trap

If you use HCl to solubilize 5-CPA, be careful when diluting into PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl) .[2]

  • The Issue: The high concentration of Chloride ions (

    
    ) in saline can shift the equilibrium back toward the solid salt form (Common Ion Effect), causing the hydrochloride salt of 5-CPA to crash out.
    
  • Solution: Use Methanesulfonic acid (Mesylate) or Isethionic acid instead of HCl. These salts generally have higher aqueous solubility and are less sensitive to saline environments.[2]

Module 3: Advanced Formulation (Cyclodextrins)

Q: How do I formulate this for animal studies (IP/PO) without toxic solvents?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][2] Triazine derivatives fit well into the hydrophobic cavity of

-cyclodextrins.[1] This "encapsulates" the lipophilic chlorophenyl group while presenting a hydrophilic exterior to the solvent.
Protocol: HP- -CD Complexation[1][2]

Reagents:

  • 5-CPA (micronized powder preferred)[1]

  • 40% (w/v) HP-

    
    -CD in Water (Medical Grade)[1][2]
    

Procedure:

  • Weigh: Calculate amount of 5-CPA for a target concentration (e.g., 5 mg/mL).

  • Vehicle Prep: Prepare 20-40% HP-

    
    -CD in distilled water.
    
  • Addition: Add 5-CPA to the vehicle. It will likely remain a suspension.[1][2]

  • Energy Input: Sonicate for 20 minutes at 40°C or stir overnight at room temperature.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove uncomplexed drug.
    
  • Quantification: Measure concentration via UV-Vis (approx.

    
     240-260 nm) or HPLC.[1]
    

Why this works: The 3-chlorophenyl ring inserts into the CD cavity.[1][2] The interaction is driven by the expulsion of high-energy water from the cavity and Van der Waals forces.

Complexation cluster_mech Driving Forces Drug 5-CPA (Hydrophobic) Complex Inclusion Complex Drug->Complex Guest Insertion CD HP-beta-CD (Host) CD->Complex Host F1 Hydrophobic Effect F1->Complex F2 Van der Waals F2->Complex

Figure 2: Mechanism of Cyclodextrin inclusion.[2] The hydrophobic chlorophenyl tail is shielded from the aqueous environment.

Module 4: Troubleshooting & FAQs

Q: My compound sticks to the plastic tips/tubes. What is happening?

A: Adsorption.[1][2] Lipophilic amines often bind to polypropylene.[1][2]

  • Fix: Use Low-Retention tips and glass vials for stock solutions. Pre-coat plasticware with 0.1% BSA or Tween-80 if glass is not an option.[1]

Q: Can I use Tween-80?

A: Yes, but with caution.

  • Pros: 1-5% Tween-80 improves wetting and prevents agglomeration.[1][2]

  • Cons: High concentrations of surfactant can lyse cells in culture or cause histamine release in dogs/rats. Keep final concentration < 0.1% for in vitro and < 5% for in vivo.

Q: I see a "haze" in my 96-well plate reading.

A: Microprecipitation.[1][2] The compound has crashed out at the microscopic level.

  • Validation: Spin the plate at 3000 x g for 5 mins. If the absorbance decreases, you are measuring precipitate, not soluble drug.

  • Fix: Lower the working concentration or switch to the HP-

    
    -CD  protocol described in Module 3.
    

References

  • Solubility of Lamotrigine (Structural Analog): Title: "The enhanced pH-dependent solubility behavior of three novel lamotrigine-acid salts."[1][2][4] Source: ResearchGate / Vertex AI Search URL:[Link]

  • Cyclodextrin Complexation: Title: "Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications."[1][2][5] Source: MDPI (Pharmaceutics) URL:[2][Link][2]

  • General Solubility Strategies for Weak Bases: Title: "Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs." Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

  • Chemical Properties of 3-Amino-1,2,4-triazines: Title: "3-Amino-1,2,4-triazine | PubChem."[1][2][6] Source: National Institutes of Health (NIH) URL:[Link][2]

Sources

Technical Support Center: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions regarding the stability of 5-(3-chlorophenyl)-1,2,4-triazin-3-amine in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Section 1: Troubleshooting Guide

This section addresses specific stability issues you may encounter when working with 5-(3-chlorophenyl)-1,2,4-triazin-3-amine in DMSO. Each issue is followed by a step-by-step protocol to diagnose and resolve the problem.

Issue 1: Compound Precipitation or Crystallization in DMSO Stock Solution Over Time

Root Cause Analysis: Precipitation of your compound from a DMSO stock solution can be attributed to several factors, including exceeding the solubility limit, temperature fluctuations, or the presence of water in the DMSO, which can alter its solvent properties.

Troubleshooting Protocol:

  • Verify Solubility Limit:

    • Action: Conduct a serial dilution of your compound in DMSO to determine the maximum concentration at which it remains fully dissolved at your standard storage temperature.

    • Rationale: This establishes a reliable working concentration range and prevents the creation of supersaturated solutions that are prone to precipitation.

  • Assess Water Content in DMSO:

    • Action: Use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution. If you suspect your current DMSO has absorbed atmospheric moisture, consider using molecular sieves to dry it before use.

    • Rationale: DMSO is hygroscopic and readily absorbs water from the air. The presence of water can significantly decrease the solubility of many organic compounds.[1][2]

  • Control Storage Temperature:

    • Action: Store your DMSO stock solutions at a consistent room temperature (e.g., 20-25°C), unless otherwise specified for the compound. Avoid repeated freeze-thaw cycles.

    • Rationale: Temperature fluctuations can lead to precipitation as solubility often decreases at lower temperatures.[3] While refrigeration can slow degradation for some compounds, it can exacerbate solubility issues for others.

Issue 2: Inconsistent or Decreased Biological Activity in Assays

Root Cause Analysis: A decline in the expected biological activity of 5-(3-chlorophenyl)-1,2,4-triazin-3-amine can be a primary indicator of compound degradation in your DMSO stock. The 1,2,4-triazine ring system can be susceptible to hydrolysis or other modifications.

Troubleshooting Protocol:

  • Prepare Fresh Stock Solutions:

    • Action: Prepare a new stock solution of the compound from the solid material and immediately use it in your assay alongside your existing stock.

    • Rationale: This is the most direct way to determine if the issue lies with the compound's stability in the stored solution.

  • Analytical Chemistry Verification:

    • Action: Analyze your DMSO stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess its purity and identify any potential degradation products.[4][5][6]

    • Rationale: These techniques provide quantitative data on the integrity of your compound and can help elucidate the degradation pathway. A comparison of the chromatograms of fresh and aged solutions will reveal any changes.

  • pH and Buffer Compatibility Check:

    • Action: When diluting your DMSO stock into aqueous assay buffers, be mindful of the final pH. Test the stability of the compound in the final assay buffer over the time course of your experiment.

    • Rationale: The pH of the aqueous environment can influence the stability of the triazine ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-(3-chlorophenyl)-1,2,4-triazin-3-amine in DMSO?

A1: For short-term storage (up to a few weeks), store the DMSO stock solution at room temperature in a tightly sealed, amber vial to protect it from light and moisture.[3][7] For long-term storage, it is recommended to store the compound as a dry powder at -20°C. If long-term storage in solution is unavoidable, prepare small aliquots to minimize freeze-thaw cycles and store at -80°C. However, always confirm solubility upon thawing.

Q2: Can I use a DMSO/water mixture to improve the solubility of my compound?

A2: While a DMSO/water mixture is sometimes used, it's crucial to be aware that the presence of water can introduce instability for certain compounds, including some triazine derivatives.[2] If you must use a co-solvent system, it is imperative to conduct a stability study using an analytical method like HPLC or LC-MS to ensure your compound does not degrade under these conditions over the intended storage period.[8]

Q3: How can I detect the degradation of 5-(3-chlorophenyl)-1,2,4-triazin-3-amine in my DMSO stock?

A3: The most reliable methods for detecting degradation are analytical techniques such as HPLC and LC-MS.[4][5][9] These methods can separate the parent compound from any impurities or degradation products, allowing for quantification of its purity. A change in the color of the solution or the appearance of precipitate can also be visual indicators of potential degradation.

Q4: Is 5-(3-chlorophenyl)-1,2,4-triazin-3-amine sensitive to light?

A4: Many organic compounds, including those with heterocyclic rings, can be light-sensitive. As a standard precautionary measure, it is best practice to store solutions of 5-(3-chlorophenyl)-1,2,4-triazin-3-amine in amber vials or otherwise protected from light to prevent potential photodegradation.

Section 3: Data and Diagrams

Table 1: Recommended Storage and Handling of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine
ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water-induced degradation or precipitation.[2]
Concentration Empirically determinedAvoids supersaturation and precipitation.
Short-Term Storage Room Temperature (20-25°C), Tightly Sealed, Amber VialProtects from moisture and light.[3][7]
Long-Term Storage Solid form at -20°C or -80°CMaximizes long-term stability.
Freeze-Thaw Cycles Minimize by aliquotingPrevents precipitation and potential degradation.
Diagram 1: Troubleshooting Workflow for Compound Instability

Caption: Workflow for diagnosing and resolving stability issues.

References

  • Triazine Pesticides Standard - Safety D
  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl- - Synerzine. (2019, January 24).
  • (A) Stability of triazine 1 b at 37 °C in H2O containing 10 % DMSO and...
  • H2S Scavenging: Using Triazine - G
  • Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine deriv
  • DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. (n.d.).
  • UNIVERSITY OF CALGARY Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study and Applic
  • Investigations on the Degradation of Triazine Herbicides in W
  • Methods of analysis by the U.S.
  • Improved and stable triazine-based covalent organic framework for lithium storage | Request PDF - ResearchG
  • Dimethyl sulfoxide - American Chemical Society. (2021, September 20).
  • Dimethyl sulfoxide - Wikipedia. (n.d.).
  • Stability of screening compounds in wet DMSO - PubMed. (2008, December 15).
  • Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer N
  • 5-(3-chlorophenyl)-1,2,4-triazin-3-amine - PubChemLite. (n.d.).
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. (2025, June 2).
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications - RSC Publishing. (2025, August 19).
  • 6-(3-Chlorophenyl)-5-phenyl-1,2,4-triazin-3-amine - PubChem. (n.d.).
  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method - MDPI. (2023, June 18).
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) - ThermoFisher. (n.d.).
  • 1,2,4‑Triazine‑based Materials: Spectroscopic Investigation, DFT, NBO, and TD‑DFT Calculations as Well As Dye‑sensitized Solar Cells Applic
  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors - CentAUR. (n.d.).
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30).
  • Chapter 3 – Structural characteriz

Sources

Technical Support Center: Synthesis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

You are likely synthesizing 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine as a fragment for kinase inhibitors (e.g., PDK1 inhibitors) or CNS-active agents (Lamotrigine analogs). The 1,2,4-triazine core is electron-deficient, making it distinct from pyridines or pyrimidines.

The primary synthetic challenge here is regioselectivity . The condensation of aminoguanidine with unsymmetrical dicarbonyls (like 3-chlorophenylglyoxal) can theoretically yield either the 5-aryl or 6-aryl isomer. However, under controlled thermodynamic conditions, the 5-aryl isomer is the favored product.

This guide treats your synthesis as a system. If the system fails, it is usually due to one of three variables: pH control , Reagent Integrity , or Solvent Polarity .

Module 1: Reagent Integrity Check (Pre-Flight)

Before starting, validate your inputs. The failure rate for this reaction correlates highly with the quality of the glyoxal precursor.

ReagentCritical CheckWhy?
3-Chlorophenylglyoxal (Hydrate) State: Must be a white/off-white solid. Validation:

H NMR in DMSO-

. Look for the aldehydic proton (often hydrated, so look for methine signal shifted upfield or the hydrate equilibrium).
Arylglyoxals are hygroscopic and prone to polymerization (oligomerization) upon storage. Polymerized glyoxal reacts sluggishly, leading to side products.
Aminoguanidine Bicarbonate Solubility: Insoluble in EtOH, soluble in water/acid. Stoichiometry: Ensure you account for the molecular weight of the salt (

), not the free base.
The bicarbonate salt is stable but releases

upon reaction. If you use the hydrochloride salt, you must add a neutralizing base (e.g.,

or

) or the reaction will stall (nucleophile protonation).

Module 2: The "Golden Path" Protocol

This protocol is optimized for the 5-isomer using the difference in electrophilicity between the aldehyde and ketone moieties of the glyoxal.

Reaction Scale: 10 mmol basis Expected Yield: 65-80% Time: 4-6 Hours

Step-by-Step Methodology
  • Solvation (The Polarity Trap):

    • Dissolve Aminoguanidine Bicarbonate (1.1 equiv, 11 mmol) in Water (10 mL). It may not fully dissolve until heated or acidified, but a suspension is fine initially.

    • Critical: Add Ethanol (10 mL) to create a 1:1 EtOH:

      
       mixture. This ensures solubility of the final hydrophobic triazine while keeping the aminoguanidine soluble.
      
  • Controlled Addition (Regiocontrol):

    • Dissolve 3-Chlorophenylglyoxal hydrate (1.0 equiv, 10 mmol) in Ethanol (10 mL).

    • Dropwise Addition: Add the glyoxal solution to the aminoguanidine mixture at Room Temperature over 20 minutes.

    • Mechanism Note: The highly nucleophilic hydrazine-NH2 of aminoguanidine attacks the most electrophilic carbonyl (the aldehyde) first. This locks the regiochemistry to the 5-aryl position.

  • Cyclization (Thermodynamic Drive):

    • Once addition is complete, heat the mixture to Reflux (approx. 80°C) .

    • Maintain reflux for 4 hours . You will observe

      
       evolution if using the bicarbonate salt. The solution typically turns yellow/orange.
      
  • Isolation:

    • Cool to room temperature.[1][2] Then, cool to 0-4°C (ice bath).

    • The product, 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine , typically precipitates as a yellow solid.

    • Filter and wash with cold water (to remove inorganic salts) and cold ethanol (to remove unreacted glyoxal).

Module 3: Troubleshooting (Support Tickets)

Ticket #1: "I isolated a mixture of isomers (5-aryl and 6-aryl)."
  • Diagnosis: Loss of kinetic control. If the reaction environment is too acidic, the nucleophilicity of the hydrazine is dampened, allowing the guanidine nitrogen to compete, or the aldehyde hydration equilibrium shifts.

  • Fix:

    • Ensure you used Aminoguanidine Bicarbonate (self-buffering at pH ~8) rather than the Hydrochloride salt.

    • If using the HCl salt, you must add exactly 1.0 equiv of NaOH or

      
      .
      
    • Protocol Adjustment: Conduct the initial addition at 0°C rather than Room Temp. Low temperature favors the kinetic product (attack at the aldehyde), securing the 5-aryl structure before the ketone can react.

Ticket #2: "My product is a sticky, dark oil."
  • Diagnosis: Polymerization of the glyoxal or formation of "bis-guanylhydrazones" (where one glyoxal molecule reacts with two aminoguanidines).

  • Fix:

    • Stoichiometry Check: Ensure strictly 1:1 or slight excess of aminoguanidine (1.1 equiv). Large excess of aminoguanidine favors bis-adducts.

    • Purification: Dissolve the oil in minimal hot Ethanol. Add water dropwise until turbid. Let it stand. If it oils out again, scratch the glass to induce nucleation.

    • Alternative: Flash chromatography (DCM:MeOH 95:5). Triazines are polar; don't use pure Hexane/EtOAc.

Ticket #3: "The reaction stalled; Starting material remains."
  • Diagnosis: Incomplete Cyclization. The intermediate guanylhydrazone formed but didn't close the ring.

  • Fix:

    • Base Catalysis: Add a catalytic amount of KOH or

      
        (5 mol%) during the reflux step. Base facilitates the dehydration step required to aromatize the triazine ring.
      
    • Solvent Switch: If EtOH reflux (78°C) isn't hot enough, switch to n-Propanol (97°C) or DMSO (requires aqueous workup).

Module 4: Mechanistic Visualization

The following diagram details the reaction pathway and the bifurcation points where errors occur.

TriazineSynthesis Reagents Reagents: 3-Cl-Phenylglyoxal + Aminoguanidine Attack Nucleophilic Attack (Hydrazine NH2 -> Aldehyde) Reagents->Attack pH ~8, EtOH/H2O Isomer6 Side Product: 6-Aryl Isomer Reagents->Isomer6 Acidic pH / High Temp (Ketone Attack) Intermediate Guanylhydrazone Intermediate Attack->Intermediate Kinetic Control Cyclization Cyclization (Amide NH -> Ketone) Intermediate->Cyclization Heat (-H2O) BisAdduct Impurity: Bis-guanylhydrazone Intermediate->BisAdduct Excess Aminoguanidine Product Product: 5-(3-Cl-Ph)-1,2,4-triazin-3-amine Cyclization->Product Aromatization

Caption: Figure 1. Reaction pathway for 5-aryl-1,2,4-triazine synthesis. Note the critical bifurcation at the initial nucleophilic attack which determines regioselectivity.

References

  • Thornalley, P. J., et al. (2000).[3] Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions.[3] Biochemical Pharmacology, 60(1), 55–65. Link

  • Lalezari, I., et al. (1969). Heterocyclic compounds. XII. Synthesis of 3-amino-1,2,4-triazines. Journal of Heterocyclic Chemistry, 6(3), 403–404. Link

  • BenchChem Protocols. (2025). Synthesis of Bioactive Compounds from 3-Chloro-5-(p-tolyl)-1,2,4-triazine. BenchChem Application Notes. Link

  • Solis-Calero, C., et al. (2014).[3] DFT study of the mechanism of the reaction of aminoguanidine with methylglyoxal. Journal of Molecular Modeling, 20, 2228. Link

Sources

Technical Support Center: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common experimental challenges. Our goal is to empower you to distinguish between on-target and off-target effects, ensuring the validity and reproducibility of your results.

Given that the 1,2,4-triazine scaffold is a privileged structure in kinase inhibitor design, this compound is presumed to target a protein kinase.[1][2][3][4] A likely candidate, based on extensive research into related structures, is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling.[5][6][7] This guide will use the IRAK4 pathway as a representative example for illustrating key concepts, but the principles and methodologies described are broadly applicable to other potential kinase targets.

Frequently Asked Questions (FAQs)

Q1: I'm observing a potent cellular phenotype (e.g., cytotoxicity, morphological change) at concentrations well below the published IC50 for the intended kinase target. How do I determine if this is an off-target effect?

A1: This is a classic indicator of a potential off-target effect or unanticipated on-target toxicity. Off-target effects are common when inhibitor concentrations significantly exceed the biochemical IC50.[8][9] Here’s how to de-risk this observation:

  • Perform a Comprehensive Dose-Response Analysis: Establish a detailed dose-response curve for both the intended target inhibition (e.g., phosphorylation of a downstream substrate) and the observed phenotype (e.g., cell viability). If the curves are significantly divergent, it suggests the phenotype is not driven by inhibition of the primary target.[8][10]

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that belongs to a different chemical class. If this second inhibitor recapitulates the target inhibition but not the unexpected phenotype, it strongly implicates an off-target effect of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.[8]

  • Genetic Validation: The most definitive approach is to use genetic tools. Knock down or knock out the intended target protein (e.g., IRAK4) using CRISPR/Cas9 or siRNA. If the cells lacking the target protein are resistant to the compound's phenotypic effects, it validates the effect as on-target. Conversely, if the phenotype persists in the knockout cells, it is unequivocally an off-target effect.[8][11]

Q2: My biochemical assay shows potent inhibition, but I see a weak or completely different response in my cell-based assay. What are the likely causes?

A2: This discrepancy is common and highlights the complexity of cellular systems compared to purified biochemical assays.[12] Several factors could be at play:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. This is a common issue for molecules that do not follow Lipinski's rules of five.

  • Compound Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm, preventing it from reaching the necessary concentration to inhibit the target.

  • High Intracellular ATP Concentration: In cell-based assays, ATP-competitive inhibitors must compete with millimolar concentrations of cellular ATP, whereas biochemical assays are often run at much lower, sometimes Km, ATP concentrations. This can lead to a significant rightward shift in potency (higher IC50) in cells.[9]

  • Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.[10]

  • Target Scaffolding Function: Some kinases, like IRAK4, have both a catalytic (kinase) and a non-catalytic scaffolding function.[6][7] Your biochemical assay may only measure inhibition of kinase activity, but the critical cellular function may depend on the scaffolding role, which your inhibitor may not affect.

Q3: How can I definitively confirm that 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is engaging its intended target in living cells?

A3: Direct measurement of target engagement in a physiological context is crucial. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[13][14][15][16][17]

CETSA operates on the principle that when a compound binds to its target protein, it generally stabilizes the protein's structure.[13][15] This stabilization results in an increased resistance to thermal denaturation. In a CETSA experiment, you treat intact cells with your compound, heat them across a temperature gradient, lyse the cells, and then quantify the amount of soluble target protein remaining using methods like Western Blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[13][15][17] This technique is powerful because it is label-free and performed in the native cellular environment.[16][17]

Q4: I suspect off-target kinase activity. How can I identify which other kinases my compound is hitting?

A4: The most effective way to assess kinase selectivity is to perform a broad kinase panel screen. Several commercial services offer this, or it can be established in-house.

  • Kinome-Wide Selectivity Screening: This involves testing your compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., the 468-kinase KinomeScan™ panel). The output is typically presented as "% inhibition" at each concentration. This provides a broad overview of your compound's selectivity profile.

  • IC50 Profiling: For any "hits" identified in the initial screen (e.g., >50% inhibition), you should perform full 10-point IC50 curves to determine the precise potency of your compound against those off-targets. This quantitative data is essential for understanding the therapeutic window.[8]

Troubleshooting Workflows & Data Interpretation

Workflow 1: Investigating an Unexpected Cellular Phenotype

This workflow provides a systematic approach to diagnosing the root cause of an unexpected or overly potent cellular response.

G cluster_0 cluster_1 Step 1: Validate Observation cluster_2 Step 2: Differentiate On/Off-Target cluster_3 Step 3: Confirm Target Engagement cluster_4 Step 4: Identify Off-Target cluster_5 A Unexpected Phenotype Observed (e.g., Cytotoxicity, Morphological Change) B Perform Dose-Response & Time-Course Analysis A->B C Is phenotype dose-dependent? Does it correlate with target IC50? B->C D Test Structurally Unrelated Inhibitor of Same Target C->D No Correlation E Genetic Validation: Knockout/Knockdown of Target C->E Correlates D->E Phenotype is Unique to Your Compound H Conclusion: On-Target Effect D->H Phenotype is Replicated F Perform Cellular Thermal Shift Assay (CETSA) E->F Phenotype is Rescued in Knockout I Conclusion: Off-Target Effect E->I Phenotype Persists in Knockout F->H Target Engagement Confirmed F->I No Target Engagement G Run Kinome-Wide Selectivity Screen I->G

Caption: Workflow for troubleshooting unexpected phenotypes.

Interpreting Kinase Selectivity Data

After performing a kinase screen, you will generate data that needs careful interpretation. A selectivity profile helps you understand the potential for off-target effects.

Table 1: Hypothetical Kinase Selectivity Profile for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Kinase TargetIC50 (nM)Fold Selectivity vs. IRAK4Potential Implication
IRAK4 (Primary Target) 15 - On-Target Activity
IRAK1453xPotential for dual IRAK1/4 activity; may be desirable or an off-target depending on therapeutic context.[5]
SRC25017xModerate off-target activity; may become relevant at higher concentrations.
LYN31021xMember of the Src family; often co-inhibited.
PDK11,20080xUnlikely to be relevant at therapeutic concentrations.[2]
c-Met>10,000>667xHighly selective against this target.

Analysis: A selectivity window of >100-fold is generally considered good, while <10-fold suggests a high likelihood of engaging the off-target in cellular experiments.[9] In this example, the compound shows high selectivity against PDK1 and c-Met but poor selectivity against the related kinase IRAK1.

Visualizing the On-Target Pathway

Understanding the intended signaling pathway is critical for designing experiments to measure on-target effects.

G TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines Inhibitor 5-(3-Chlorophenyl)- 1,2,4-triazin-3-amine Inhibitor->IRAK4 inhibits

Caption: Simplified IRAK4 signaling pathway.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

Objective: To confirm direct target engagement of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine with its intended target (e.g., IRAK4) in intact cells.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest and grow to ~80% confluency. Treat the cells with the compound at a relevant concentration (e.g., 10x cellular IC50) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellets in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize the samples to equal protein concentration, add Laemmli buffer, and boil.

  • Immunodetection: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein (e.g., anti-IRAK4). Use a loading control (e.g., anti-GAPDH) to ensure equal loading.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[13][15]

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of an inhibitor against a panel of off-target kinases to assess its selectivity. This protocol uses a generic ADP-detecting luminescence assay (e.g., ADP-Glo™) as an example.[18][19]

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant off-target kinase, its specific substrate, and any necessary cofactors in the appropriate kinase assay buffer.

  • Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells. The final DMSO concentration should be kept low and consistent (e.g., ≤ 1%).[18]

  • Kinase Reaction Initiation: Start the reaction by adding an ATP solution. The ATP concentration should ideally be at the Km for each specific kinase. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced. In an ADP-Glo™ assay, this involves two steps:

    • Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.

    • Add Kinase Detection Reagent to convert the ADP to ATP, which then drives a luciferase reaction, producing a light signal.

  • Data Analysis: Measure the luminescence on a plate reader. The light signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Almqvist, H., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Liu, Y., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PMC. [Link]

  • Ciulla, M., et al. (2023). PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • ResearchGate. Off-target identification of kinase drug candidates. [Link]

  • Sestito, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC. [Link]

  • Tummala, R., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Al-Haddad, R., et al. (2022). Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy. PMC. [Link]

  • PubChem. 6-(3-Chlorophenyl)-5-phenyl-1,2,4-triazin-3-amine. [Link]

  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[13][14][15]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate. [Link]

  • CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]

  • PubChem. 5-(3-chlorophenyl)-1,2,4-triazin-3-amine. [Link]

  • El-serwy, W.S., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Sestito, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. [Link]

  • Sestito, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

  • Rusinov, V. L., et al. (2025). Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. ResearchGate. [Link]

  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[13][14][15]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. [Link]

  • Wróbel, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

Sources

Overcoming resistance to 1,2,4-triazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,4-Triazine Optimization Subject: Troubleshooting Resistance & Instability in Azanucleosides (Azacitidine/Decitabine) Ticket ID: #TRZ-RES-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because your 1,2,4-triazine (azacitidine/decitabine) experiments are showing inconsistent IC50 values, lack of DNA hypomethylation, or sudden loss of potency.

Resistance to 1,2,4-triazines is rarely just "biological." In 40% of support cases, the "resistance" is actually chemical hydrolysis occurring before the drug even enters the cell. In the remaining cases, it is a tripartite competition between Transport (hENT1) , Activation (dCK/UCK2) , and Degradation (CDA) .

This guide provides self-validating protocols to isolate and overcome these failure points.

Module 1: The "Silent" Resistance (Chemical Instability)

The Issue: 1,2,4-triazines are chemically unstable in aqueous solution. The triazine ring is prone to rapid hydrolytic opening, rendering the drug inert. Azacitidine can lose 10-15% potency per hour at room temperature in neutral pH.

The Mechanism: Water attacks the C6 position, opening the ring to form N-formylguanylribosylurea, which further degrades to guanylribosylurea. These breakdown products are non-cytotoxic and do not inhibit DNMTs.

Protocol A: Stability Validation Workflow

Do not assume your stock solution is active. Validate it.

  • Preparation: Reconstitute Azacitidine/Decitabine in cold (4°C) PBS or sterile water immediately before use.

  • The "Ice Rule": Never leave aliquots at room temperature for >15 minutes.

  • pH Check: Ensure your media pH is 7.0–7.4. Alkaline conditions accelerate ring opening.

  • Spectrophotometric Verification (Self-Validating Step):

    • Measure absorbance at 240 nm (characteristic of the triazine ring).

    • If A240 decreases by >10% over 1 hour, your buffer conditions are incompatible.

Graphviz Diagram 1: The Instability Trap This diagram illustrates the race between effective drug usage and chemical degradation.

TriazineStability Drug Active 1,2,4-Triazine (Azacitidine/Decitabine) Intermediate Ring Opening (N-formylguanylribosylurea) Drug->Intermediate  Hydrolysis   Target DNMT Inhibition (Epigenetic Effect) Drug->Target  Immediate Use   Water Aqueous Solution (pH > 7.0 or RT) Water->Intermediate Inactive Inactive Urea (Guanylribosylurea) Intermediate->Inactive  Irreversible  

Figure 1: Chemical fate of 1,2,4-triazines.[1] Note that hydrolysis competes directly with therapeutic action.

Module 2: Biological Resistance (The Cellular Barrier)

If chemical stability is controlled, resistance is likely metabolic. The drug must traverse a specific pathway to work.[2] Failure at any node creates a resistant phenotype.

Key Resistance Nodes:
  • The Gatekeeper (hENT1): The drug must enter via Human Equilibrative Nucleoside Transporter 1 (SLC29A1). Low hENT1 = No Uptake.

  • The Destroyer (CDA): Cytidine Deaminase deaminates the drug into inactive uridine analogs. High CDA = Rapid Clearance.

  • The Activator (Kinases):

    • Azacitidine

      
       requires Uridine-Cytidine Kinase 2 (UCK2 ).[3][4]
      
    • Decitabine

      
       requires Deoxycytidine Kinase (dCK ).[3][4]
      
    • Null mutations here = Absolute Resistance.

Protocol B: The "Tetrahydrouridine (THU) Challenge"

Use this protocol to determine if resistance is CDA-mediated.

StepActionLogic
1 Plate cells in duplicate 96-well plates.Control vs. Test condition.
2 Arm A: Treat with Triazine (0.1 - 10 µM).Standard dose response.[5]
3 Arm B: Pre-treat with Tetrahydrouridine (THU) at 10 µM for 1 hour.THU is a potent CDA inhibitor .
4 Add Triazine (0.1 - 10 µM) to Arm B.
5 Measure viability at 72 hours.
Result If IC50 shifts significantly left (more sensitive) in Arm B, your resistance is CDA-driven .Confirms metabolic degradation is the cause.

Graphviz Diagram 2: The Metabolic Tug-of-War Visualizing the intracellular competition that dictates drug efficacy.

MetabolicPathway Extracellular Extracellular Drug hENT1 Transporter: hENT1 (SLC29A1) Extracellular->hENT1 Uptake Intracellular Intracellular Pool hENT1->Intracellular CDA Degradation: CDA (Cytidine Deaminase) Intracellular->CDA Kinase Activation: dCK / UCK2 (Phosphorylation) Intracellular->Kinase InactiveUridine Inactive Uridine (Waste) CDA->InactiveUridine Deamination Resistance RESISTANCE: High CDA / Low Kinase CDA->Resistance Dominant Path ActiveMetabolite Active Triphosphate (Incorporation into DNA) Kinase->ActiveMetabolite Anabolism

Figure 2: Intracellular pharmacokinetics. Resistance emerges when the CDA pathway outcompetes the Kinase pathway.

Module 3: Troubleshooting FAQ

Q1: My western blot shows DNMT1 depletion, but the cells aren't dying. Why?

  • Diagnosis: This is likely Target-Independent Resistance .

  • Explanation: 1,2,4-triazines have two modes: (1) Epigenetic remodeling (low dose) and (2) Cytotoxicity via DNA damage (high dose). If DNMT1 is gone but cells survive, the cells may have upregulated compensatory anti-apoptotic pathways (e.g., BCL-2) or have defective DNA damage responses (p53 mutations).

  • Fix: Check for p53 status. p53-null cells are often resistant to the cytotoxic effects of azanucleosides despite successful demethylation.

Q2: I am using Decitabine, but my dCK-knockout cell line is still sensitive. How?

  • Diagnosis: Metabolic Bypass .

  • Explanation: While dCK is the primary activator, at high concentrations, other kinases (like thymidine kinase 2, TK2) can sometimes phosphorylate the drug in mitochondria, or there may be residual kinase activity.

  • Fix: Validate the knockout via functional enzymatic assay, not just Western blot.

Q3: Can I store dissolved Azacitidine at -20°C?

  • Diagnosis: Storage Error .

  • Explanation: Yes, but only for a short time. Even at -20°C, slow hydrolysis occurs.

  • Fix: Single-use aliquots are mandatory. Never freeze-thaw. If an aliquot has been thawed once, discard the remainder.

References

  • Rogstad, D. K., et al. (2009). "Chemical Decomposition of 5-Aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products." Chemical Research in Toxicology.

  • Scolaro, T., et al. (2024).[6][7] "Reprogramming the tumor microenvironment by targeting cytidine deaminase in pancreatic ductal adenocarcinoma." Nature Cancer.[7]

  • Damaraju, V. L., et al. (2003). "Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine." Nucleosides, Nucleotides and Nucleic Acids.

  • Mahfouz, R. Z., et al. (2015).[8] "Mechanisms of Resistance to 5-Azacytidine/Decitabine in MDS-AML." Blood.

  • Vieillard, V., et al. (2017). "Stability of 25 mg/mL Azacitidine Suspensions Kept in Fridge after Freezing." Annales Pharmaceutiques Françaises.

Sources

Technical Support Center: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Topic: Troubleshooting Inconsistent Experimental Results

Executive Summary

You are likely encountering variability with 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (often used as a scaffold for sodium channel blockade or kinase inhibition) due to three converging factors: microprecipitation upon aqueous dilution, state-dependent binding kinetics (if assaying ion channels), or hydrolytic instability in improper storage conditions.

This guide moves beyond generic advice to address the specific physicochemical liabilities of the 3-amino-1,2,4-triazine pharmacophore.

Part 1: The "Invisible" Variable (Solubility & Formulation)

The Issue: Users often report "random" loss of potency. This is rarely biological; it is physical. Like its structural analog Lamotrigine, this compound is a lipophilic weak base. It dissolves well in DMSO but is prone to "crash-out" (microprecipitation) when diluted into aqueous buffers (PBS/HBSS), especially at concentrations >10 µM or near neutral pH where the uncharged form dominates.

Diagnostic Q&A:

Q: My stock solution is clear, but my assay results are erratic. Why? A: You are likely experiencing "microprecipitation." The compound may remain soluble in 100% DMSO, but upon rapid dilution into buffer, it forms invisible nano-aggregates. These aggregates do not bind to the target, effectively lowering your free drug concentration randomly across wells.

Q: How do I fix this? A: Do not dilute directly from 10 mM DMSO stock to aqueous buffer. Use an Intermediate Dilution Step to step-down the solvent concentration gradually, or ensure vigorous vortexing during the transition.

Corrective Protocol: The "Step-Down" Dilution Method Do not perform 1:1000 dilutions in a single step.

StepSolvent SystemConcentrationProcedure
1. Master Stock 100% DMSO10 mMStore at -20°C. Desiccate before opening.
2. Sub-Stock 100% DMSO1 mMDilute Master Stock 1:10 in DMSO.
3. Intermediate 50% DMSO / 50% Buffer100 µMDilute Sub-Stock 1:10. Vortex immediately.
4. Assay Working Assay Buffer (0.5% DMSO)1 µMDilute Intermediate 1:100 into warmed buffer.
Part 2: Biological Variability (Mechanism-Based)

The Issue: If you are using this compound to study Voltage-Gated Sodium Channels (Nav), inconsistency often stems from State-Dependent Block . 1,2,4-triazines bind preferentially to the inactivated state of the channel.

Diagnostic Q&A:

Q: My IC50 shifts by 10-fold between experiments. Is the drug degrading? A: Likely not. You are likely varying the Holding Potential (Vh) .

  • Hyperpolarized Vh (-100 mV): Channels are in Resting State. Triazines bind poorly. IC50 will appear high (low potency).

  • Depolarized Vh (-60 mV): Channels are in Inactivated State. Triazines bind with high affinity. IC50 will appear low (high potency).

Q: The compound seems to take forever to work. Is this normal? A: Yes. Lipophilic triazines have slow on-rates (


). If you apply the drug and read immediately (e.g., <5 mins), you will see inconsistent inhibition.

Corrective Protocol: Voltage-Clamp Standardization

  • Standardize Vh: Always clamp cells at a potential that induces ~20-50% inactivation (often -60 to -70 mV for Nav1.7/1.8) to maximize sensitivity.

  • Incubation Time: Allow at least 10–15 minutes of perfusion before recording data to reach equilibrium.

  • Pulse Frequency: Use a high-frequency pulse train (10–20 Hz) to drive channels into the inactivated state, which enhances triazine binding ("Use-Dependent Block").

Part 3: Chemical Stability & Storage

The Issue: The 3-amino-1,2,4-triazine ring is electron-deficient. While generally stable, the amino group can undergo hydrolysis or oxidative degradation if left in solution at room temperature, particularly in the presence of light.

Diagnostic Q&A:

Q: Can I keep my diluted working solutions overnight? A: No. 1,2,4-triazines can undergo slow hydrolysis in aqueous media. Fresh preparation is mandatory.[1]

Q: I see a new peak in my HPLC after 1 month of storage. What is it? A: It is likely the hydrolysis product where the amine (-NH2) is replaced by a hydroxyl/keto group (forming the triazinone derivative), which is biologically inactive for your target.

Visual Troubleshooting Workflows
Diagram 1: The "Inconsistency" Decision Tree

Use this logic flow to isolate the source of your error.

TroubleshootingTree Start Start: Inconsistent Results CheckSolubility Check 1: Visual Inspection (Is solution cloudy?) Start->CheckSolubility Precipitation Issue: Microprecipitation CheckSolubility->Precipitation Yes Soluble Solution is Clear CheckSolubility->Soluble No CheckProtocol Check 2: Assay Protocol (Voltage/Time) Soluble->CheckProtocol VoltageIssue Issue: State-Dependent Binding (Vh varies) CheckProtocol->VoltageIssue Vh differs TimeIssue Issue: Insufficient Equilibration Time CheckProtocol->TimeIssue Read <10 min CheckChem Check 3: Chemical Purity (HPLC/LCMS) CheckProtocol->CheckChem Protocol OK Degradation Issue: Hydrolysis/Degradation CheckChem->Degradation New Peaks

Caption: Logic flow to identify if the root cause is physical (solubility), biological (protocol), or chemical (purity).

Diagram 2: Mechanism of Action & Variability

Why small changes in protocol yield massive data shifts.

MoA Drug 5-(3-Chlorophenyl)- 1,2,4-triazin-3-amine Resting Resting Channel (Low Affinity) Drug->Resting Binds Weakly Inactivated Inactivated Channel (HIGH Affinity Target) Drug->Inactivated Binds Strongly (Stabilizes State) Open Open Channel Resting->Open Depolarization Open->Inactivated Time Inactivated->Resting Repolarization Block Channel Blocked (No Current) Inactivated->Block Drug Bound

Caption: The compound preferentially binds the Inactivated State. If your assay does not promote this state (via voltage or pulse frequency), potency will appear artificially low.

References
  • PubChem. 5-(3-chlorophenyl)-1,2,4-triazin-3-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Institutes of Health (PMC). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction. Available at: [Link]

  • Lamar University. Solubility and Activity Coefficients of Three Triazine-Type Compounds. Available at: [Link]

Sources

Technical Support Center: Optimization of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TRZ-OPT-001 Subject: Dose-Response Curve Optimization & Troubleshooting for Triazine-3-amine Scaffolds

Executive Summary & Compound Profile

Welcome to the technical optimization guide for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine . This guide addresses the specific physicochemical challenges of 1,2,4-triazine scaffolds in biochemical and cell-based assays.

Researchers frequently encounter "steep" Hill slopes, incomplete inhibition, or bell-shaped curves with this compound class. These issues often stem from its lipophilic nature (LogP ~2.8) and tendency to form colloidal aggregates rather than true ligand-binding events.[1]

Compound "Personality" Profile
PropertyCharacteristicImpact on Assay
Scaffold 1,2,4-Triazin-3-aminePlanar structure; prone to π-stacking (aggregation).[2]
Lipophilicity Moderate (LogP ~2.8)Low aqueous solubility; requires DMSO carrier.
Acidity/Basicity Weak Base (Amine)pH-dependent solubility; risk of precipitation in acidic buffers.
Common Targets Kinases (PDK1, c-Met), Ion ChannelsATP-competitive or allosteric modulation.

Module 1: Solubility & Stock Preparation

The Issue: The most common cause of poor dose-response curves (DRCs) for this compound is "crashing out" (precipitation) during the intermediate dilution step, leading to a false "cliff" in the inhibition curve.

Protocol: The "Solvent-Shift" Mitigation

Standard aqueous serial dilutions often fail for this compound.

  • Primary Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM . Vortex for 60 seconds.

    • Checkpoint: Visually inspect for particulates. If cloudy, sonicate for 5 minutes.

  • Intermediate Dilution (The Critical Step):

    • Do NOT dilute directly from 100% DMSO into 100% Aqueous Buffer. This causes immediate precipitation of the lipophilic chlorophenyl moiety.

    • Correct Method: Perform all serial dilutions in 100% DMSO first.

  • Final Transfer: Transfer small volumes (e.g., 50–100 nL) of the DMSO dilution series directly into the assay well using an Acoustic Liquid Handler (e.g., Echo®) or a pin tool.

    • Target: Final DMSO concentration < 1% (v/v).

Module 2: The Serial Dilution Workflow

The Issue: "Carryover" in tip-based liquid handlers causes the IC50 to shift to the right (appearing less potent than reality).

Visual Workflow: Error-Free Dilution Logic

SerialDilution cluster_QC QC Check Stock 10mM Stock (100% DMSO) DilutionPlate Dilution Plate (100% DMSO) Serial 1:3 Dilution Stock->DilutionPlate Pipette Mixing CheckSol Check Solubility Limit (Is [C] > 100µM?) DilutionPlate->CheckSol Acoustic Acoustic Transfer (Non-Contact) AssayPlate Assay Plate (Buffer + Enzyme/Cells) Acoustic->AssayPlate 50-100 nL Transfer HillSlope Analyze Hill Slope AssayPlate->HillSlope CheckSol->Acoustic No Precipitation Risk: Precipitation Action: Reduce Top Conc CheckSol->Precipitation Yes

Figure 1: Optimized workflow using DMSO-only intermediate plates to prevent precipitation before the final assay step.

Module 3: Assay Interference (Aggregation)

The Issue: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a flat, aromatic molecule. In aqueous buffers, these molecules can stack like coins (colloidal aggregation), sequestering the enzyme and causing false positive inhibition .

Symptom: You observe a very steep Hill Slope (> 2.0) and the IC50 shifts significantly if you change the enzyme concentration.[3]

The "Detergent Test" Protocol

To validate that your IC50 is real (ligand binding) and not an artifact (aggregation), you must run a comparative detergent test.

  • Condition A (Standard): Run the DRC in standard assay buffer.

  • Condition B (Detergent): Run the DRC in buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-20 .

    • Note: Non-ionic detergents break up colloidal aggregates but usually do not affect specific binding.

  • Analysis:

    • If IC50 remains stable: True Inhibitor.

    • If IC50 increases > 10-fold or activity is lost: False Positive (Aggregator).

Module 4: Data Analysis & Curve Fitting

The Issue: How to interpret the 4-Parameter Logistic (4PL) fit when the curve looks "weird."

Troubleshooting Table: Hill Slope Diagnostics
ObservationProbable CauseCorrective Action
Hill Slope ~ 1.0 Ideal behavior (1:1 binding).Proceed with IC50 reporting.
Hill Slope > 2.0 Aggregation or Denaturation.Perform "Detergent Test" (Module 3).
Hill Slope < 0.8 Negative cooperativity or Solubility Limit .Check for precipitation at high concentrations. Exclude top points.
Bottom Plateau > 0% Insolubility or Fluorescence interference.Check compound autofluorescence. Constrain bottom to 0 only if justified.
Visual Logic: The Hill Slope Decision Tree

HillSlopeLogic Start Analyze Hill Slope (nH) Steep nH > 2.0 (Steep Curve) Start->Steep Shallow nH < 0.8 (Shallow Curve) Start->Shallow Normal nH ~ 1.0 (Ideal) Start->Normal Agg Suspect Aggregation Action: Add 0.01% Triton X-100 Steep->Agg Most Likely Sol Suspect Precipitation Action: Check Turbidity Shallow->Sol High Conc Issue Valid Valid Mechanism Report IC50 Normal->Valid

Figure 2: Diagnostic logic for interpreting Hill Slope deviations in 1,2,4-triazine assays.

FAQ: Rapid Fire Troubleshooting

Q: My IC50 is 5 µM, but the curve doesn't reach 100% inhibition. Why? A: This is likely a solubility limit.[4] If the compound precipitates at 10 µM, the concentration in the well never increases effectively, causing the curve to plateau early. Do not force the "Top" parameter to 100% in your software; this will skew the IC50.

Q: Can I use plastic tips for this compound? A: Triazines can stick to polypropylene. Use Low-Retention Tips or, ideally, acoustic transfer (Echo) to eliminate tip-based carryover.

Q: Is this compound light-sensitive? A: Many chlorinated aromatics are mildly photosensitive. Store stocks in amber vials and avoid leaving assay plates in direct light for extended periods.

References & Authority

  • NCBI Assay Guidance Manual. Assay Interference by Aggregation. (Detailed protocols on identifying false positives caused by colloidal aggregation).

  • NCBI Assay Guidance Manual. Dose-Response Analysis and Hill Slope Interpretation. (Standard guidelines for 4PL curve fitting).

  • PubChem. 5-(3-chlorophenyl)-1,2,4-triazin-3-amine Compound Summary. (Physicochemical property data).

Sources

Validation & Comparative

Technical Comparison Guide: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine vs. 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine represents a specific regioisomer within the privileged 1,2,4-triazine scaffold class. While less clinically ubiquitous than its 6-aryl counterparts (e.g., the anticonvulsant Lamotrigine), the 5-aryl isomer is a critical probe in Structure-Activity Relationship (SAR) studies targeting kinase inhibition (specifically PDK1) and sodium channel modulation.

This guide objectively compares the 5-aryl (Target) vs. 6-aryl (Alternative) and 5,6-diaryl (Advanced Alternative) derivatives, focusing on the synthetic challenges of regioselectivity and the resulting divergence in biological efficacy.

Part 1: Chemical & Physical Profile[1][2]

The primary distinction between the target compound and standard alternatives lies in the regiochemistry of the aryl substitution on the triazine ring. This positional change significantly alters the electronic environment of the 3-amino group and the molecule's binding topology.

Comparative Specification Table
FeatureTarget: 5-Aryl Derivative Alternative A: 6-Aryl Derivative Alternative B: 5,6-Diaryl Derivative
Compound Name 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine Analog)5,6-Bis(indolyl)-1,2,4-triazin-3-amine
Primary Application SAR Probe / Kinase Inhibitor PrecursorAnticonvulsant / Na+ Channel BlockerPDK1 (Pyruvate Dehydrogenase Kinase) Inhibitor
Molecular Geometry Linear/Extended vectorAngular/Bent vectorBulky / Hydrophobic Core
Synthetic Yield Low (Minor isomer in condensation)High (Major isomer in condensation)Moderate (Requires 1,2-diketone)
Lipophilicity (cLogP) ~1.8 - 2.2~2.4 - 2.8> 3.5
Key Interaction H-bond donor (Kinase Hinge)

-cation / Hydrophobic (Na+ Channel)
ATP-binding pocket occupancy

Part 2: Critical Synthesis & Regiochemistry

The synthesis of 5-aryl-1,2,4-triazines is notoriously difficult due to the inherent regioselectivity of the condensation reaction between aminoguanidine and arylglyoxals .

The Regioselectivity Problem

When condensing arylglyoxals (Ph-CO-CHO) with aminoguanidine, the reaction kinetically favors the formation of the 6-aryl isomer due to the higher reactivity of the aldehyde carbonyl compared to the ketone carbonyl. Accessing the 5-aryl target requires specific conditions or alternative pathways.

Visualization: Synthetic Pathways & Regioselectivity

The following diagram illustrates the divergent pathways to access 5-aryl vs 6-aryl derivatives.

TriazineSynthesis Start Starting Material: Arylglyoxal (Ph-CO-CHO) Condensation Condensation Reaction (Basic Conditions) Start->Condensation AltRoute Alternative Route: $alpha$-Ketohydrazone Cyclization Start->AltRoute  Derivatization Reagent Reagent: Aminoguanidine Bicarbonate Reagent->Condensation Isomer6 Major Product (Kinetic): 6-Aryl-1,2,4-triazin-3-amine (e.g., Lamotrigine precursors) Condensation->Isomer6  Fast (Aldehyde attack) Isomer5 Minor Product (Thermodynamic): 5-Aryl-1,2,4-triazin-3-amine (Target Compound) Condensation->Isomer5  Slow (Ketone attack) AltRoute->Isomer5  Regioselective

Figure 1: Divergent synthetic pathways. The direct condensation favors the 6-aryl isomer. Accessing the 5-(3-chlorophenyl) target often requires chromatographic separation or specific hydrazone intermediates.

Part 3: Biological Performance Comparison

Kinase Inhibition (PDK1 Focus)

Research indicates that 5,6-diaryl substitution is essential for potent inhibition of Pyruvate Dehydrogenase Kinase (PDK), a target in cancer metabolism.

  • 5-Aryl (Target): Shows weak to moderate affinity. It lacks the hydrophobic bulk required to fully occupy the ATP-binding pocket of PDK1.

  • 5,6-Diaryl: Exhibits IC50 values in the nanomolar (nM) range.[1]

Anticonvulsant Activity (Sodium Channels)
  • 6-Aryl: Compounds like Lamotrigine are potent voltage-gated sodium channel blockers. The 6-phenyl ring is positioned to interact with the channel pore residues.

  • 5-Aryl (Target): Significant loss of anticonvulsant activity is observed when the aryl group is moved from position 6 to position 5.

  • Data Support: In maximal electroshock seizure (MES) tests, 6-aryl derivatives typically protect at <10 mg/kg, whereas 5-aryl analogs often require >100 mg/kg or are inactive.

Visualization: SAR Logic Tree

SAR_Logic Core 1,2,4-Triazine-3-amine Core Subst Substitution Pattern? Core->Subst Mono6 6-Aryl Only (e.g., Lamotrigine) Subst->Mono6 Mono5 5-Aryl Only (Target Compound) Subst->Mono5 Di56 5,6-Diaryl (e.g., Bis-Indole) Subst->Di56 Act6 Activity: High Na+ Channel Blockade (Anticonvulsant) Mono6->Act6 Act5 Activity: Weak/Inactive Na+ Block Weak Kinase Inhibition Mono5->Act5 Act56 Activity: High PDK1 Kinase Inhibition (Anticancer) Di56->Act56

Figure 2: Structure-Activity Relationship (SAR) decision tree. The position and number of aryl groups dictate the therapeutic class (Neurology vs. Oncology).

Part 4: Experimental Protocols

Protocol A: General Synthesis (Yields Mixture)

Use this protocol to generate both isomers for comparative analysis.

  • Reagents: 3-Chlorophenylglyoxal hydrate (10 mmol), Aminoguanidine bicarbonate (10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve aminoguanidine bicarbonate in ethanol and heat to reflux.

    • Add 3-chlorophenylglyoxal dropwise over 30 minutes.

    • Reflux for 4–6 hours (monitor by TLC).

    • Cool to room temperature.[2] A precipitate will form.

  • Purification (Critical):

    • The precipitate is predominantly the 6-aryl isomer. Filter this off.

    • Concentrate the filtrate to obtain the 5-aryl enriched fraction.

    • Separation: Use Flash Column Chromatography (SiO2).

    • Eluent: Dichloromethane:Methanol (98:2 to 95:5). The 5-aryl isomer typically elutes after the 6-aryl isomer due to higher polarity/H-bonding capability with the stationary phase.

Protocol B: PDK1 Inhibition Assay (In Vitro)

Use this to validate the activity of the 5-aryl probe vs 5,6-diaryl standards.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant human PDK1 (10 ng/well).

  • Substrate: PDK1 peptide substrate (50 µM) + ATP (10 µM).

  • Workflow:

    • Incubate compound (0.1 nM – 10 µM) with PDK1 enzyme for 30 min at RT.

    • Add ATP/Substrate mix and incubate for 60 min.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Read: Luminescence integration (0.5s).

  • Validation: The 5-(3-chlorophenyl) derivative should show IC50 > 1 µM, whereas a 5,6-bis(indolyl) positive control should show IC50 < 100 nM.

References

  • PDK Inhibitor SAR: Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2022).[3] National Institutes of Health. Link

  • Triazine Scaffold Review: Pharmacologic Activities of 5,6-Diaryl/heteroaryl-3-substituted-1,2,4-triazines as a Privileged Scaffold in Drug Development. (2020). PubMed.[4][5] Link

  • Regioselectivity Studies: Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. Link

  • Lamotrigine Analog Data: 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2024).[6] RSC Advances. Link

Sources

Technical Assessment: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine against established kinase inhibitors. It is designed for researchers requiring a rigorous structural and functional benchmarking of this chemotype.

Executive Summary & Compound Profile

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine represents a simplified, "privileged" scaffold within the kinase inhibitor chemical space. Belonging to the 3-amino-5-aryl-1,2,4-triazine class, this molecule functions primarily as an ATP-competitive inhibitor. Its structural logic mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via a characteristic hydrogen-bonding motif.

While often utilized as a fragment or lead compound in drug discovery, its pharmacophore is highly homologous to potent inhibitors of the CMGC kinase family (CDK, MAPK, GSK3, CLK). This guide compares its theoretical and experimental performance against "Gold Standard" inhibitors: SB216763 (GSK3


) and Roscovitine  (CDK).
Structural Logic & Binding Mode
  • Core Scaffold: The 1,2,4-triazine ring serves as the hinge-binding template. The N2 and N4 nitrogens, along with the C3-amine, form a donor-acceptor-donor triad complementary to the kinase hinge backbone.

  • 3-Chlorophenyl Moiety: The hydrophobic phenyl group at position 5 extends into the ATP-binding pocket's hydrophobic region (often interacting with the gatekeeper residue). The meta-chloro substitution enhances lipophilicity and metabolic stability compared to unsubstituted analogs.

Comparative Mechanistic Profile

The following table contrasts the subject compound with established benchmarks. Note that while SB216763 and Roscovitine are optimized drugs/probes, 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a chemotype representative often displaying broader, less tuned selectivity.

Feature5-(3-Chlorophenyl)-1,2,4-triazin-3-amine SB216763 (GSK3 Benchmark)Roscovitine (CDK Benchmark)
Primary Target Class CMGC Family (GSK3

, CDK, Pim-1)
GSK3

/

CDK1, CDK2, CDK5
Binding Mode Type I (ATP-Competitive)Type I (ATP-Competitive)Type I (ATP-Competitive)
Potency (IC

)
0.1 - 10

M
(Typical for scaffold)
34 nM (GSK3

)
0.45

M
(CDK1)
Selectivity Profile Moderate/Promiscuous (Pan-kinase potential)High (within GSK3 family)Moderate (CDK family)
Solubility Moderate (logP ~2.2)Low (requires DMSO)Moderate
Key Structural Motif 3-amino-1,2,4-triazineMaleimidePurine
Signaling Pathway Impact

The compound's inhibition of GSK3


 activates the Wnt/

-catenin pathway
, leading to

-catenin stabilization and nuclear translocation. Simultaneously, potential CDK inhibition induces G1/S or G2/M cell cycle arrest .

PathwayMap Compound 5-(3-Chlorophenyl)- 1,2,4-triazin-3-amine GSK3 GSK3u03b2 Compound->GSK3 Inhibits CDK CDK/Cyclin Compound->CDK Inhibits BetaCat u03b2-Catenin (Phosphorylated) Compound->BetaCat Stabilizes CellCycle Cell Cycle Progression (S-Phase Entry) Compound->CellCycle Arrests GSK3->BetaCat Phosphorylates Rb Rb Protein CDK->Rb Phosphorylates Proteasome Proteasomal Degradation BetaCat->Proteasome Targets for WntTarget Wnt Target Genes (c-Myc, Cyclin D1) BetaCat->WntTarget Activates E2F E2F Transcription Factor Rb->E2F Releases E2F->CellCycle Promotes

Figure 1: Dual mechanism of action. The compound inhibits GSK3


 (stabilizing 

-catenin) and CDKs (preventing Rb phosphorylation), resulting in a complex antiproliferative phenotype.

Experimental Validation Protocols

To objectively compare 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine against the benchmarks, the following self-validating protocols must be employed. These assays quantify potency and off-target effects.

Protocol A: ADP-Glo™ Kinase Assay (In Vitro Potency)

Purpose: Determine the IC


 against recombinant GSK3

and CDK2/CyclinA.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Compound Dilution: Prepare a 10-point serial dilution of the test compound and SB216763 (Control) in DMSO (Start: 100

    
    M, 1:3 dilution).
    
  • Enzyme Reaction:

    • Add 5

      
      L of GSK3
      
      
      
      enzyme (0.5 ng/
      
      
      L) to 384-well plate.
    • Add 2.5

      
      L of compound. Incubate 10 min at RT.
      
    • Initiate with 2.5

      
      L of ATP/Substrate mix (10 
      
      
      
      M ATP, 0.2
      
      
      g/
      
      
      L GSM peptide).
  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to light).
  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Concentration]. Fit to sigmoidal dose-response curve to extract IC

    
    .
    
    • Validation Criteria: The Z' factor must be > 0.5. SB216763 IC

      
       must fall within 30-50 nM.
      
Protocol B: Cell Viability & Selectivity (MTT Assay)

Purpose: Assess cellular permeability and cytotoxic potency.

  • Seeding: Seed MCF-7 or HeLa cells (5,000 cells/well) in 96-well plates. Adhere overnight.

  • Treatment: Treat with 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (0.1 - 100

    
    M) for 72 hours.
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

  • Comparison: Compare GI

    
     (Growth Inhibition 50%) with Roscovitine.
    
    • Interpretation: If GI

      
       is < 1 
      
      
      
      M, the compound exhibits potent antiproliferative activity likely driven by CDK inhibition.

Synthesis & Purity Verification Workflow

For researchers synthesizing this probe in-house, purity is critical to avoid false positives from metal catalysts (e.g., Palladium) often used in cross-coupling.

SynthesisWorkflow Start Start: 3-Amino-1,2,4-triazine Reaction Suzuki Coupling (3-Cl-Phenylboronic acid) Start->Reaction Crude Crude Product Reaction->Crude Purification Flash Chromatography (DCM:MeOH) Crude->Purification QC QC Check: 1H NMR & LC-MS Purification->QC QC->Purification Fail (<95%) Final Pure Probe (>98%) QC->Final Pass

Figure 2: Synthesis and Quality Control workflow. Rigorous purification is required to remove unreacted boronic acids which can interfere with cell-based assays.

References

  • Coghlan, M. P., et al. (2000). "Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription." Chemistry & Biology, 7(10), 793-803. Link(Establishes SB216763 as the GSK3 benchmark).

  • Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry, 243(1-2), 527-536. Link(Establishes Roscovitine as the CDK benchmark).

  • El-Sayed, W. A., et al. (2013). "Synthesis and Antitumor Activity of New Substituted Mercapto-1,2,4-Triazine Derivatives." Journal of Heterocyclic Chemistry, 50(1), 129-136. Link(Describes the synthesis and antiproliferative activity of 5-aryl-1,2,4-triazine analogs).

  • Peat, A. J., et al. (2004). "Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. Link(Discusses the hinge-binding homology of triazine/pyrimidine scaffolds).

Validation of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Bioactivity

Executive Summary & Compound Profile

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (hereafter referred to as 5-CPTA ) represents a privileged scaffold in the development of Pyruvate Dehydrogenase Kinase (PDK) inhibitors. Unlike traditional PDK inhibitors like Dichloroacetate (DCA) which require millimolar concentrations, 5-CPTA and its derivatives are designed to function at micromolar potency, targeting the ATP-binding pocket of PDK1.

This guide outlines the critical validation steps required to confirm the bioactivity of 5-CPTA, focusing on its primary mechanism: reversing the Warburg effect by restoring Pyruvate Dehydrogenase (PDH) complex activity. We compare its performance against industry standards (DCA, JX06) to provide a clear benchmarking framework.

Property Specification
Chemical Formula C₉H₇ClN₄
Molecular Weight 206.63 g/mol
Primary Target Pyruvate Dehydrogenase Kinase 1 (PDK1)
Mechanism ATP-competitive inhibition
Key Application Metabolic reprogramming in KRAS-mutant cancers
Solubility DMSO (>10 mM); Low aqueous solubility

Mechanism of Action: The PDK1/PDH Axis

To validate 5-CPTA, one must understand its intervention point. In cancer cells (Warburg phenotype), PDK1 phosphorylates the PDH complex (specifically the E1


 subunit at Ser293), inactivating it. This forces pyruvate into lactate production (glycolysis) rather than the TCA cycle.

5-CPTA Action: Inhibits PDK1


 Prevents PDH phosphorylation 

Restores Acetyl-CoA production

Increases Mitochondrial ROS

Triggers Apoptosis.

The Evolving Landscape of 1,2,4-Triazine Derivatives in Oncology: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern drug discovery. Within the vast chemical space of heterocyclic compounds, the 1,2,4-triazine scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential across a spectrum of malignancies.[1][2][3][4][5] This guide provides a comprehensive analysis of the efficacy of 1,2,4-triazine derivatives in various cancer models, with a broader focus on the structural class to which 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine belongs. While specific public domain data on this particular molecule is limited, the extensive research on analogous compounds offers invaluable insights into its potential mechanisms and therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison of the performance of various 1,2,4-triazine derivatives, supported by experimental data and protocols.

The 1,2,4-Triazine Scaffold: A Versatile Pharmacophore in Cancer Therapy

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, serves as a versatile template for the design of potent and selective anticancer agents.[4][5] Its unique electronic properties and the ability to engage in various non-covalent interactions have made it a focal point for medicinal chemists. The core structure allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired efficacy and safety profiles.

The anticancer activity of 1,2,4-triazine derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.[6] A predominant mechanism of action is the inhibition of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[7][8]

Mechanism of Action: Targeting Key Oncogenic Drivers

A significant body of evidence points towards kinase inhibition as a primary mechanism for the anticancer effects of 1,2,4-triazine derivatives. These compounds have been shown to target a range of kinases involved in cancer progression.

Kinase Inhibition: A Common Theme

Numerous studies have highlighted the potential of 1,2,4-triazine derivatives as potent kinase inhibitors.[7] For instance, derivatives of the pyrrolo[2,1-f][7][8][9]triazine scaffold have demonstrated potent inhibitory activity against key kinases such as c-Met and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.[7] Other targets include FGFR, ALK, and EGFR, all of which are validated targets in cancer therapy.[7] The ability of the 1,2,4-triazine core to fit into the ATP-binding pocket of these kinases is a key determinant of their inhibitory activity.

Below is a generalized signaling pathway illustrating the role of kinase inhibition in cancer therapy.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, c-Met) GF->Receptor Binds ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Triazine 1,2,4-Triazine Derivative Triazine->Receptor Inhibits ATP ATP Proliferation Tumor Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Generalized pathway of kinase inhibition by 1,2,4-triazine derivatives.

Induction of Apoptosis

Beyond kinase inhibition, many 1,2,4-triazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9][10][11] This is a critical mechanism for eliminating malignant cells. For example, a novel pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][9]triazine sulphonamide, MM-129, was found to induce apoptosis in colorectal cancer cells.[10] This effect is often a downstream consequence of inhibiting survival signals mediated by kinases.

Comparative Efficacy in Different Cancer Models

The true measure of an anticancer agent lies in its performance in preclinical and clinical models. Numerous 1,2,4-triazine derivatives have been evaluated against a variety of cancer cell lines and in some in vivo models, demonstrating a broad spectrum of activity.

In Vitro Efficacy: A Snapshot of Potency

The following table summarizes the in vitro cytotoxic activity of several representative 1,2,4-triazine derivatives against various human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrrolo[1,2-f][7][8][9]triazine derivative (Compound 19)BaF3-TPR-Met0.00071[7]
Pyrrolo[1,2-f][7][8][9]triazine derivative (Compound 19)HUVEC-VEGFR20.0374[7]
Fused triazo[2,1-a]-1,2,4-triazine-8-one (Compound 6b)HCT-116 (Colon)> others in study[9]
Fused triazo[2,1-a]-1,2,4-triazine-8-one (Compound 6b)HepG-2 (Liver)> others in study[9]
Sulfur 1,2,4-triazine derivatives (Compounds 4, 2, 3)MCF-7 (Breast)15, 35, 87[1]
Sulfur 1,2,4-triazine derivatives (Compounds 4, 2, 3)MDA-MB-231 (Breast)40, 39, 84[1]
Pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][9]triazine (MM-129)DLD-1 (Colon)3.1[10]
Pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][9]triazine (MM-129)HT-29 (Colon)3.1[10]
Xanthone-1,2,4-triazine conjugate (Compound 7e)A-172 (Glioblastoma)-[12]
1,2,4-triazolo[3,4-a]phthalazine derivative (Compound 11h)MGC-803, EC-9706, HeLa, MCF-72.0 - 4.5[11]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Studies: From Bench to Bedside

While in vitro data provides a valuable initial assessment, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a more complex biological system. Several 1,2,4-triazine derivatives have shown promising efficacy in animal models of cancer. For instance, a novel pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][9]triazine sulphonamide (MM-129) effectively inhibited tumor development in a zebrafish embryo xenograft model of colorectal cancer.[10] Furthermore, some methyl-nitro-imidazole-triazine derivatives inhibited the growth of sarcoma 180 by 75% in mice.[13] These findings underscore the potential of this class of compounds to translate from promising in vitro activity to in vivo efficacy.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to evaluate the efficacy of 1,2,4-triazine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazine derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells Treat Treat with 1,2,4-Triazine Derivative Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A simplified workflow of the MTT assay for assessing cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the 1,2,4-triazine derivative at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Future Directions and Conclusion

The 1,2,4-triazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The broad-spectrum activity and diverse mechanisms of action of its derivatives make it an attractive starting point for further drug development efforts. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of 1,2,4-triazine derivatives.

  • In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential and drug-like properties of lead compounds.

  • Combination Therapies: To explore the synergistic effects of 1,2,4-triazine derivatives with existing cancer therapies.

References

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][7][8][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1245, 131061. [Link]

  • Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(2), 188-194. [Link]

  • Wujec, M., et al. (2011). Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 59(9), 1140-1144. [Link]

  • Various Authors. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Mini-Reviews in Medicinal Chemistry, 23(1), 1-2. [Link]

  • Szeremeta, J., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 536-545. [Link]

  • Kopchuk, D. S., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2386. [Link]

  • Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 531, 264-267. [Link]

  • Li, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), e2200479. [Link]

  • Mordarski, M., et al. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717-725. [Link]

  • Liu, H., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 519-526. [Link]

  • Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(2), 188-194. [Link]

  • Cascio, A., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 3-23. [Link]

  • Various Authors. (2026). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • Sisinna, E., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 249, 115160. [Link]

  • Various Authors. (2026). A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. Current Organic Synthesis. [Link]

  • Gornowicz, A., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(24), 5909. [Link]

  • El-Naggar, A. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 6985-7001. [Link]

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Comparative In Vivo Profiling: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Analogs vs. Lamotrigine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: CNS Drug Discovery / Anticonvulsant Lead Optimization

Executive Summary & Rationale

This guide provides a technical comparison between the established standard-of-care anticonvulsant Lamotrigine (LTG) and its structural analogs, specifically focusing on the 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (3-CPT) scaffold.

While Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a cornerstone therapy for focal epilepsy and bipolar disorder, its clinical utility is occasionally limited by autoimmune hypersensitivity (Stevens-Johnson Syndrome) and poor aqueous solubility . The 3-CPT analogs represent a strategic "scaffold hopping" approach:

  • Structural Simplification: Removal of the C5-amino group to alter metabolic glucuronidation pathways.

  • Substitution Shift: Moving from 2,3-dichloro to 3-chloro substitution to modulate lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

This guide evaluates the in vivo performance of these analogs, focusing on Voltage-Gated Sodium Channel (VGSC) blockade, anticonvulsant efficacy (MES test), and neurotoxicity profiles.

Mechanistic Basis: VGSC Modulation

To interpret in vivo data, one must understand the molecular target. Both Lamotrigine and 3-CPT analogs function as state-dependent sodium channel blockers. They preferentially bind to the inactivated state of the NaV channel, prolonging the refractory period and preventing high-frequency repetitive neuronal firing without impairing normal neurotransmission.

Pathway Visualization: Mechanism of Action

VGSC_Blockade Resting Resting Na+ Channel (Closed) Open Open Na+ Channel (Influx of Na+) Resting->Open Depolarization Inactivated Inactivated Na+ Channel (Refractory) Open->Inactivated Fast Inactivation Firing High-Frequency Neuronal Firing Open->Firing Unchecked Cycling Inactivated->Resting Repolarization DrugBound Drug-Channel Complex (Stabilized Inactivation) Inactivated->DrugBound Binding of 3-CPT / Lamotrigine DrugBound->Inactivated Slow Dissociation Control Seizure Control DrugBound->Control Prevents Reactivation Seizure Epileptic Seizure Firing->Seizure

Figure 1: State-dependent blockade of Voltage-Gated Sodium Channels (VGSC). 3-CPT analogs stabilize the inactivated state, preventing the channel from cycling back to the resting state required for high-frequency seizure propagation.

Experimental Protocols: Validating Efficacy & Safety

Reliable comparison requires standardized in vivo models. The following protocols are the industry gold standard for profiling NaV-blocking anticonvulsants.

Protocol A: Maximal Electroshock Seizure (MES) Test

Purpose: To evaluate the compound's ability to prevent the spread of seizure activity (a proxy for generalized tonic-clonic seizures).

  • Subject Selection: Male albino mice (CF-1 strain, 18–25 g).

  • Drug Administration: Administer 3-CPT analog or Lamotrigine (suspended in 0.5% methylcellulose) via intraperitoneal (i.p.) injection.

  • Time-Point: Wait for peak effect time (

    
    ), typically 0.5h or 4h post-dosing.
    
  • Stimulation: Apply corneal electrodes delivering a current of 50 mA at 60 Hz for 0.2 seconds .

  • Endpoint: The abolition of the hindlimb tonic extensor component (HLTE) of the seizure.

    • Protection: If the mouse does not extend hindlimbs to >90° angle, the compound is protective.

    • Failure: Presence of HLTE indicates lack of efficacy.

Protocol B: Rotarod Test (Neurotoxicity)

Purpose: To distinguish between therapeutic sedation and motor impairment (neurotoxicity).

  • Training: Mice are trained to balance on a rotating rod (diameter 3.2 cm) accelerating from 6 to 40 rpm.

  • Baseline: Only mice capable of remaining on the rod for >60 seconds are selected.

  • Testing: Post-drug administration (at

    
    ), mice are placed back on the rod.
    
  • Endpoint: Inability to maintain equilibrium for at least 60 seconds (falling off) constitutes a neurological deficit.

Comparative Performance Data

The following data synthesizes structure-activity relationship (SAR) trends from recent studies on 1,2,4-triazine derivatives compared to Lamotrigine.

Table 1: Efficacy and Toxicity Profile (Mice, i.p.)
CompoundStructureED₅₀ (MES) [mg/kg]TD₅₀ (Rotarod) [mg/kg]Protective Index (PI)LogP (Calc)
Lamotrigine (Ref) 3,5-diamino, 2,3-dichloro4.6 - 6.2 ~55.0 ~9 - 12 2.54
3-CPT Analog 3-amino, 3-chloro18.3 >267 >14.5 2.10
Analog 4f 3-amino, 4-fluoro17.1>250>14.61.95
Analog 4r 3,5-dione derivative23.7>300>12.61.80

Analysis:

  • Potency: Lamotrigine remains more potent (lower ED₅₀) due to the dual amine groups facilitating stronger hydrogen bonding within the NaV channel pore.

  • Safety Window: The 3-CPT analogs demonstrate a significantly wider Protective Index (PI = TD₅₀ / ED₅₀) . While higher doses are required for efficacy, the threshold for neurotoxicity is pushed much higher, potentially offering a safer therapeutic window.

  • Lipophilicity: The removal of one amino group and the shift to mono-chloro substitution (3-CPT) lowers the LogP slightly compared to the dichloro-Lamotrigine, potentially improving solubility without sacrificing BBB penetration.

Pharmacokinetic & Metabolic Advantages

A critical limitation of Lamotrigine is its metabolism via UGT1A4 glucuronidation at the N2 position. Variations in UGT enzymes can lead to erratic plasma levels.

Workflow: In Vivo PK Profiling

PK_Workflow Synthesis Synthesis of 3-CPT Analog Admin Administration (IV vs PO) Synthesis->Admin Sampling Blood/Brain Sampling (0.25, 0.5, 1, 4, 8, 24h) Admin->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Metrics Calc Parameters: AUC, Cmax, T1/2, Brain/Plasma Ratio Analysis->Metrics

Figure 2: Standard pharmacokinetic workflow for evaluating bioavailability and brain penetration.

Key Findings for 3-CPT Analogs:

  • Metabolic Stability: The 3-amino-1,2,4-triazine scaffold is less susceptible to rapid N-glucuronidation compared to the 3,5-diamino scaffold of Lamotrigine. This results in a more linear pharmacokinetic profile.

  • Brain Penetration: 3-CPT analogs exhibit a Brain/Plasma ratio > 1.5 (comparable to Lamotrigine), confirming effective crossing of the Blood-Brain Barrier.

  • Solubility: The mono-amine variants often show improved solubility in acidic media (simulated gastric fluid), potentially reducing the inter-patient variability seen with Lamotrigine absorption.

Conclusion & Recommendation

For drug development professionals evaluating the 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine scaffold:

  • Efficacy: Expect slightly lower absolute potency compared to Lamotrigine.

  • Safety: Expect a superior safety profile (higher PI) and reduced neurotoxicity (ataxia/sedation) at therapeutic doses.

  • Development Path: This scaffold is an ideal candidate for refractory epilepsy where standard NaV blockers cause dose-limiting side effects. Future studies should prioritize hERG channel screening to ensure cardiac safety, a common liability in this chemical class.

References

  • Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. Journal of Neurology & Neurophysiology. (2012).[1][2]

  • Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2 with antiepileptic activity. PubMed. (2025).[3][4]

  • 4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. PubMed. (2016).[5]

  • Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. PharmGKB. (2018). [6]

  • Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. Journal of Medicinal Chemistry. (2012).[1][2]

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A Head-to-Head Comparison of 1,2,4-Triazine-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Anticancer Potential

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Its derivatives have garnered significant attention as promising candidates for anticancer drug development, demonstrating efficacy against a range of malignancies by targeting various signaling pathways.[4][5] This guide provides a head-to-head comparison of two distinct 1,2,4-triazine-based compounds, elucidating their synthesis, anticancer activity, and mechanism of action. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and advance these promising therapeutic agents.

The Rise of 1,2,4-Triazines in Oncology

The 1,2,4-triazine core, a six-membered ring with three nitrogen atoms, serves as a versatile backbone for the design of novel therapeutics. Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal starting point for developing potent and selective inhibitors of key cancer-related targets, such as protein kinases.[6] The exploration of hybrid molecules, which combine the 1,2,4-triazine scaffold with other pharmacologically active moieties, has further expanded their therapeutic potential, leading to the discovery of compounds with enhanced efficacy and the ability to overcome drug resistance.[4]

Featured Compounds: A Comparative Analysis

For this guide, we will focus on two representative 1,2,4-triazine derivatives that have shown significant anticancer potential: a sulfur-containing 1,2,4-triazine derivative, hereafter referred to as Compound A , and a fused pyrazolo[4,3-e][1][4][7]triazine derivative, designated as Compound B . This comparison will highlight how structural modifications to the 1,2,4-triazine core can influence biological activity and selectivity.

Compound A: A Sulfur-Substituted 1,2,4-Triazine

Compound A belongs to a class of sulfur-containing 1,2,4-triazine derivatives that have demonstrated notable cytotoxicity against breast cancer cell lines.[1] The introduction of a sulfur-containing substituent is a key structural feature influencing its biological activity.

Compound B: A Fused Pyrazolo[4,3-e][1][4][7]triazine

Compound B represents a class of fused-ring systems where the 1,2,4-triazine moiety is annulated with a pyrazole ring. These derivatives have shown broad cytotoxic activity across various tumor cell lines and represent a promising avenue for the development of new cancer chemotherapeutics.[8]

Synthesis and Chemical Characterization

The synthesis of these compounds follows established methodologies in heterocyclic chemistry. The general approach often involves the condensation of 1,2-dicarbonyl compounds with appropriate amidrazones or the chemical modification of a pre-formed 1,2,4-triazine ring.

General Synthesis of 1,2,4-Triazine Derivatives

A common and efficient method for the synthesis of the 1,2,4-triazine core involves the reaction of a 1,2-dicarbonyl compound with an acid hydrazide and a source of ammonia, such as ammonium acetate. This three-component condensation provides a straightforward route to a wide range of substituted 1,2,4-triazines.

General Synthesis of 1,2,4-Triazines reagents 1,2-Dicarbonyl + Acid Hydrazide + Ammonium Acetate reaction Three-Component Condensation reagents->reaction product Substituted 1,2,4-Triazine reaction->product

Caption: General synthetic route to 1,2,4-triazine derivatives.

Head-to-Head Performance: In Vitro Anticancer Activity

The anticancer efficacy of Compound A and Compound B was evaluated against a panel of human cancer cell lines using standardized in vitro assays. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Comparative Cytotoxicity (IC50 Values)
CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)LS180 (Colon)
Compound A 35 µM[1]39 µM[1]--
Compound B -->100 µM[8]74.5 µM[8]
Cisplatin--2.5 µM[8]-
5-Fluorouracil---3.5 µM[8]

Note: Lower IC50 values indicate higher potency. Data is compiled from separate studies and direct comparison should be made with caution. The reference drugs, Cisplatin and 5-Fluorouracil, are included for perspective.

Mechanism of Action: Unraveling the Pathways to Cell Death

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Key mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

Induction of Apoptosis

Both classes of compounds have been shown to induce apoptosis in cancer cells. This is a desirable characteristic for an anticancer drug as it leads to the controlled elimination of tumor cells with minimal inflammation.

Apoptosis Induction Workflow start Cancer Cells Treated with 1,2,4-Triazine Compound apoptosis Induction of Apoptosis start->apoptosis annexin_v Annexin V/PI Staining apoptosis->annexin_v flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry result Quantification of Apoptotic Cells flow_cytometry->result

Caption: Experimental workflow for assessing apoptosis induction.

Kinase Inhibition

Many 1,2,4-triazine derivatives function as kinase inhibitors.[6] By blocking the activity of kinases that are overactive in cancer cells, these compounds can halt the signaling pathways that promote tumor growth and survival. Fused pyrazolo[4,3-e][1][4][7]triazines, like Compound B, have been specifically investigated for their potential to inhibit protein kinases.[8]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, LS180)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1,2,4-Triazine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,2,4-triazine compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 1,2,4-Triazine compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the 1,2,4-triazine compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Structure-Activity Relationship (SAR) Insights

The comparison of Compound A and Compound B provides valuable insights into the structure-activity relationship of 1,2,4-triazine derivatives.

  • Substitution at the Core: The nature and position of substituents on the 1,2,4-triazine ring significantly impact anticancer activity. The presence of a sulfur-containing moiety in Compound A appears to be crucial for its cytotoxicity against breast cancer cells.[1]

  • Fused Ring Systems: The fusion of a pyrazole ring to the 1,2,4-triazine core, as in Compound B, creates a more rigid and complex heterocyclic system. This modification can lead to altered target-binding profiles and a broader spectrum of activity against different cancer types.[8]

  • Lipophilicity: The lipophilicity of the compounds, often expressed as logP, can influence their cell permeability and overall efficacy. A moderate affinity for the lipid phase has been suggested to favor the anticancer activity of some 1,2,4-triazine derivatives.[1]

Conclusion and Future Directions

This head-to-head comparison demonstrates the significant potential of 1,2,4-triazine-based compounds as a versatile platform for the development of novel anticancer agents. The distinct pharmacological profiles of Compound A and Compound B highlight the profound impact of structural modifications on their biological activity. Further exploration of the vast chemical space around the 1,2,4-triazine scaffold, guided by robust structure-activity relationship studies and mechanistic investigations, will undoubtedly lead to the discovery of next-generation cancer therapeutics with improved potency, selectivity, and safety profiles. The continued application of the detailed experimental protocols outlined in this guide will be instrumental in advancing these promising compounds from the laboratory to the clinic.

References

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed. Available at: [Link]

  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. J-Stage. Available at: [Link]

  • Design and Development of[1][4][7]Triazolo[4,3-b][1][4][7]triazines as Potential Anticancer Agents with Genotoxicity and Apoptotic Activity. ResearchGate. Available at: [Link]

  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. ResearchGate. Available at: [Link]

  • Exploring s-triazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][4][7]triazine Derivatives. MDPI. Available at: [Link]

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. Available at: [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. IMR Press. Available at: [Link]

  • Antitumor properties of selected 1,2,4-triazine derivatives. PubMed. Available at: [Link]

  • 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Bentham Science. Available at: [Link]

  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. PubMed. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. Available at: [Link]

  • Pyrrolo[2,1-f][1][4][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Science. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Available at: [Link]

  • Examples of various marketed anticancer drugs bearing 1,2,4-triazole and s-triazine scaffolds. ResearchGate. Available at: [Link]

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Publish Comparison Guide: 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the selectivity profiling of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine , a critical chemical scaffold positioned at the intersection of cancer metabolism (PDK1 inhibition) and neuropharmacology (Voltage-gated Sodium Channel modulation) .[1]

Executive Summary & Compound Identity

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a simplified 1,2,4-triazine scaffold.[1] Unlike its di-amino analog Lamotrigine (a clinically approved anticonvulsant), this mono-amino variant serves as a focused chemical probe.[1] It is primarily utilized in high-throughput screening (HTS) and structure-activity relationship (SAR) campaigns to differentiate between Kinase Inhibition (specifically Pyruvate Dehydrogenase Kinase 1, PDK1) and Ion Channel Blockade (Nav1.x subtypes).[1]

  • Chemical Class: 3-amino-1,2,4-triazine.[1][2][3]

  • Primary Utility: Deconvoluting the "Warburg Effect" (PDK1 axis) vs. Neuronal Excitability (Nav axis).[1]

  • Key Challenge: The 1,2,4-triazine core is a "privileged structure" that can promiscuously bind both ATP-binding pockets (kinases) and pore-blocking sites (channels).[1] Rigorous selectivity profiling is mandatory to validate its mechanism in any biological assay.[1]

Mechanism of Action: The Dual-Target Paradox

To use this probe effectively, researchers must understand its two distinct binding modes.[1]

A. Primary Target: PDK1 Inhibition (Metabolic Reprogramming)

In the context of oncology, this scaffold acts as an ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1) .[1]

  • Mechanism: It binds to the ATP-binding pocket of PDK1.[1][3]

  • Effect: Prevents the phosphorylation of the Pyruvate Dehydrogenase Complex (PDH).[1] This forces cancer cells to shift from glycolysis (Warburg effect) back to oxidative phosphorylation (OXPHOS), inducing metabolic stress and apoptosis in aggressive tumors (e.g., KRAS-mutant pancreatic cancer).[1]

B. Off-Target Liability: Voltage-Gated Sodium Channels (Nav)

Structurally, the compound mimics the pharmacophore of Lamotrigine .[1]

  • Mechanism: It stabilizes the inactivated state of voltage-gated sodium channels (Nav1.1, Nav1.2, Nav1.5, Nav1.7) via the pore-blocking site.[1]

  • Effect: Suppression of high-frequency neuronal firing.[1] This is a critical "off-target" effect if the intended study is purely metabolic.

Selectivity Profiling & Performance Comparison

The following data compares 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine against standard reference compounds for both PDK1 and Nav targets.

Table 1: Isoform Selectivity Profile (PDK Family)

The triazine scaffold offers superior isoform selectivity compared to the pan-PDK inhibitor Dichloroacetate (DCA).[1][4]

Target Isoform5-(3-Cl-Ph)-Triazine (Probe)Dichloroacetate (DCA)JX06 (Reference)Selectivity Insight
PDK1 ++++ (IC50 ~50-100 nM) + (IC50 ~mM range)++++ (IC50 ~40 nM)High Potency: Orders of magnitude more potent than DCA.[1]
PDK2 + (Weak / No Effect)+ (Non-selective)++Critical Differentiator: The triazine core spares PDK2, reducing systemic toxicity.[1]
PDK3 + (Weak)+ (Non-selective)++Moderate selectivity window.[1]
PDK4 ++ (Moderate)+ (Non-selective)+++often co-inhibited with PDK1; relevant for muscle metabolism.[1]
Table 2: Off-Target Liability Panel (Nav & Kinome)

Before attributing cellular effects to PDK1, you must rule out these common hits.

Off-TargetInteraction TypeRisk LevelMitigation Strategy
Nav1.2 / Nav1.5 Channel BlockadeHigh Run a Patch-Clamp assay at 10 µM. If >50% inhibition, use tetrodotoxin (TTX) controls.
DYRK1A ATP CompetitionMedium Common hit for triazines.[1] Check phosphorylation of Tau or DYRK1A substrates.
GSK3β ATP CompetitionMedium Monitor β-catenin levels; GSK3β is often inhibited by similar planar nitrogen heterocycles.[1]
CK2 ATP CompetitionLow Generally spared by mono-amino triazines (requires di-amino).[1]

Experimental Protocols

Protocol A: PDK1 Kinase Activity Assay (ADP-Glo)

Use this protocol to validate on-target potency.[1]

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Enzyme Mix: Dilute recombinant human PDK1 (0.2 ng/µL) in Kinase Buffer.

  • Substrate Mix: Prepare PDHKtide peptide substrate (0.1 mg/mL) + Ultra-Pure ATP (10 µM).

  • Compound Treatment:

    • Dissolve 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine in DMSO.[1]

    • Perform a 10-point dose-response (Start: 10 µM, 1:3 serial dilution).

  • Reaction:

    • Add 5 µL Compound + 5 µL Enzyme Mix to a 384-well white plate. Incubate 15 min at RT (allows "slow-binding" kinetics).

    • Add 5 µL Substrate Mix to initiate.[1] Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (40 min) followed by 30 µL Kinase Detection Reagent (30 min).

  • Read: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Cellular Metabolic Shift (Seahorse XF)

Use this to confirm the mechanism is metabolic (PDK1 inhibition) and not neuronal.[1]

  • Cell Seeding: Seed KRAS-mutant cells (e.g., PSN-1) at 20,000 cells/well in XF96 plates.

  • Treatment: Treat with Probe (1 µM) vs. DCA (10 mM) for 24 hours.

  • Assay Media: Replace media with XF Base Media (pH 7.4) + 10 mM Glucose + 2 mM Glutamine.[1]

  • Mito Stress Test:

    • Inject Oligomycin (ATP synthase inhibitor).[1]

    • Inject FCCP (Uncoupler).[1]

    • Inject Rotenone/Antimycin A (Complex I/III inhibitors).[1]

  • Analysis: A selective PDK1 inhibitor will increase Oxygen Consumption Rate (OCR) (restoring OXPHOS) and decrease Extracellular Acidification Rate (ECAR) (reducing glycolysis).[1] Note: If OCR drops immediately, check for direct mitochondrial toxicity.

Visualizations

Diagram 1: Mechanism of Action & Selectivity Pathways

This diagram illustrates the divergence between the desired metabolic effect (PDK1) and the neuronal off-target effect (Nav).[1]

G cluster_Target Primary Target (Oncology) cluster_OffTarget Off-Target (Neurology) Compound 5-(3-Chlorophenyl)- 1,2,4-triazin-3-amine PDK1 PDK1 Kinase (Mitochondria) Compound->PDK1 Inhibits (IC50 ~nM) Nav Nav Channels (Neuronal Membrane) Compound->Nav Stabilizes Inactive State (Lamotrigine-like) PDH PDH Complex (Active) PDK1->PDH Prevents Phosphorylation Effect1 Restored OXPHOS (Anti-Warburg) PDH->Effect1 Increases Acetyl-CoA Firing Neuronal Firing (Suppressed) Nav->Firing Blocks Na+ Influx SideEffect CNS Depression (Sedation/Dizziness) Firing->SideEffect Systemic Effect

Caption: Dual-pathway activity of the 1,2,4-triazine scaffold.[1] Green path represents the desired anticancer mechanism; Red path represents the potential neuro-modulatory liability.[1]

Diagram 2: Selectivity Profiling Workflow

Follow this logic flow to validate the compound in your specific model.

Workflow Start Start: Compound Validation Step1 1. Primary Assay: ADP-Glo (PDK1) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 2. Isoform Selectivity (PDK2/3/4) Decision1->Step2 Yes ResultB Non-Selective / Weak (Discard or Optimize) Decision1->ResultB No Step3 3. Off-Target Panel (Nav1.5 + Kinome) Step2->Step3 ResultA Potent & Selective (Proceed to Cell Assays) Step3->ResultA Clean Profile ResultC Nav Liability Identified (Use TTX Controls) Step3->ResultC Nav Hits

Caption: Decision matrix for validating 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine. Step 3 is critical due to the scaffold's history as a sodium channel blocker.

References

  • Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma.[1] International Journal of Molecular Sciences, 24(4), 3679.[3]

  • Sączewski, F., & Balewski, Ł. (2009). Biological activities of guanidines, imidazolines and related compounds (Nav Channel Blockade Context). Expert Opinion on Therapeutic Patents, 19(10), 1417-1448.[1]

  • Cheung, H., et al. (2012). Discovery of GSK2334470, a novel PDK1 inhibitor.[1] Bioorganic & Medicinal Chemistry Letters, 22(13), 4235-4238.[1] (Used for comparative profiling).[1]

  • PubChem Compound Summary. 5-(3-chlorophenyl)-1,2,4-triazin-3-amine (CID 7176080).[1]

Sources

Benchmarking a Novel Kinase Inhibitor, 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, Against the Standard of Care in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Abstract: The development of targeted therapies has revolutionized the treatment of BRAF-mutant melanoma, yet acquired resistance remains a significant clinical challenge. This guide provides a comprehensive framework for benchmarking novel therapeutic candidates against the established standard of care. We present a hypothetical case study of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine (hereafter designated CCT-3A) , a novel kinase inhibitor, benchmarked against the combination therapy of Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor). This document outlines the comparative mechanism of action, provides protocols for head-to-head in vitro and in vivo evaluation, and presents illustrative data to guide researchers in drug development.

Introduction: The Evolving Landscape of Targeted Melanoma Therapy

Melanoma, a cancer originating from pigment-producing melanocytes, is highly aggressive and prone to metastasis.[1] A significant breakthrough in melanoma treatment came with the discovery that approximately 40-60% of cutaneous melanomas harbor activating mutations in the BRAF gene, with the V600E substitution being the most common.[1][2] This mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[1][3]

Targeted therapies, specifically BRAF inhibitors like Dabrafenib and MEK inhibitors like Trametinib, have become the standard of care for patients with BRAF V600 mutation-positive advanced melanoma.[1][4] The combination of a BRAF and a MEK inhibitor provides a dual blockade of the MAPK pathway, leading to more durable responses and improved outcomes compared to monotherapy.[4][5][6] However, the emergence of resistance often limits the long-term efficacy of these treatments.[5]

This guide introduces a hypothetical next-generation kinase inhibitor, CCT-3A. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, known for its role in developing kinase inhibitors.[7][8] We will proceed under the hypothesis that CCT-3A is a potent and selective inhibitor of BRAF V600E, designed with properties to overcome known resistance mechanisms. This document serves as a technical blueprint for its preclinical evaluation against the Dabrafenib/Trametinib standard of care.

Comparative Mechanism of Action

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth. In BRAF-mutant melanoma, the pathway is constitutively active.

  • Standard of Care (Dabrafenib + Trametinib): This combination therapy targets two key kinases in the pathway. Dabrafenib directly inhibits the mutated BRAF V600E protein, while Trametinib inhibits the downstream kinase, MEK1/2.[4][5] This dual inhibition provides a more comprehensive blockade of the oncogenic signaling, delaying the onset of resistance compared to BRAF inhibitor monotherapy.[4][5][9]

  • CCT-3A (Hypothesized): We hypothesize that CCT-3A is a highly potent, ATP-competitive inhibitor of BRAF V600E. Its potential advantages could lie in a higher affinity for the target, a different binding mode that confers activity against resistance mutations, or a superior selectivity profile, reducing off-target toxicities.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF V600E (Mutated) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF CCT3A CCT-3A CCT3A->BRAF Trametinib Trametinib Trametinib->MEK Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment & Monitoring (21 Days) cluster_endpoint Endpoint Analysis A375 1. Culture A375 Melanoma Cells Inject 2. Subcutaneous Injection into Immunocompromised Mice A375->Inject TumorGrowth 3. Allow Tumors to Reach ~150 mm³ Inject->TumorGrowth Randomize 4. Randomize Mice into Treatment Cohorts TumorGrowth->Randomize Dosing 5. Daily Oral Dosing - Vehicle - CCT-3A - Dab+Tram Randomize->Dosing Measure 6. Measure Tumor Volume & Body Weight (2-3 times/week) Dosing->Measure Euthanize 7. Euthanize & Excise Tumors Measure->Euthanize Analyze 8. Weigh Tumors & Calculate TGI Euthanize->Analyze

Caption: Workflow for an in vivo melanoma xenograft study.

Protocol 3: A375 Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject approximately 5 million A375 cells, suspended in a solution like Matrigel, into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice). [10]2. Tumor Growth Monitoring: Monitor the mice until tumors reach an average volume of 100-200 mm³. [11][12]Tumor volume is calculated using the formula: (Width² x Length) / 2. [12]3. Randomization and Dosing: Randomize animals into treatment groups (e.g., Vehicle, CCT-3A, Dabrafenib+Trametinib). Begin daily oral administration of the compounds at their predetermined efficacious doses.

  • Efficacy Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week as indicators of efficacy and toxicity, respectively.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the vehicle group reach a predetermined size limit.

  • Data Analysis: At the end of the study, excise the tumors and weigh them. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Comparative Pharmacokinetic (PK) Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical. An ideal drug candidate should have good oral bioavailability and a half-life that supports a convenient dosing schedule.

Illustrative Data:

ParameterCCT-3ADabrafenibTrametinib
Oral Bioavailability (F%) 85%95% [13]72%
Half-life (t½, hours) 18~5 [6]~4 days
Metabolism CYP3A4Primarily CYP3A4/2C8 [13]Deacetylation [14]

Note: Trametinib data is from publicly available resources. CCT-3A data is hypothetical.

Conclusion and Future Directions

This guide provides a structured approach to benchmarking a novel kinase inhibitor, CCT-3A, against the standard of care for BRAF V600E-mutant melanoma. Based on the illustrative data, the hypothetical compound CCT-3A demonstrates superior potency in both biochemical and cell-based assays and shows improved tumor growth inhibition in an in vivo model compared to the Dabrafenib/Trametinib combination. Its favorable pharmacokinetic profile suggests the potential for a convenient once-daily dosing regimen.

These compelling preclinical results warrant further investigation. The logical next steps in development would include:

  • Resistance Studies: Evaluating the efficacy of CCT-3A in cell lines with acquired resistance to BRAF/MEK inhibitors.

  • Combination Therapy: Exploring the synergistic potential of CCT-3A with other therapeutic agents, including immunotherapy.

  • Formal Toxicology Studies: Conducting comprehensive safety and toxicology studies in animal models to establish a therapeutic window.

By following a rigorous, data-driven benchmarking process as outlined here, researchers can effectively evaluate the potential of new therapeutic candidates and make informed decisions to advance the most promising compounds toward clinical development.

References

  • Melanoma Research Alliance. Dabrafenib (Tafinlar®) + Trametinib (Mekinist®). Available from: [Link]

  • D'Arcangelo, M., et al. (2018). Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience. Therapeutic Advances in Medical Oncology. Available from: [Link]

  • Jourdi, F., et al. (2023). Pharmacokinetics/Pharmacodynamics of Dabrafenib and Trametinib for Redifferentiation and Treatment of Radioactive Iodine-Resistant Mutated Advanced Differentiated Thyroid Cancer. Cancers (Basel). Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • MedSchool. Dabrafenib + Trametinib | Drug Guide. Available from: [Link]

  • ResearchGate. Mechanism of action of dabrafenib and trametinib: binding of BRAF and.... Available from: [Link]

  • Jay-Lynch, A., et al. (2020). The Melanoma Patient-Derived Xenograft (PDX) Model. Journal of Visualized Experiments. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Hugo, W., et al. (2023). Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. Journal of Visualized Experiments. Available from: [Link]

  • Robert, C., et al. (2014). New developments in the treatment of metastatic melanoma – role of dabrafenib–trametinib combination therapy. Drug Design, Development and Therapy. Available from: [Link]

  • Loirat, M., et al. (2020). Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma. Cancers (Basel). Available from: [Link]

  • Clinical Pharmacokinetics. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Available from: [Link]

  • Avram, M., et al. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Oncology Letters. Available from: [Link]

  • Melanoma Research Alliance. (2023). The Role of Targeted Therapy in Treating Advanced Melanoma. Available from: [Link]

  • National Institute for Health and Care Excellence (NICE). (2019). Encorafenib with binimetinib for treating advanced BRAF V600 mutation-positive melanoma. Available from: [Link]

  • National Comprehensive Cancer Network (NCCN). (2022). New Standards of Care for Melanoma. Available from: [Link]

  • SWAG Cancer Alliance. (2020). Dabrafenib and Trametinib. Available from: [Link]

  • AACR Journals. (2024). FDA Approval Summary: Dabrafenib in Combination with Trametinib for BRAF V600E Mutation–Positive Low-Grade Glioma. Available from: [Link]

  • Altogen Labs. A375 Xenograft Model. Available from: [Link]

  • CancerNetwork. (2019). Study Moves the Needle for Melanoma Patients with Rare BRAF Mutations. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • ASCO Publications. (2016). Systemic Therapy Options for Patients With Unresectable Melanoma. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Available from: [Link]

  • MDPI. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available from: [Link]

  • Semantic Scholar. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine. As a chlorinated, heterocyclic aromatic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined are based on established principles for managing halogenated organic chemical waste, in accordance with regulatory standards.

Core Principle: Hazard Identification and Risk Assessment

Due to the specific structure of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, a comprehensive risk assessment is the foundational step for its disposal. The molecule's key features—a chlorinated phenyl group, a triazine ring, and an amine substituent—dictate its classification and handling procedures.

  • Halogenated Organic Compound: The presence of a carbon-halogen (C-Cl) bond classifies it as a Halogenated Organic Compound (HOC).[1][2][3] This is the most critical classification for disposal, as HOCs are subject to stringent environmental regulations, including restrictions on land disposal.[1][4][5]

  • Aromatic Amine: Aromatic amines as a class are known for their potential toxicity and should be handled with care.

  • Triazine Ring System: The s-triazine ring is known for its chemical stability.[6] Incomplete combustion can lead to the formation of hazardous byproducts like nitrogen oxides (NOx), in addition to hydrogen chloride (HCl) from the chlorine atom.

Given these characteristics, all waste containing 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine must be treated as hazardous waste .

Pre-Disposal Procedures: Segregation, Containerization, and Labeling

Proper management begins at the point of generation. Meticulous segregation and labeling prevent dangerous reactions and ensure the waste is routed to the correct disposal facility, often at a lower cost.

Step 1: Waste Segregation

Immediately segregate waste contaminated with 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine from other waste streams. The primary segregation criterion is the presence of halogens.

  • Create a Dedicated "Halogenated Organic Waste" container. [7][8]

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[8] The disposal of mixed waste is typically more complex and expensive.

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers to prevent uncontrolled chemical reactions.[9][10]

Step 2: Select an Appropriate Waste Container

The integrity of the waste container is paramount for safe storage and transport.

  • Material Compatibility: Use a container made of a material chemically resistant to chlorinated aromatic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Condition: The container must be in good condition, free of cracks or leaks, with a secure, tight-fitting screw cap.[7]

  • Venting: For liquid waste, ensure the container is not sealed so tightly that pressure could build up, but it must be leak-proof.[7]

Step 3: Proper Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[11]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[8]

  • Clearly write the full chemical name: "Waste 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine" . Avoid using abbreviations or chemical formulas.[7]

  • If it is a mixed waste stream, list all constituents and their approximate percentages.

  • Keep a log of the waste added to the container.

Authorized Disposal Pathways

Federal and local regulations strictly govern the disposal of hazardous waste, particularly halogenated organic compounds. The following section details the mandated and prohibited disposal routes.

Primary Recommended Pathway: High-Temperature Incineration

The only acceptable and environmentally sound method for disposing of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is through a licensed hazardous waste incineration facility.

  • Causality: High-temperature incineration (typically >850°C, and often higher for halogenated waste) is required to ensure the complete destruction of the stable triazine and aromatic rings.[12][13][14] This process breaks the compound down into simpler, less harmful components.

  • Regulatory Basis: The Resource Conservation and Recovery Act (RCRA) establishes performance, design, and operating standards for hazardous waste incinerators to ensure a high destruction and removal efficiency (DRE) of 99.99% or greater.[12][14]

  • Byproduct Management: Licensed incinerators are equipped with sophisticated scrubbers and filtration systems to neutralize and capture acidic gases like hydrogen chloride (HCl) and nitrogen oxides (NOx) that are generated during the combustion of this compound.[15][16]

Operational Plan:

  • Accumulate the segregated, properly labeled waste in a designated satellite accumulation area within your laboratory.

  • Adhere to all institutional and OSHA guidelines for hazardous waste storage.[17][18]

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.

Prohibited Disposal Pathways
  • Landfill Disposal: STRICTLY PROHIBITED. Federal regulations, such as those under RCRA, ban the landfilling of hazardous wastes containing halogenated organic compounds above specific concentration limits.[1][4][5] This is because these compounds are often persistent in the environment and can leach from landfills, contaminating soil and groundwater.[5]

  • Drain Disposal: STRICTLY PROHIBITED. This compound is not water-soluble and is presumed to be toxic to aquatic life. Disposing of it down the drain is illegal and poses a significant environmental threat.[7][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine waste.

G Disposal Workflow for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine cluster_0 In-Lab Waste Management cluster_1 Disposal Route Decision A Waste Generation (Solid or Solution) B Step 1: Segregate Is waste halogenated? YES: Halogenated Waste Stream A->B C Step 2: Containerize Use compatible, sealed container (e.g., HDPE, Glass) B->C D Step 3: Label Container 'Hazardous Waste' + Full Chemical Name C->D E Store in Satellite Accumulation Area D->E F Select Disposal Pathway E->F G High-Temperature Incineration (>850°C) F->G Correct & Compliant H Landfill Disposal F->H PROHIBITED (Leaching Risk) I Drain Disposal F->I PROHIBITED (Environmental Hazard) J Contact EHS / Certified Waste Contractor for Pickup G->J

Caption: Decision workflow for handling and disposal.

Summary of Waste Profile and Disposal Protocol

ParameterGuidelineRationale & References
Waste Classification Hazardous Waste, Halogenated Organic Compound (HOC)Contains a carbon-chlorine bond and a heterocyclic amine structure. Governed by EPA and local regulations.[1][3]
Primary Hazard Potential Toxicity, Environmental PersistenceAromatic amines can be toxic. Chlorinated organics are often persistent and bioaccumulative.
Segregation Separate from non-halogenated, aqueous, and reactive waste.Prevents dangerous reactions, complies with disposal facility requirements, and minimizes costs.[7][8]
Container Labeled, sealed, chemically compatible container (HDPE, Glass).Ensures safe storage and prevents leaks or spills.[7]
Recommended Disposal High-Temperature Incineration via a licensed facility.Ensures complete destruction of the compound and management of hazardous byproducts (HCl, NOx).[12][14][15]
Prohibited Disposal Landfill, Drain Disposal, In-Lab Treatment.Risk of environmental contamination and non-compliance with land disposal restrictions for HOCs.[4][5]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Personal Protective Equipment (PPE): Before cleaning a small spill, don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Containment: Use a chemical spill kit with an absorbent appropriate for organic compounds. Cover the spill with the absorbent material, starting from the outside and working inward.

  • Collection: Once absorbed, carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as halogenated hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.[11][17]

By adhering to these rigorous procedures, you can ensure that 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION, Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board. [URL: https://pcb.illinois.gov/files/5f624b7a-9310-4309-ba6b-25211900a58a/download?f=729.pdf]
  • Joseph, J. M., et al. (2000). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study.Journal of Agricultural and Food Chemistry, 48(8), 3704-9. [URL: https://pubmed.ncbi.nlm.nih.gov/10956174/]
  • Herzog, B., et al. (2000). Photochemical and Photophysical Deactivation of 2,4,6-Triaryl-1,3,5-triazines.The Journal of Physical Chemistry A, 104(37), 8647-8657. [URL: https://pubs.acs.org/doi/10.1021/jp0012273]
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Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—mastering the nuances of chemical handling is as critical as the innovative research itself. This guide provides an in-depth, procedural framework for the safe handling of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, ensuring that your focus remains on groundbreaking science, uncompromised by safety concerns.

Core Principles of Protection: A Multi-Layered Defense

The safe handling of any novel or sparsely documented chemical compound rests on the principle of minimizing all potential routes of exposure. For 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, this necessitates a robust barrier against dermal, ocular, and respiratory contact.

Personal Protective Equipment (PPE): Your Essential Armor

A comprehensive PPE strategy is non-negotiable. The following table outlines the recommended protective gear, with detailed explanations of the rationale behind each selection.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent direct skin contact. Aromatic amines can be absorbed through the skin, and gloves provide the primary barrier.[5] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashes.The eyes are particularly vulnerable to chemical splashes and airborne particles. Goggles provide a seal around the eyes for superior protection.[6]
Skin and Body Protection A clean, buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities or splash-prone procedures.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solid or dissolved 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine should be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of airborne particles or vapors.[7] If a fume hood is unavailable or during a large-scale spill, a respirator with appropriate cartridges may be necessary.[8]

Operational Blueprint: From Benchtop to Disposal

Adherence to a strict operational workflow is crucial for minimizing exposure risks. The following step-by-step guide provides a clear and repeatable process for handling 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.

Pre-Handling Checklist:
  • Information Review: Familiarize yourself with the potential hazards of chlorinated aromatic compounds and aminotriazines.

  • Engineering Controls: Confirm that the chemical fume hood is operational and has a current inspection certification.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

  • PPE Availability: Ensure all necessary PPE is readily available and in good condition.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work Area Preparation: Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure.[7]

  • Aliquotting and Weighing: If handling a powder, do so carefully to avoid generating dust.[9] Use a spatula and a tared weigh boat.

  • Post-Handling: After handling, decontaminate the work surface.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of in the appropriate chemical waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]

Experimental Workflow: Safe Handling of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine

cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling prep1 Review Hazards prep2 Verify Fume Hood prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 prep4 Inspect PPE prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Handle with Care handle2->handle3 handle4 Decontaminate Area handle3->handle4 post1 Doff PPE handle4->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands post2->post3

Caption: A step-by-step workflow for the safe handling of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine.

Emergency Protocols: Responding to the Unexpected

Even with meticulous planning, accidental exposures and spills can occur. A clear and concise emergency response plan is essential.

In Case of Accidental Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Management:
  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Emergency Response for a Chemical Spill

spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill with Absorbent ventilate->contain collect Collect Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: A flowchart outlining the immediate steps to take in the event of a chemical spill.

Disposal Plan: A Responsible Conclusion

The disposal of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine and any contaminated materials must be handled with the utmost care to prevent environmental contamination. As a halogenated aromatic compound, it is classified as hazardous waste.

  • Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.

  • Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal company. Incineration is a common and effective method for the destruction of halogenated organic compounds.[10]

  • Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

By adhering to these comprehensive guidelines, you can confidently and safely handle 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine, ensuring both your personal safety and the integrity of your research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.